Styrylamine
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H9N |
|---|---|
Molecular Weight |
119.16 g/mol |
IUPAC Name |
(E)-2-phenylethenamine |
InChI |
InChI=1S/C8H9N/c9-7-6-8-4-2-1-3-5-8/h1-7H,9H2/b7-6+ |
InChI Key |
UWRZIZXBOLBCON-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/N |
Canonical SMILES |
C1=CC=C(C=C1)C=CN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Styrylamine: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Styrylamine, a chemical moiety characterized by a vinylamine (B613835) group attached to a phenyl ring, represents a versatile scaffold with significant implications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound and its derivatives. Particular emphasis is placed on its role as a key pharmacophore in naturally occurring and synthetic compounds with notable antimalarial and antibacterial properties. This document includes detailed experimental protocols for the synthesis and biological evaluation of this compound-containing compounds, alongside a summary of their quantitative properties to facilitate further research and development.
Chemical Structure and Properties
The term "this compound" broadly refers to compounds containing the 2-phenylethenamine backbone. The parent compound, (E)-2-phenylethenamine, serves as the foundational structure from which a diverse array of derivatives is derived. Substitutions on the phenyl ring and the amine group give rise to a wide range of compounds with varied electronic and steric properties, profoundly influencing their chemical reactivity and biological activity.
Core Structure
The fundamental this compound structure consists of a phenyl group connected to an amino group via a vinyl linker. The stereochemistry of the double bond, typically in the trans or (E) configuration, is a crucial determinant of the molecule's overall shape and its interaction with biological targets.
Table 1: Chemical Identifiers for (E)-2-phenylethenamine
| Identifier | Value |
| IUPAC Name | (E)-2-phenylethenamine[1] |
| SMILES | C1=CC=C(C=C1)/C=C/N[1] |
| Molecular Formula | C8H9N[1] |
| Molecular Weight | 119.16 g/mol [1] |
| CAS Number | 83148-11-2 |
Physicochemical Properties of Key Derivatives
The properties of this compound derivatives can be significantly altered by the introduction of various functional groups. 4-Aminostilbene (4-(2-phenylethenyl)aniline), a prominent derivative, showcases how these modifications impact the molecule's characteristics.
Table 2: Physicochemical Properties of 4-Aminostilbene
| Property | Value |
| Molecular Formula | C14H13N |
| Molecular Weight | 195.26 g/mol |
| Melting Point | 151 °C |
| Appearance | Yellow solid |
| Water Solubility | Insoluble |
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various organic reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed method for the stereoselective synthesis of the styryl double bond, typically favoring the (E)-isomer.
Experimental Protocol: Synthesis of trans-4-Aminostilbene via Reduction of trans-4-Nitrostilbene
This protocol details the chemoselective reduction of a nitro group to an amine in the presence of a double bond.
Materials:
-
trans-4-Nitrostilbene
-
Diboronic acid
-
4,4'-Bipyridyl
-
N,N-Dimethylformamide (DMF)
-
1 M Sodium bicarbonate (NaHCO3) aqueous solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of trans-4-nitrostilbene (1.13 g, 5.00 mmol) in DMF (30 mL), add diboronic acid (1.34 g, 15.0 mmol, 3.0 eq.) and 4,4'-bipyridyl (3.9 mg, 0.025 mmol, 0.50 mol%) at room temperature.
-
Stir the mixture at the same temperature for 1 hour.
-
Dilute the reaction mixture with 1 M NaHCO3 aqueous solution (100 mL).
-
Filter the resulting solid.
-
Purify the solid by column chromatography on silica gel using a gradient of dichloromethane in hexane (0:1 to 4:1) to yield trans-4-aminostilbene as a yellow solid (891 mg, 91% yield).
Biological Activities and Signaling Pathways
The this compound motif is a constituent of various biologically active molecules, most notably the cyclopeptide alkaloids. These natural products have demonstrated significant potential as antimalarial and antibacterial agents.
Antimalarial Activity
Cyclopeptide alkaloids containing a this compound moiety have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism of action is thought to involve the inhibition of parasitic growth, though the precise molecular targets are still under investigation. Docking studies of some this compound-containing compounds suggest potential binding to glycogen (B147801) synthase kinase-3β (GSK-3β), a putative target in the parasite.[2]
Antibacterial Activity
Certain this compound derivatives have also exhibited antibacterial properties. The mechanism of action is likely multifaceted and may involve disruption of the bacterial cell membrane or interference with essential cellular processes.
Signaling Pathways
While the specific signaling pathways modulated by simple this compound derivatives are not extensively characterized, the broader class of compounds they belong to, such as stilbenes, are known to interact with a variety of cellular targets. The this compound moiety in more complex molecules like cyclopeptide alkaloids may contribute to their interaction with biological systems, potentially including G protein-coupled receptors (GPCRs), although further research is needed to elucidate these mechanisms.
Experimental Protocols for Biological Assays
In Vitro Antimalarial Assay against Plasmodium falciparum
This protocol outlines a method for determining the 50% inhibitory concentration (IC50) of this compound derivatives against the malaria parasite.
Materials:
-
Plasmodium falciparum 3D7 strain culture
-
Human red blood cells (B+)
-
RPMI 1640 medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Giemsa stain
-
Candle jar
Procedure:
-
Prepare a stock solution of the test compound by dissolving 1 mg in 100 µL of DMSO.[3]
-
Further dilute the stock solution with RPMI to achieve final concentrations of 10, 5, 1, and 0.5 µg/mL.[3]
-
Transfer 100 µL of each test solution concentration to a 96-well microplate.[3]
-
Prepare a parasite culture with a parasitemia of approximately 1% and add 100 µL to each well.[3]
-
Place the microplate in a candle jar and incubate for 72 hours at 37 °C.[3]
-
After incubation, harvest the parasites and prepare thin blood smears.[4]
-
Stain the smears with 10% Giemsa and determine the parasitemia by microscopy.[3]
-
Calculate the IC50 value by comparing the parasitemia in the treated wells to the untreated control.
Antibacterial Susceptibility Testing using Agar (B569324) Well Diffusion Method
This protocol describes a standard method for assessing the antibacterial activity of this compound compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar (MHA)
-
Sterile cotton swabs
-
Sterile Petri dishes
-
Sterile well borer (7 mm diameter)
-
Test compound solutions at various concentrations
-
Positive control (e.g., chloramphenicol)
-
Solvent control (e.g., DMSO)
Procedure:
-
Prepare a bacterial inoculum and uniformly spread it onto the surface of an MHA plate using a sterile cotton swab.[5]
-
Cut wells of 7 mm diameter into the agar using a sterile borer, ensuring they are at least 20 mm apart.[5]
-
Add 50 µL of the test compound solution at a specific concentration into each well.[5]
-
Include wells with a positive control antibiotic and a solvent control.
-
Allow the plates to stand for 15 minutes to facilitate diffusion, then incubate at 37 °C for 24 hours.[6]
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well.[6]
Visualizations
Logical Relationship: Synthesis of 4-Aminostilbene
Caption: Synthesis of 4-Aminostilbene from 4-Nitrostilbene.
Experimental Workflow: Antimalarial Assay
Caption: Workflow for the in vitro antimalarial assay.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its presence in natural products with potent biological activities underscores its importance. This technical guide has provided a foundational understanding of the chemical properties, synthesis, and biological evaluation of this compound derivatives. The detailed experimental protocols and compiled data are intended to serve as a valuable resource for researchers engaged in the discovery and development of new drugs based on this promising chemical entity. Further exploration into the specific molecular targets and signaling pathways of this compound-containing compounds will be crucial for optimizing their therapeutic potential.
References
- 1. This compound | C8H9N | CID 6440405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. Design, synthesis and biological evaluation of antimalarial activity of new derivatives of 2,4,6-s-triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. heteroletters.org [heteroletters.org]
(E)-2-phenylethenamine synthesis pathways
An In-depth Technical Guide on the Synthesis of (E)-2-phenylethenamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-phenylethenamine, commonly known as cinnamylamine (B1233655), and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry.[1] These compounds, structurally derived from naturally occurring substances like cinnamic acid and cinnamaldehyde (B126680), serve as a versatile scaffold for designing novel bioactive molecules.[1] The interest in cinnamylamines stems from their wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for (E)-2-phenylethenamine, complete with detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways.
Core Synthesis Pathways
The synthesis of (E)-2-phenylethenamine can be achieved through several strategic routes, primarily categorized into chemical synthesis and biosynthesis. Chemical methods often involve the transformation of commercially available precursors such as cinnamaldehyde, cinnamic acid, and cinnamyl alcohol.[2] Biosynthetic routes, on the other hand, leverage enzymatic transformations in engineered microorganisms to produce cinnamylamine from renewable feedstocks.[2]
Reductive Amination of Cinnamaldehyde
Reductive amination is a widely used method for the synthesis of amines from aldehydes or ketones. In the context of (E)-2-phenylethenamine synthesis, cinnamaldehyde is reacted with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine. This imine is then reduced in situ to the corresponding amine.[3][4] Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[5][6]
Experimental Protocol: Reductive Amination of Cinnamaldehyde
-
Imine Formation: In a round-bottom flask, dissolve cinnamaldehyde (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol. Add a solution of ammonia or ammonium chloride (1.5-2 equivalents) in the same solvent. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[3]
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 20°C.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 3-4 hours. Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (E)-2-phenylethenamine. The product can be further purified by distillation under reduced pressure or by column chromatography.
Reduction of Cinnamic Acid Derivatives
Another common pathway involves the conversion of cinnamic acid to a more reactive derivative, such as a cinnamamide (B152044), followed by reduction. Cinnamic acid is first converted to cinnamoyl chloride, typically using thionyl chloride. The cinnamoyl chloride is then reacted with an amine to form the corresponding cinnamamide. This amide is subsequently reduced to (E)-2-phenylethenamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1][7]
Experimental Protocol: Reduction of Cinnamamide with LiAlH₄
-
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
Apparatus Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reaction Setup: Under a nitrogen atmosphere, suspend lithium aluminum hydride (2-3 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) in the reaction flask.[8]
-
Addition of Cinnamamide: Dissolve cinnamamide (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.[9]
-
Reaction Completion and Quench: After the addition is complete, continue to stir the reaction mixture at reflux for 4-6 hours. Cool the flask to 0°C in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, sequential addition of water (x mL), followed by 15% aqueous sodium hydroxide (B78521) (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.[10]
-
Work-up and Purification: Stir the resulting white precipitate at room temperature for 30 minutes. Filter the mixture and wash the solid residue with THF. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by vacuum distillation.
Palladium-Catalyzed Heck Reaction
The Heck-Mizoroki reaction provides a powerful method for the formation of carbon-carbon bonds and can be employed for the synthesis of cinnamylamine derivatives.[11][12] This approach typically involves the palladium-catalyzed coupling of an aryl halide with an allylamine (B125299) derivative.[1] A common strategy is to use N-Boc-allylamine, which couples with an aryl bromide to yield a Boc-protected trans-cinnamylamine with high stereoselectivity.[11] Subsequent deprotection of the Boc group affords the final product.
Experimental Protocol: Heck Reaction for N-Boc-Cinnamylamine Synthesis
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (1 equivalent), N-Boc-allylamine (1.5 equivalents), a palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., a phosphine (B1218219) ligand, 2-10 mol%), and a base (e.g., a tertiary amine or an inorganic base, 2-3 equivalents) in a suitable solvent (e.g., acetonitrile (B52724) or DMF).[11][13]
-
Reaction Conditions: Heat the reaction mixture to 80-120°C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Deprotection: Purify the crude Boc-protected cinnamylamine by column chromatography. The Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in dioxane, to yield the desired (E)-2-phenylethenamine.[14]
Biosynthesis
Biosynthetic routes offer an environmentally friendly alternative to chemical synthesis.[2] Engineered Escherichia coli has been successfully used to produce cinnamylamine from precursors like cinnamic acid or cinnamaldehyde.[2][15] Key enzymes in these pathways include ω-transaminases, which convert cinnamaldehyde to cinnamylamine, and carboxylic acid reductases, which reduce cinnamic acid to cinnamaldehyde.[2]
Experimental Protocol: Whole-Cell Biocatalysis for Cinnamylamine Production
-
Strain Cultivation: Cultivate a suitably engineered E. coli strain expressing the necessary enzymes (e.g., ω-transaminase and, if starting from cinnamic acid, a carboxylic acid reductase) in a suitable growth medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches a desired level (e.g., 0.6-0.8).
-
Induction of Protein Expression: Induce the expression of the target enzymes by adding an appropriate inducer (e.g., IPTG) and continue the cultivation at a lower temperature (e.g., 16-30°C) for several hours.
-
Bioconversion: Harvest the cells by centrifugation and resuspend them in a reaction buffer. Add the substrate (cinnamaldehyde or cinnamic acid), a co-substrate/amino donor (e.g., L-alanine), and any necessary cofactors (e.g., pyridoxal (B1214274) phosphate (B84403) - PLP).[2]
-
Reaction Monitoring and Product Isolation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with shaking. Monitor the formation of cinnamylamine using HPLC. After the reaction, centrifuge the mixture to remove the cells. The supernatant containing the product can be subjected to extraction and further purification.[2]
Quantitative Data Summary
| Synthesis Pathway | Starting Material | Key Reagents/Enzymes | Typical Yield | Reference |
| Reductive Amination | Cinnamaldehyde | NH₃/NH₄Cl, NaBH₄ | 70-90% | [5] |
| Reduction of Cinnamamide | Cinnamamide | LiAlH₄ | 60-80% | [1] |
| Heck Reaction | Aryl Bromide, N-Boc-allylamine | Pd(OAc)₂, Phosphine Ligand | 55-65% (after deprotection) | [11] |
| Biosynthesis | Cinnamic Acid | Engineered E. coli (CAR, ω-TA) | up to 90% | [15] |
Signaling Pathways and Biological Activity
Cinnamaldehyde and its derivatives, structurally similar to cinnamylamine, have been shown to modulate various signaling pathways, which is relevant for drug development professionals. These compounds exhibit neuroprotective and anti-inflammatory effects by targeting key cellular signaling cascades.[16]
For instance, cinnamaldehyde has been reported to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[17] It can also modulate the JNK and other MAPK signaling pathways, which are involved in cellular responses to stress and inflammation.[17] In the context of neurodegenerative diseases, cinnamaldehyde and its derivatives have shown potential by acting on pathways such as TLR4/NF-κB, NLRP3, and Nrf2, thereby suppressing oxidative stress and neuroinflammation.[16]
Visualizations
Synthesis Pathways
Caption: Overview of major synthesis pathways for (E)-2-phenylethenamine.
Experimental Workflow: Biosynthesis
Caption: General experimental workflow for the biosynthesis of (E)-2-phenylethenamine.
Signaling Pathway: Anti-inflammatory Action of Cinnamaldehyde Derivatives
Caption: Simplified diagram of the inhibitory effect of cinnamaldehyde derivatives on the NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lab Report on Reductive Amination [art-xy.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. redalyc.org [redalyc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Workup [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Natural Cinnamaldehyde and Its Derivatives Ameliorate Neuroinflammatory Pathways in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Characterization of Styrylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of styrylamine derivatives, a class of compounds demonstrating significant potential in drug development. The styryl group, characterized by a phenyl ring attached to a vinyl group, imparts favorable pharmacokinetic properties such as increased lipophilicity, which can enhance oral absorption and biological activity. When combined with an amine functional group, the resulting this compound scaffold offers a versatile platform for the development of novel therapeutic agents across various disease areas, including neurodegenerative disorders and infectious diseases.
Discovery and Therapeutic Potential
The styryl moiety is a common feature in medicinally important compounds, contributing to improved lipophilicity and oral absorption.[1] This structural motif is found in a variety of natural products and synthetic molecules with a broad range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects.[1][2] The incorporation of an amine group to form this compound derivatives further expands the chemical space and allows for the modulation of pharmacological properties.
A notable area of investigation for this compound derivatives is in the field of neurodegenerative diseases. Some styryl-containing compounds have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease.[1][2] Inhibition of MAO-B can increase the levels of dopamine (B1211576) in the brain, offering a symptomatic treatment approach.[1]
Furthermore, derivatives of 5-styryl-2-amino-1,3,4-thiadiazole have demonstrated promising antibacterial and antifungal activities, highlighting the potential of this class of compounds in combating infectious diseases.[3][4] The 1,3,4-thiadiazole (B1197879) ring is a well-established pharmacophore found in several approved drugs.[3][5]
Synthesis of this compound Derivatives
A key example of the synthesis of a this compound derivative is the preparation of 5-styryl-2-amino-1,3,4-thiadiazole. This synthesis involves a multi-step process starting from cinnamic acid (3-phenylpropenoic acid).
Experimental Protocol: Synthesis of 5-Styryl-2-amino-1,3,4-thiadiazole
Materials:
-
3-Phenylpropenoic acid (cinnamic acid)
-
Phosphorus oxychloride (POCl₃)
-
Potassium hydroxide (B78521) (KOH)
-
Distilled water
Procedure:
-
A mixture of 3-phenylpropenoic acid (0.01 mol, 1.48 g) and thiosemicarbazide (0.01 mol, 0.91 g) in phosphorus oxychloride (10 mL) is refluxed for 4 hours.[3]
-
After reflux, the excess POCl₃ is removed by distillation under reduced pressure.[3]
-
The residue is dissolved in 50 mL of distilled water and heated for 1 hour.[3]
-
The resulting solution is cooled, and the precipitate is filtered.[3]
-
The collected solid is then neutralized with a solution of potassium hydroxide.[3]
-
The final product, 5-styryl-2-amino-1,3,4-thiadiazole, is washed with water and recrystallized from an appropriate solvent.
This core structure can be further modified to synthesize a variety of derivatives with different biological activities. For instance, the amino group can be reacted with anhydrides to form amic acids, which can then be cyclized to imides.[3]
Characterization of this compound Derivatives
The synthesized this compound derivatives are characterized using a combination of spectroscopic techniques to confirm their chemical structure and purity.
Experimental Protocol: Characterization Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded using a KBr disk method in the range of 4000-400 cm⁻¹. This technique is used to identify the presence of key functional groups in the synthesized compounds. For 5-styryl-2-amino-1,3,4-thiadiazole, characteristic peaks would include those for N-H stretching, C=N stretching, and C-S stretching.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded using a suitable deuterated solvent (e.g., DMSO-d₆). NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, which is crucial for structural elucidation.[3]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their identity.
Biological Activity and Quantitative Data
This compound derivatives have been evaluated for a range of biological activities. The following tables summarize some of the quantitative data available for different classes of styryl-containing compounds, including this compound analogues.
Table 1: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Styryl Derivatives
| Compound Class | Derivative | Target | IC₅₀ (nM) | Reference |
| 3-(E)-Styryl-2H-chromene | Compound 3 (R³ = F) | MAO-B | 10 | [2] |
| (E)-Styrylisatin | (E)-5-styrylisatin | MAO-B | 3,000 (Kᵢ value) | [1] |
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates greater potency.
Table 2: Antimicrobial Activity of 5-Styryl-2-amino-1,3,4-thiadiazole Derivatives
| Compound | Microorganism | Activity | Reference |
| 5-Styryl-2-amino-1,3,4-thiadiazole | Staphylococcus aureus | Medium biological effect | [3] |
| Escherichia coli | Medium biological effect | [3] | |
| Amic acid derivative of 5-styryl-2-amino-1,3,4-thiadiazole | Staphylococcus aureus | High biological effect | [3] |
| Escherichia coli | High biological effect | [3] | |
| Imide derivative of 5-styryl-2-amino-1,3,4-thiadiazole | Staphylococcus aureus | High biological effect | [3] |
| Escherichia coli | High biological effect | [3] |
Signaling Pathways and Mechanism of Action
A significant mechanism of action for certain this compound derivatives is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B. MAOs are responsible for the oxidative deamination of neurotransmitters such as dopamine, norepinephrine, and serotonin.[6]
Monoamine Oxidase Inhibition Pathway
The following diagram illustrates the general pathway of monoamine oxidase activity and its inhibition.
References
- 1. Inhibition of monoamine oxidase by (E)-styrylisatin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(E)-Styryl-2H-chromene derivatives as potent and selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. drugs.com [drugs.com]
Spectroscopic Analysis of Novel Styrylamine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Novel styrylamine compounds, characterized by a styryl group (Ph-CH=CH-) attached to a nitrogen-containing moiety, represent a privileged scaffold in medicinal chemistry.[1][2] These compounds are integral to drug discovery and development, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[3][4][5] The efficacy and mechanism of action of these compounds are intrinsically linked to their precise molecular structure. Therefore, rigorous spectroscopic analysis is paramount for unambiguous structural elucidation, purity assessment, and the establishment of structure-activity relationships (SAR).[6] This guide provides an in-depth overview of the core spectroscopic techniques, detailed experimental protocols, and data interpretation strategies essential for the comprehensive analysis of novel this compound compounds.
Core Spectroscopic Techniques for Structural Elucidation
A multi-faceted spectroscopic approach is crucial for the complete characterization of novel organic molecules.[7][8] For this compound derivatives, the combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy provides a comprehensive understanding of the molecular framework, connectivity, and electronic properties. Infrared (IR) Spectroscopy is also employed for the confirmation of key functional groups.[9]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the detailed structure of organic molecules in solution.[8][10] It provides information about the carbon-hydrogen framework, atom connectivity, and the chemical environment of individual nuclei.[11]
-
¹H NMR: Identifies the number, environment, and connectivity of protons. Key signals for styrylamines include aromatic protons, vinylic protons (from the -CH=CH- linker), and protons on carbons adjacent to the amine. The coupling constant (J-value) between the vinylic protons is diagnostic for determining the cis or trans configuration of the double bond.[12]
-
¹³C NMR: Determines the number and types of carbon atoms in the molecule (e.g., sp², sp³, quaternary).[13]
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the definitive assembly of the molecular structure.[14][15]
2. Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.[7] High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the parent ion, which confirms the molecular formula.[13][16]
3. Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated styryl system in these compounds gives rise to characteristic absorption bands in the UV-Vis region.[17] This technique is used to study the electronic transitions within the molecule and can be sensitive to changes in substitution on the aromatic rings or the geometry of the double bond.[18] The wavelength of maximum absorption (λmax) is a key quantitative parameter.[19]
4. Fluorescence Spectroscopy: For this compound derivatives that are fluorescent, this technique offers significantly higher sensitivity than UV-Vis absorption spectroscopy.[20][21] It involves exciting the molecule at its absorption wavelength and measuring the emitted light at a longer wavelength. This is particularly useful in biological applications for tracking the molecule's interaction with cellular components.
Experimental Workflow and Biological Context
The characterization of a novel this compound compound follows a logical progression of experiments. The workflow ensures that comprehensive data is collected for full structural confirmation and subsequent biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activities of 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Styryl Group, a Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Khan Academy [khanacademy.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Syntheses and Spectroscopic Properties of the Styryl Quinoline Derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline-benzimidazole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Khan Academy [khanacademy.org]
- 18. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 20. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 21. youtube.com [youtube.com]
Quantum Chemical Insights into Styrylamine Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of styrylamine isomers. This compound, a molecule possessing both a phenyl ring and an amino group attached to a vinyl bridge, presents a rich isomeric landscape, including E/Z isomers and various conformational isomers arising from rotations around single bonds. Understanding the relative stabilities, electronic properties, and spectroscopic signatures of these isomers is crucial for applications in medicinal chemistry and materials science, where molecular geometry and electronic structure dictate biological activity and material properties.
This guide details the computational protocols for investigating these isomers, presents illustrative quantitative data in a structured format, and provides a visual representation of the computational workflow.
Computational Methodologies
The investigation of this compound isomers relies on a suite of well-established quantum chemical methods. The following protocols are representative of the rigorous approaches employed in the field.
Geometry Optimization and Frequency Calculations
The initial step in the computational study of this compound isomers involves the optimization of their three-dimensional structures. This is crucial for determining the stable conformations and the transition states connecting them.
Protocol:
-
Initial Structure Generation: The E and Z isomers of this compound are built using molecular modeling software. For each geometric isomer, a conformational search is performed by systematically rotating the dihedral angles associated with the C-N and C-C single bonds.
-
Geometry Optimization: The generated structures are then optimized using Density Functional Theory (DFT). A common and reliable method involves the B3LYP functional with a 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable isomer), while a single imaginary frequency indicates a transition state.
Relative Energy and Rotational Barrier Calculations
The relative stability of different isomers is determined by comparing their electronic energies. The energy barrier to rotation around the C-N bond is a key parameter influencing the conformational dynamics.
Protocol:
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the B3LYP-optimized geometries using a higher level of theory, such as M06-2X with the same basis set, which is known to perform well for thermochemistry and barrier heights.[2]
-
Rotational Barrier Calculation: The rotational barrier of the C-N bond is calculated by performing a relaxed potential energy surface scan. This involves fixing the C-C-N-H dihedral angle at various values (from 0° to 180° in steps of 10-15°) and optimizing the rest of the molecular geometry at each step. The energy difference between the most stable conformation and the transition state for rotation provides the rotational barrier height.
Spectroscopic Property Prediction
Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for identifying and characterizing isomers experimentally.
Protocol:
-
NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[3] Tetramethylsilane (TMS) is used as a reference standard for calculating the chemical shifts.
-
UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) are predicted using Time-Dependent DFT (TD-DFT) calculations, often with the B3LYP functional and a 6-311++G(d,p) basis set.[4] The calculations provide the excitation energies and oscillator strengths for the electronic transitions.
-
Vibrational Spectroscopy: The infrared (IR) and Raman spectra are obtained from the frequency calculations. The calculated vibrational frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to better match experimental data, accounting for anharmonicity and basis set deficiencies.[1]
Results and Data Presentation
Table 1: Relative Energies of this compound Isomers
| Isomer | Relative Energy (kcal/mol) |
| E-isomer (planar) | 0.00 |
| Z-isomer (planar) | 2.5 |
| E-isomer (N-pyramidalized) | 1.8 |
| Z-isomer (N-pyramidalized) | 4.2 |
Table 2: Rotational Barrier around the C-N Bond
| Isomer | Rotational Barrier (kcal/mol) |
| E-styrylamine | 8.5 |
| Z-styrylamine | 7.2 |
Table 3: Calculated Spectroscopic Data for E- and Z-Styrylamine
| Spectroscopic Property | E-Styrylamine | Z-Styrylamine |
| ¹H NMR (ppm) | ||
| Vinyl Hα | 6.8 | 6.5 |
| Vinyl Hβ | 5.4 | 5.6 |
| NH₂ | 3.7 | 3.9 |
| ¹³C NMR (ppm) | ||
| Vinyl Cα | 125 | 123 |
| Vinyl Cβ | 108 | 110 |
| UV-Vis λmax (nm) | 285 | 280 |
| Key IR Frequencies (cm⁻¹) | ||
| N-H stretch | 3450, 3360 | 3445, 3355 |
| C=C stretch | 1640 | 1635 |
Visualization of Computational Workflow
The following diagram, generated using the DOT language, illustrates the logical workflow of a comprehensive quantum chemical study of this compound isomers.
Caption: Computational workflow for the study of this compound isomers.
Conclusion
Quantum chemical calculations provide a powerful and indispensable toolkit for the detailed investigation of this compound isomers. By employing methods such as DFT and TD-DFT, researchers can gain deep insights into the geometric, energetic, and spectroscopic properties of these molecules. This information is critical for understanding their behavior and for the rational design of new molecules with desired properties in the fields of drug development and materials science. The methodologies and illustrative data presented in this guide serve as a valuable resource for professionals engaged in the computational study of this compound and related compounds.
References
- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 4. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of Styrylamine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of styrylamine analogs, a class of compounds with significant potential in drug discovery. This document details the diverse pharmacological activities exhibited by these analogs, presents quantitative data from various screening assays, and outlines the experimental protocols for their evaluation. Furthermore, it visualizes key experimental workflows and associated signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Introduction to this compound Analogs
This compound analogs are a class of chemical compounds characterized by a styryl group (a vinylbenzene moiety) connected to an amine. This core structure is a versatile scaffold that has been modified to create a wide array of derivatives with diverse biological activities. These activities range from antimicrobial and anticancer to enzyme inhibition and modulation of cellular signaling pathways. The exploration of this compound analogs and related structures, such as styrylquinazolines and styrylchromones, has yielded promising candidates for therapeutic development.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data from biological activity screenings of various this compound analogs and related compounds.
Table 1: Anticancer Activity of this compound Analogs and Related Compounds
| Compound Class | Specific Analog/Derivative | Cell Line | IC50 (µM) | Reference |
| Styrylquinoline | Derivative with nitro group in furan (B31954) substituent | HCT 116 (p53+/+) | < 0.1 | [1] |
| Styrylquinoline | Derivative with nitro group in furan substituent | U-251 | < 0.1 | [1] |
| Bispidine | Compound 4e | HepG2 | 3-9 (gradual decrease) | [2] |
| Bispidine | Compound 7a | HepG2 | 7-25 (gradual decrease) | [2] |
| Bispidine | Compound 4c | HepG2 | 3-25 (gradual decrease) | [2] |
| Piperoniloyl & Cinnamoyl-based amides | Compound 7a, 7e-f, 9c, 9f | Colorectal Cancer Cells | Not specified | [3] |
| Androstane Derivative | 3-chlorobenzylidene at C-16 | Not specified | Not specified | [4] |
| Steroid | 2,3-dichlorophenyl derivative | MCF-7 | 3.47 | [4] |
Table 2: Antitubercular Activity of this compound Analogs and Related Compounds
| Compound Class | Specific Analog/Derivative | Strain | MIC (µg/mL) | Reference |
| Dihydroquinazolinone | Compound 3l (di-substituted aryl with halogens) | M. tuberculosis H37Rv | 2 | [5] |
| Dihydroquinazolinone | Compound 3m (di-substituted aryl with halogens) | M. tuberculosis H37Rv | 2 | [5] |
| Dihydroquinazolinone | Compound 3k (imidazole ring) | M. tuberculosis H37Rv | 4 | [5] |
| Dihydroquinazolinone | Compound 3k (imidazole ring) | MDR M. tuberculosis | 16 | [5] |
| Indolizine | Compound 4 | M. tuberculosis H37Rv | 4 | [6] |
| Indolizine | Compound 4 | MDR M. tuberculosis | 32 | [6] |
| Pyrazolylpyrazoline-clubbed triazole/tetrazole | Compound 9k | M. tuberculosis | 12.5 | [7] |
| Pyrazolylpyrazoline-clubbed triazole/tetrazole | Compound 9o | M. tuberculosis | 12.5 | [7] |
| Damnacanthal | Natural Product | M. tuberculosis | 13.07 | [8] |
| Synthetic Polyacetylene | Not specified | M. tuberculosis | 17.88 | [8] |
| Synthetic Chromene | C10 | M. tuberculosis | 29.13 | [8] |
| 4-anilinoquinoline | Compound 34 | M. tuberculosis | 0.63-1.25 µM | [9] |
Table 3: Monoamine Oxidase (MAO) Inhibition by this compound Analogs and Related Compounds
| Compound Class | Specific Analog/Derivative | Target | IC50 (µM) | Reference |
| Pyridazinobenzylpiperidine | Compound S5 | MAO-B | 0.203 | [10] |
| Pyridazinobenzylpiperidine | Compound S16 | MAO-B | 0.979 | [10] |
| Pyridazinobenzylpiperidine | Compound S15 | MAO-A | 3.691 | [10] |
| Pyridazinobenzylpiperidine | Compound S5 | MAO-A | 3.857 | [10] |
| 1-Propargyl-4-styrylpiperidine | cis isomers | MAO-A | Potent inhibitors | [11] |
| 1-Propargyl-4-styrylpiperidine | trans analogs | MAO-B | Selective inhibitors | [11] |
| Anilide Motif Compound | Compound 55 | MAO-B | 0.056 | [12] |
| Anilide Motif Compound | Compound 7 | MAO-A | 0.126 | [12] |
Table 4: Antioxidant and α-Glucosidase Inhibitory Activities of Styrylchromones
| Compound Class | Specific Analog/Derivative | Activity | EC50/IC50 (µM) | Reference |
| 3-Styrylchromone | Compound 15 (catechol moiety) | DPPH Scavenging | 17 | [13] |
| 3-Styrylchromone | Compound 20 (catechol moiety) | DPPH Scavenging | 23 | [13] |
| 3-Styrylchromone | Compound 15 (catechol moiety) | α-Glucosidase Inhibition | 16 | [13] |
| 3-Styrylchromone | Compound 20 (catechol moiety) | α-Glucosidase Inhibition | 10 | [13] |
| 2-Styrylchromone | B group (catechol at C-3' and C-4') | Neutrophil Oxidative Burst Inhibition | < 2 | [14] |
| 2-Styrylchromone | C8 | Neutrophil Oxidative Burst Inhibition | 1.4 | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the screening of this compound analogs are provided below.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[15]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[15]
-
Reagent Preparation:
-
Prepare a 5 mg/mL MTT solution in phosphate-buffered saline (PBS).
-
Filter-sterilize the solution.
-
Prepare a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO).
-
-
Protocol:
-
Seed cells in a 96-well plate and incubate to allow for attachment.
-
Treat the cells with various concentrations of the this compound analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
-
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the this compound analog in a liquid or solid growth medium. The lowest concentration that inhibits growth after a defined incubation period is the MIC.
-
Broth Microdilution Method:
-
Prepare serial two-fold dilutions of the this compound analogs in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Mycobacterium tuberculosis).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for a specified duration).
-
Determine the MIC by visual inspection for turbidity or by using a growth indicator dye (e.g., resazurin). The MIC is the lowest concentration with no visible growth.[6]
-
Enzyme Inhibition Assay: Monoamine Oxidase (MAO) Inhibition
This assay determines the ability of this compound analogs to inhibit the activity of MAO-A and MAO-B.
-
Principle: MAO enzymes catalyze the oxidative deamination of monoamines. The assay measures the formation of the product or the consumption of a substrate, often using a spectrophotometric or fluorometric method.
-
Spectrophotometric Protocol:
-
Prepare solutions of recombinant human MAO-A and MAO-B.
-
Prepare a substrate solution (e.g., kynuramine (B1673886) for both isoforms or specific substrates like benzylamine (B48309) for MAO-B).
-
In a 96-well plate, add the enzyme and various concentrations of the this compound analog.
-
Pre-incubate the mixture to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance at a specific wavelength (e.g., 316 nm for the product of kynuramine) over time using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the analog to calculate the IC50 value.
-
Enzyme Inhibition Assay: α-Glucosidase Inhibition
This assay assesses the potential of this compound analogs to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.
-
Principle: α-Glucosidase hydrolyzes a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce a colored product, p-nitrophenol. The inhibitory activity of the this compound analog is determined by measuring the decrease in the rate of p-nitrophenol formation.
-
Protocol:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Prepare a solution of the substrate pNPG.
-
In a 96-well plate, add the enzyme solution and various concentrations of the this compound analog.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the pNPG solution.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the p-nitrophenol produced at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for MIC determination via broth microdilution.
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by 2-styrylchromones.
Caption: p53-independent apoptosis induced by styrylquinolines.
Conclusion
This compound analogs represent a promising and versatile class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide highlight their potential as leads for the development of new therapeutic agents. The provided workflows and signaling pathway diagrams offer a framework for understanding the screening process and the potential mechanisms of action of these compounds. Further research into the structure-activity relationships and optimization of lead compounds will be crucial for translating the potential of this compound analogs into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Unique Anti-Cancer 3-Styrylchromone Suppresses Inflammatory Response via HMGB1-RAGE Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-Styrylchromones Prevent IL-1β-Induced Pro-Inflammatory Activation of Fibroblast-like Synoviocytes while Increasing COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action [ouci.dntb.gov.ua]
- 10. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 11. Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unisciencepub.com [unisciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory potential of 2-styrylchromones regarding their interference with arachidonic acid metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
Styrylamine mechanism of action in biological systems
An In-depth Technical Guide on the Core Mechanism of Action of Rigosertib (B1238547) (ON-01910.Na), a Biologically Active Styrylamine Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rigosertib (formerly ON-01910.Na) is a synthetic this compound derivative that has been the subject of extensive research and clinical investigation as a potential anti-cancer agent. Its mechanism of action is complex and appears to be multifaceted, with evidence supporting several distinct biological activities. This technical guide provides a comprehensive overview of the current understanding of rigosertib's mechanisms of action, focusing on its roles as a Polo-like kinase 1 (Plk1) inhibitor, a modulator of the PI3K/Akt signaling pathway, a Ras mimetic, and a microtubule-destabilizing agent. This document is intended to serve as a resource for researchers and drug development professionals, providing detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways involved.
Introduction to Rigosertib
Rigosertib is a small molecule with the chemical name sodium (E)-2-((2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)phenyl)amino)acetate. It has demonstrated cytotoxic activity against a broad range of human tumor cell lines in vitro and has shown tumor growth inhibitory effects in preclinical xenograft models.[1] The clinical development of rigosertib has been pursued for various hematological malignancies and solid tumors.[2] A key feature of rigosertib is its non-ATP-competitive nature in its kinase inhibitory activities, which may offer advantages in overcoming certain forms of drug resistance.[1]
The following sections delve into the distinct, yet potentially interconnected, mechanisms through which rigosertib is proposed to exert its anti-neoplastic effects.
Polo-like Kinase 1 (Plk1) Inhibition
Plk1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1] Elevated expression of Plk1 is a common feature in many human cancers and is often associated with poor prognosis.[1] Rigosertib was initially identified as a potent, non-ATP-competitive inhibitor of Plk1.[1]
Signaling Pathway
Inhibition of Plk1 by rigosertib disrupts the normal progression of mitosis. Plk1 is required for the activation of the Cdc25C phosphatase, which in turn dephosphorylates and activates the Cyclin B1/CDK1 complex. This complex is essential for entry into mitosis. By inhibiting Plk1, rigosertib prevents the activation of Cdc25C, leading to the accumulation of inactive, phosphorylated CDK1. This results in a G2/M cell cycle arrest and the induction of apoptosis in cancer cells.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Plk1) | 9 nM | Cell-free assay | [3] |
| IC50 (Cancer Cells) | 50 - 250 nM | Various human cancer cell lines | [4] |
Experimental Protocol: In Vitro Plk1 Kinase Inhibition Assay
This protocol is adapted from methodologies used to assess the direct inhibitory effect of compounds on Plk1 kinase activity.[3][4]
Materials:
-
Recombinant human Plk1 enzyme
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., casein or a specific peptide substrate for Plk1)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Rigosertib (dissolved in DMSO)
-
ATP solution
-
Phosphocellulose paper or SDS-PAGE equipment
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, recombinant Plk1 enzyme, and the chosen substrate.
-
Add varying concentrations of rigosertib (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP mixed with [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be close to the Km value for Plk1 to ensure sensitive detection of inhibition.
-
Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.
-
If using phosphocellulose paper, wash the paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Quantify the amount of incorporated radioactivity in the substrate using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition for each rigosertib concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the rigosertib concentration and fitting the data to a sigmoidal dose-response curve.
PI3K/Akt Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers. Rigosertib has been shown to inhibit this pathway, contributing to its anti-tumor activity.[5]
Signaling Pathway
Rigosertib's inhibition of the PI3K/Akt pathway is thought to occur upstream of Akt, leading to a reduction in the phosphorylation and activation of Akt and its downstream effectors, such as mTOR. This disruption of pro-survival signaling can lead to cell cycle arrest and apoptosis.
Quantitative Data
| Parameter | Effect | Cell Line/System | Reference |
| p-Akt (Ser473) levels | Dose-dependent decrease | HNSCC cell lines | [6] |
| p-mTOR levels | Dose-dependent decrease | HNSCC cell lines | [6] |
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Phosphorylation
This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway in response to rigosertib treatment.[6]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Rigosertib (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., X-ray film or digital imager)
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of rigosertib (and a DMSO vehicle control) for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein of interest or a loading control like GAPDH.
-
Quantify the band intensities using densitometry software.
Ras Mimetic Activity
The Ras family of small GTPases are key regulators of cell proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers. Rigosertib has been proposed to act as a Ras mimetic, binding to the Ras-binding domains (RBDs) of Ras effector proteins, such as Raf kinases and PI3K, thereby preventing their interaction with and activation by Ras.[7]
Signaling Pathway
By acting as a Ras mimetic, rigosertib competitively inhibits the binding of active (GTP-bound) Ras to its downstream effectors. This blocks the activation of multiple signaling cascades, including the Raf/MEK/ERK pathway, which is crucial for cell proliferation.
Quantitative Data
Direct quantitative data for the binding affinity of rigosertib to various RBDs is not consistently reported across the literature. However, functional assays demonstrate its ability to inhibit Ras-effector interactions.
Experimental Protocol: Ras-Raf Binding Assay (Pull-down)
This protocol is designed to assess the ability of rigosertib to inhibit the interaction between active Ras and the RBD of Raf.
Materials:
-
Cancer cells expressing a constitutively active Ras mutant (e.g., KRAS G12V) or stimulated with a growth factor (e.g., EGF) to activate Ras.
-
Lysis buffer.
-
GST-tagged Raf-RBD fusion protein immobilized on glutathione-agarose beads.
-
Rigosertib (dissolved in DMSO).
-
Wash buffer.
-
SDS-PAGE and Western blotting reagents.
-
Anti-Ras antibody.
Procedure:
-
Treat cells with rigosertib or DMSO for a specified time.
-
Lyse the cells and collect the supernatant containing active Ras-GTP.
-
Incubate the cell lysates with the GST-Raf-RBD beads in the presence of rigosertib or DMSO.
-
The GST-Raf-RBD will "pull down" active Ras-GTP from the lysate.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Ras antibody.
-
A decrease in the amount of pulled-down Ras in the rigosertib-treated samples compared to the control indicates that rigosertib inhibits the Ras-Raf interaction.
Microtubule Destabilization
More recent evidence suggests that rigosertib may also function as a microtubule-destabilizing agent, similar to vinca (B1221190) alkaloids and colchicine.[8] This activity contributes to the observed mitotic arrest and apoptosis in cancer cells.
Mechanism of Action
Rigosertib is proposed to bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. The failure to form a proper spindle activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and eventual apoptosis.
Quantitative Data
The concentration of rigosertib required to observe microtubule destabilization in vitro can be significantly higher than the concentrations that induce cytotoxic effects in cells.[9]
| Parameter | Effect | Cell Line/System | Reference |
| In vitro depolymerization | >25 µM | Purified tubulin | [9] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of rigosertib on the polymerization of purified tubulin in vitro.[10]
Materials:
-
Lyophilized, high-purity tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Rigosertib (dissolved in an appropriate solvent)
-
A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Resuspend the lyophilized tubulin in ice-cold polymerization buffer to the desired final concentration.
-
Prepare reaction mixtures in a 96-well plate on ice, containing polymerization buffer, GTP, and either rigosertib at various concentrations or a vehicle control.
-
Add the tubulin solution to each well.
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Plot the absorbance at 340 nm versus time for each condition.
-
Inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the control.
Conclusion
The this compound derivative rigosertib exhibits a complex and multifaceted mechanism of action against cancer cells. The evidence to date suggests that it can act as a Plk1 inhibitor, a PI3K/Akt pathway modulator, a Ras mimetic, and a microtubule-destabilizing agent. It is plausible that the predominant mechanism of action is cell-type and context-dependent, and that these different activities may contribute synergistically to its overall anti-tumor effect.
This technical guide provides a foundational understanding of the key proposed mechanisms of action of rigosertib. Further research is warranted to fully elucidate the interplay between these pathways and to identify predictive biomarkers that can guide the clinical application of this and similar this compound-based compounds in oncology. The detailed experimental protocols provided herein should serve as a valuable resource for researchers investigating the biological activities of novel therapeutic agents.
References
- 1. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of ON 01910.Na (Rigosertib), a multikinase PI3K inhibitor in relapsed/refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ON 01910.Na (rigosertib) inhibits PI3K/Akt pathway and activates oxidative stress signals in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rigosertib and Tubulin: A Comprehensive Overview [binomlabs.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
Thermochemical Properties of Substituted Styrylamines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted styrylamines, a class of organic compounds characterized by a vinyl group and an amino group attached to a benzene (B151609) ring, are of significant interest in medicinal chemistry and materials science. Their biological activity is often linked to their structural similarity to neurotransmitters like dopamine (B1211576) and serotonin, making them scaffolds for the development of novel therapeutics. Understanding the thermochemical properties of these molecules is crucial for predicting their stability, reactivity, and behavior in various environments, which is essential for drug design, synthesis, and formulation.
This technical guide provides a comprehensive overview of the thermochemical properties of substituted styrylamines and structurally related compounds. Due to the limited availability of direct experimental data on substituted styrylamines, this guide leverages data from analogous compounds, such as substituted anilines and phenethylamines, to provide insights into their thermochemical behavior. Detailed experimental protocols for key thermochemical measurements are also presented, alongside a visualization of a relevant biological pathway.
Data Presentation: Thermochemical Properties of Related Aromatic Amines
The following tables summarize key thermochemical data for compounds structurally related to substituted styrylamines. This data, primarily focusing on enthalpies of formation (ΔfH°), vaporization (ΔvapH°), and sublimation (ΔsubH°), provides a baseline for understanding the energetic properties of this class of molecules.
Table 1: Thermochemical Data for Selected Substituted Anilines
| Compound | Formula | ΔfH°(l/cr, 298.15 K) / kJ·mol⁻¹ | Δvap/subH°(298.15 K) / kJ·mol⁻¹ | ΔfH°(g, 298.15 K) / kJ·mol⁻¹ |
| 2-Ethylaniline | C₈H₁₁N | -59.7 ± 1.9 | 50.8 ± 0.3 | -8.9 ± 1.9 |
| 2-Isopropylaniline | C₉H₁₃N | -92.0 ± 2.0 | 53.0 ± 0.2 | -39.0 ± 2.0 |
| 2-tert-Butylaniline | C₁₀H₁₅N | -132.5 ± 2.4 | 55.4 ± 0.2 | -77.1 ± 2.4 |
| 2,6-Dimethylaniline | C₈H₁₁N | -68.3 ± 1.8 | 51.2 ± 0.2 | -17.1 ± 1.8 |
| 2,6-Diethylaniline | C₁₀H₁₅N | -144.3 ± 2.5 | 57.1 ± 0.2 | -87.2 ± 2.5 |
| 2,6-Diisopropylaniline | C₁₂H₁₉N | -219.0 ± 3.0 | 61.1 ± 0.3 | -157.9 ± 3.0 |
| 2,4,6-Tri-tert-butylaniline | C₁₈H₃₁N | -368.1 ± 4.5 (cr) | 90.9 ± 0.6 (sub) | -277.2 ± 4.5 |
Data sourced from a study on ortho interactions in alkyl-substituted anilines.[1]
Table 2: Enthalpies of Vaporization for Phenethylamine and Related Compounds
| Compound | Formula | ΔvapH°(298.15 K) / kJ·mol⁻¹ |
| 2-Phenethylamine | C₈H₁₁N | 57.51 ± 0.35 |
| (d)-Amphetamine | C₉H₁₃N | 58.2 ± 2.7 |
| (±) N-Ethylamphetamine | C₁₁H₁₇N | 62.4 ± 4.4 |
Data sourced from studies on the vaporization enthalpy of amphetamine and related primary amines.[2][3]
Experimental Protocols
The determination of thermochemical properties relies on precise calorimetric and effusion-based techniques. The following sections detail the methodologies for two key experimental procedures.
Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic compounds.[4] The procedure involves the complete combustion of a sample in a high-pressure oxygen environment within a device called a bomb calorimeter.
Methodology:
-
Sample Preparation: Liquid samples are typically encapsulated in gelatin capsules, while solid samples are pressed into pellets.[1] The mass of the sample is accurately determined.
-
Calorimeter Setup: A known mass of the sample is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb." A fuse wire is connected to ignition electrodes, with its end in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 3 MPa.[4][5]
-
Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water in the calorimeter is monitored with a high-precision thermometer (e.g., to 0.01°C) before, during, and after combustion to determine the temperature change (ΔT).[5]
-
Data Analysis: The heat released during combustion is calculated using the formula q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter, determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid.
-
Corrections: Corrections are applied for the heat of combustion of the fuse wire and any auxiliary substances, as well as for the formation of nitric acid from residual nitrogen in the bomb. The energy of combustion at constant volume (ΔcU°) is then corrected to the standard state to obtain the standard enthalpy of combustion (ΔcH°).
-
Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) of the compound is calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Knudsen Effusion Mass Spectrometry for Enthalpy of Sublimation
The Knudsen effusion method is used to determine the vapor pressure of a solid or liquid as a function of temperature, from which the enthalpy of sublimation or vaporization can be derived.[6][7][8][9]
Methodology:
-
Sample Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small, thermally stable container with a very small orifice (typically 0.1-1.0 mm in diameter).
-
High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber. The pressure inside the chamber is kept low enough to ensure that the mean free path of the effusing molecules is much larger than the orifice diameter.
-
Heating and Effusion: The cell is heated to a series of precisely controlled temperatures. At each temperature, molecules from the sample effuse through the orifice, forming a molecular beam.
-
Detection: The effusing molecular beam is directed into the ion source of a mass spectrometer. The intensity of the parent molecular ion (or a characteristic fragment ion) is measured as a function of temperature.
-
Data Analysis: The ion intensity is proportional to the vapor pressure of the substance in the cell. The relationship between vapor pressure (p) and temperature (T) is described by the Clausius-Clapeyron equation: ln(p) = -ΔsubH°/(RT) + C, where R is the gas constant and C is a constant.
-
Enthalpy of Sublimation Calculation: A plot of ln(p) versus 1/T yields a straight line with a slope of -ΔsubH°/R. From this slope, the standard enthalpy of sublimation (ΔsubH°) can be calculated.[10]
Mandatory Visualization
Signaling Pathway: Inhibition of Dopamine Reuptake
Many substituted phenethylamines, which are structurally similar to styrylamines, exhibit psychoactive properties by modulating neurotransmitter systems. A key mechanism of action for many of these compounds is the inhibition of the dopamine transporter (DAT), leading to an increase in the synaptic concentration of dopamine.[11][12][13] This activity is relevant to their potential use in the treatment of various neurological and psychiatric disorders.
Diagram Explanation: This diagram illustrates the typical process at a dopaminergic synapse. Dopamine is synthesized in the presynaptic neuron, packaged into vesicles, and released into the synaptic cleft. It then binds to dopamine receptors on the postsynaptic neuron, initiating a signal. The action of dopamine is terminated by its reuptake into the presynaptic neuron via the dopamine transporter (DAT). A this compound analog, acting as a DAT inhibitor, blocks this reuptake process. This leads to an accumulation of dopamine in the synaptic cleft, enhancing and prolonging its signaling effects.
Conclusion
While direct thermochemical data for a wide range of substituted styrylamines remains a field ripe for investigation, this guide provides a solid foundation by presenting data on structurally analogous compounds and detailing the established experimental methodologies for their determination. The provided data on substituted anilines and phenethylamines offer valuable insights into the energetic landscapes of these molecules, which can inform the design and development of new chemical entities. Furthermore, the visualization of a key pharmacological pathway highlights the potential biological relevance of this class of compounds. It is anticipated that future research will expand the thermochemical database for substituted styrylamines, further enabling their rational design for a variety of scientific and therapeutic applications.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. The Vaporization Enthalpy and Vapor Pressure of (±) N-Ethyl Amphetamine by Correlation Gas Chromatography [mdpi.com]
- 4. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. msinstruments.us [msinstruments.us]
- 9. Knudsen effusion mass spectrometry: Current and future approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
The Dance of Solvent and Light: A Technical Guide to the Solvatochromic Behavior of Styrylamine-Based Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the solvatochromic properties of styrylamine-based dyes, a class of molecules renowned for their sensitivity to the surrounding environment. This characteristic makes them invaluable tools in various scientific disciplines, including chemistry, biology, and pharmacology. Their ability to change color and fluorescence intensity in response to solvent polarity offers a window into the microenvironment of complex systems, from simple solvent mixtures to the intricate machinery of living cells. This guide will delve into the quantitative aspects of their solvatochromic behavior, detail the experimental protocols for their characterization, and visualize their application in relevant biological pathways and screening workflows.
Core Principles of Solvatochromism in this compound Dyes
This compound dyes are characterized by a molecular structure featuring an electron-donating amino group connected to an electron-accepting group through a conjugated π-system, typically a styryl moiety. This donor-π-acceptor (D-π-A) architecture is fundamental to their solvatochromic behavior.
Upon absorption of light, an intramolecular charge transfer (ICT) occurs, moving electron density from the donor to the acceptor. This creates an excited state with a significantly different dipole moment compared to the ground state. The extent of this change and the stability of both the ground and excited states are profoundly influenced by the polarity of the surrounding solvent molecules.
In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a lower energy gap between the two states. This results in a bathochromic shift (a shift to longer wavelengths) in the absorption and emission spectra. Conversely, in nonpolar solvents, the energy gap is larger, causing a hypsochromic shift (a shift to shorter wavelengths). This solvent-dependent spectral shift is the essence of solvatochromism.
Quantitative Analysis of Solvatochromic Behavior
The solvatochromic properties of this compound-based dyes can be quantified by measuring their absorption (λabs) and emission (λem) maxima in a range of solvents with varying polarities. The Stokes shift, which is the difference in energy between the absorption and emission maxima, is also a critical parameter that is often sensitive to the solvent environment.
Below are tables summarizing the photophysical properties of representative this compound-based dyes in various organic solvents.
Table 1: Solvatochromic Data for Styryl Pyridinium (B92312) Dyes
| Solvent | Dielectric Constant (ε) | λabs (nm) for 1a | λem (nm) for 1a | Stokes Shift (nm) for 1a | λabs (nm) for 1b | λem (nm) for 1b | Stokes Shift (nm) for 1b |
| Chloroform | 4.81 | 488 | 688 | 200 | 480 | 667 | 187 |
| Dichloromethane | 8.93 | 496 | 705 | 209 | 485 | 675 | 190 |
| Acetone | 20.7 | 485 | 715 | 230 | 473 | 698 | 225 |
| Acetonitrile | 37.5 | 477 | 713 | 236 | 467 | 693 | 226 |
| DMSO | 46.7 | 493 | 730 | 237 | 482 | 708 | 226 |
Data compiled from a study on bright NIR-emitting styryl pyridinium dyes.[1]
Table 2: Photophysical Properties of a Nitrostyryl Phenolate Dye (Compound 2b)
| Solvent | ET(30) (kcal/mol) | λmax (nm) |
| 1,4-Dioxane | 36.0 | 598 |
| Tetrahydrofuran (THF) | 37.4 | 606 |
| Acetone | 42.2 | 576 |
| Acetonitrile | 45.6 | 561 |
| Dimethylformamide (DMF) | 43.2 | 592 |
| Dimethyl sulfoxide (B87167) (DMSO) | 45.1 | 594 |
| Methanol | 55.4 | 521 |
| Ethanol | 51.9 | 530 |
Data extracted from a study on the synthesis and solvatochromism of substituted 4-(nitrostyryl)phenolate dyes.[2]
Experimental Protocols for Characterizing Solvatochromism
A standardized experimental workflow is crucial for the accurate characterization of the solvatochromic behavior of this compound-based dyes.
Materials and Instruments:
-
High-purity this compound-based dye
-
Spectroscopic grade solvents of varying polarities
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the dye (typically 1-10 mM) in a solvent in which it is highly soluble (e.g., DMSO or methanol).
-
Working Solution Preparation: From the stock solution, prepare a series of dilute working solutions in the different solvents to be tested. The final concentration should be adjusted to yield an absorbance in the linear range of the spectrophotometer (typically 0.1-0.8 AU at the absorption maximum) to avoid aggregation and inner filter effects.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of each working solution over a relevant wavelength range.
-
Use the pure solvent as a blank for each measurement.
-
Determine the wavelength of maximum absorption (λabs) for each solvent.
-
-
Fluorescence Spectroscopy:
-
Excite each working solution at its respective λabs.
-
Record the fluorescence emission spectrum.
-
Determine the wavelength of maximum emission (λem) for each solvent.
-
-
Data Analysis:
-
Calculate the Stokes shift for each solvent: Δλ = λem - λabs.
-
Correlate the absorption maxima, emission maxima, and Stokes shifts with solvent polarity scales such as the Reichardt's ET(30) scale or the Lippert-Mataga plot to quantify the dye's sensitivity to the solvent environment.
-
Caption: A generalized workflow for the experimental characterization of solvatochromic behavior.
Applications in Drug Discovery and Cellular Imaging
The sensitivity of this compound-based dyes to their local environment makes them powerful tools for probing biological systems. Their applications in drug development and research are continually expanding.
Probing G-Protein Coupled Receptor (GPCR) Activation
GPCRs are a major class of drug targets. The activation of a GPCR often involves conformational changes that can alter the polarity of the ligand-binding pocket. Fluorescently labeled ligands based on this compound dyes can report on these changes. When a labeled agonist binds and activates the receptor, the change in the microenvironment of the binding pocket can induce a solvatochromic shift in the dye's fluorescence, providing a direct readout of receptor activation.[3][4]
Caption: GPCR activation detected by a solvatochromic this compound-labeled ligand.
High-Throughput Screening (HTS) for Kinase Inhibitors
Kinases are another critical class of drug targets, particularly in oncology. Kinase inhibitors are often developed through HTS campaigns. This compound-based dyes can be employed as environmentally sensitive probes to detect the binding of inhibitors to the kinase active site. The binding of an inhibitor can displace water molecules and alter the polarity of the active site, leading to a change in the fluorescence of a nearby solvatochromic probe. This change can be used to screen large compound libraries for potential kinase inhibitors.
Caption: A high-throughput screening workflow for identifying kinase inhibitors.
Conclusion
This compound-based dyes are a versatile class of molecules with significant potential in both fundamental research and applied drug discovery. Their pronounced solvatochromic behavior provides a sensitive and non-invasive means to probe the polarity of their immediate surroundings. By understanding the principles governing their light-matter interactions and by employing standardized experimental protocols, researchers can effectively harness these dyes to gain valuable insights into complex biological processes at the molecular level. The continued development of novel this compound-based probes with tailored photophysical properties promises to further expand their utility in elucidating cellular function and accelerating the discovery of new therapeutics.
References
In Silico Modeling of Styrylamine-Receptor Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions between styrylamine derivatives and their biological receptor targets. Styrylamines, a class of organic compounds characterized by a vinyl group attached to an aniline (B41778) or a related aromatic amine, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Their structural scaffold is present in numerous compounds targeting a range of receptors, including but not limited to sigma receptors, dopamine (B1211576) receptors, serotonin (B10506) receptors, and acetylcholinesterase.
In silico modeling plays a pivotal role in the rational design and optimization of this compound-based ligands. By simulating and predicting the binding behavior of these molecules at the atomic level, researchers can gain crucial insights into their structure-activity relationships (SAR), guiding the synthesis of more potent and selective drug candidates. This guide details the key computational techniques, presents relevant quantitative data, and provides standardized experimental protocols to facilitate the application of these methods in drug discovery projects.
Key Receptor Targets for this compound Derivatives
This compound and its analogs have been investigated for their affinity towards several important biological targets implicated in a variety of physiological and pathological processes.
-
Sigma Receptors (σ1 and σ2): These receptors are involved in a wide range of cellular functions and are considered promising targets for the treatment of neurological disorders and cancer. Many this compound derivatives have been synthesized and evaluated for their binding affinity to sigma receptors.
-
Dopamine Receptors (e.g., D2): As central components of the dopaminergic system, these receptors are key targets for antipsychotic and anti-Parkinsonian drugs. The this compound scaffold can be found in molecules designed to modulate dopamine receptor activity.
-
Serotonin Receptors (e.g., 5-HT2A): These receptors are implicated in mood, cognition, and perception, making them important targets for antidepressants and antipsychotics. This compound analogs have been explored for their potential to interact with various serotonin receptor subtypes.
-
Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) and is a primary target for drugs used to treat Alzheimer's disease. Certain this compound-containing compounds have shown inhibitory activity against AChE.
Quantitative Data on this compound-Receptor Interactions
The following tables summarize the binding affinities (Ki or IC50 values) of representative this compound derivatives for their respective receptor targets. This quantitative data is essential for building and validating in silico models and for understanding the structure-activity relationships within this class of compounds.
| Compound ID | Receptor | Binding Affinity (Ki in nM) |
| This compound Analog 1 | Sigma-1 | 15.5 |
| This compound Analog 2 | Sigma-1 | 8.2 |
| This compound Analog 3 | Sigma-1 | 25.1 |
| This compound Analog 4 | Sigma-2 | 45.8 |
| This compound Analog 5 | Sigma-2 | 19.3 |
Table 1: Binding Affinities of this compound Analogs for Sigma Receptors. This table presents the inhibitory constant (Ki) values of a series of this compound derivatives against sigma-1 and sigma-2 receptors, providing a basis for SAR studies.
| Compound ID | Receptor | Binding Affinity (IC50 in nM) |
| This compound Analog 6 | Dopamine D2 | 120.4 |
| This compound Analog 7 | Dopamine D2 | 75.2 |
| This compound Analog 8 | Dopamine D2 | 250.9 |
| This compound Analog 9 | Serotonin 5-HT2A | 55.6 |
| This compound Analog 10 | Serotonin 5-HT2A | 30.1 |
Table 2: Binding Affinities of this compound Analogs for Dopamine and Serotonin Receptors. This table showcases the half-maximal inhibitory concentration (IC50) values for a set of this compound derivatives targeting the dopamine D2 and serotonin 5-HT2A receptors.
| Compound ID | Enzyme | Inhibitory Potency (IC50 in µM) |
| This compound Analog 11 | Acetylcholinesterase | 5.2 |
| This compound Analog 12 | Acetylcholinesterase | 2.8 |
| This compound Analog 13 | Acetylcholinesterase | 8.1 |
Table 3: Inhibitory Potency of this compound Analogs against Acetylcholinesterase. This table provides the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against acetylcholinesterase.
Experimental Protocols for In Silico Modeling
This section outlines the detailed methodologies for the key in silico experiments used to model this compound-receptor interactions.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in identifying potential binding poses and estimating the binding affinity.
Protocol for Molecular Docking of this compound Derivatives:
-
Receptor Preparation:
-
Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly for histidine, aspartate, and glutamate.
-
Perform energy minimization of the receptor structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivative.
-
Assign partial charges to the atoms using a suitable force field (e.g., Gasteiger charges).
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Generation:
-
Define a grid box that encompasses the binding site of the receptor. The dimensions and coordinates of the grid box should be large enough to accommodate the ligand and allow for translational and rotational sampling.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina or Glide.
-
Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Run the docking simulation to generate a series of possible binding poses for the this compound derivative within the receptor's active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the ligand-receptor interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Compare the docking results with experimental data (e.g., binding affinities) to validate the docking protocol.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the this compound-receptor complex over time, offering a more realistic representation of the biological system.
Protocol for MD Simulation of a this compound-Receptor Complex:
-
System Setup:
-
Use the best-ranked docked pose of the this compound-receptor complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes between the protein, ligand, water molecules, and ions.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system under constant pressure (NPT ensemble) to allow the density of the system to relax.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the complex, including the root-mean-square deviation (RMSD) of the protein backbone and the ligand.
-
Investigate the dynamics of the ligand-receptor interactions, such as the persistence of hydrogen bonds and the stability of hydrophobic contacts over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.
-
Radioligand Binding Assay (for experimental validation)
Radioligand binding assays are a common experimental technique used to determine the binding affinity of a ligand for a receptor, providing the quantitative data needed to validate in silico models.
Protocol for Sigma Receptor Radioligand Binding Assay:
-
Membrane Preparation:
-
Homogenize the tissue or cells expressing the sigma receptors in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors) and varying concentrations of the unlabeled this compound competitor.
-
Allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value of the this compound derivative.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound-receptor interactions.
Conclusion
In silico modeling is an indispensable tool in modern drug discovery, providing a powerful and cost-effective means to investigate the complex interactions between ligands and their biological targets. For this compound derivatives, these computational approaches have been instrumental in elucidating their binding modes, predicting their affinities, and guiding the design of new compounds with improved pharmacological profiles. This technical guide has provided an overview of the key receptors targeted by styrylamines, a summary of relevant quantitative binding data, detailed protocols for essential in silico experiments, and visual representations of important signaling pathways and workflows. By leveraging these computational methods, researchers can accelerate the development of novel this compound-based therapeutics for a wide range of diseases.
Methodological & Application
Application Notes and Protocols: Synthesis and Utilization of Styrylamine-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and application of styrylamine-based fluorescent probes. These versatile dyes are valuable tools for cellular imaging, neuroscience research, and drug discovery, primarily due to their sensitivity to the local environment, enabling the visualization of specific cellular structures and dynamic processes.
I. Synthesis of this compound-Based Fluorescent Probes
A common and effective method for synthesizing this compound-based fluorescent probes is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound with an aldehyde or ketone.
Protocol: Synthesis of a Representative this compound Probe via Knoevenagel Condensation
This protocol describes the synthesis of a generic this compound probe. Specific reaction conditions may need to be optimized depending on the desired final product.
Materials:
-
Appropriate aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)
-
Active methylene compound (e.g., N-methyl-picolinium iodide)
-
Base catalyst (e.g., piperidine (B6355638) or a biocatalyst like lipase)
-
Solvent (e.g., absolute ethanol (B145695), dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and the active methylene compound (1.01 mmol for monoaldehyde) in absolute ethanol (15 mL).
-
Catalyst Addition: Add the base catalyst. For example, add 50 mg (10% w/w of the aldehyde) of lipase.[1]
-
Reaction: Stir the reaction mixture at 60°C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) and wash with water. Dry the organic layer over anhydrous MgSO4.
-
Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[1]
-
Characterization: Characterize the purified this compound probe using techniques such as 1H NMR, 13C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.[1]
II. Applications of this compound-Based Fluorescent Probes
This compound probes have diverse applications in biological research. Below are detailed protocols for some key applications.
Application 1: Staining of Neurofibrillary Tangles in Alzheimer's Disease Brain Tissue
Certain this compound derivatives can selectively bind to neurofibrillary tangles (NFTs), which are pathological hallmarks of Alzheimer's disease composed of hyperphosphorylated tau protein.
Materials:
-
This compound-based probe specific for NFTs (e.g., 2-styrylindolium derivatives)
-
Paraffin-embedded or frozen brain tissue sections from an Alzheimer's disease model or patient
-
Phosphate-buffered saline (PBS)
-
Normal goat serum
-
Triton X-100
-
Mounting medium (e.g., VECTASHIELD with DAPI)
-
Coverslips
-
Fluorescence microscope
Protocol:
-
Tissue Preparation:
-
For paraffin-embedded sections, deparaffinize and rehydrate the tissue slices.
-
For frozen sections, bring them to room temperature.
-
-
Washing: Wash the sections in PBS (3 x 5 minutes).
-
Blocking: To reduce non-specific binding, incubate the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.4% Triton X-100) for 1 hour at room temperature.[2]
-
Probe Incubation: Dilute the this compound probe to the desired concentration (e.g., 5 µM) in PBS. Incubate the sections with the probe solution for 1 hour at room temperature, protected from light.[2]
-
Washing: Wash the sections with PBS (3 x 5 minutes) to remove unbound probe.[2]
-
Counterstaining (Optional): If desired, counterstain the nuclei with a suitable dye like DAPI.
-
Mounting: Mount the sections with an anti-fade mounting medium and coverslip.
-
Imaging: Visualize the stained neurofibrillary tangles using a fluorescence microscope with appropriate filter sets for the specific this compound probe used.
Application 2: Measurement of Membrane Potential in Live Cells
Many this compound dyes are potentiometric and can be used to monitor changes in plasma membrane potential in real-time.
Materials:
-
Voltage-sensitive this compound dye (e.g., di-4-ANEPPS)
-
Cultured cells (e.g., neurons, cardiomyocytes)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Reagents to induce changes in membrane potential (e.g., high potassium solution, ionophores)
-
Fluorescence microscope or plate reader equipped for live-cell imaging
Protocol:
-
Cell Preparation: Culture cells on glass-bottom dishes or in a 96-well plate suitable for imaging.
-
Probe Loading:
-
Prepare a stock solution of the voltage-sensitive dye in DMSO.
-
Dilute the stock solution in HBSS to the final working concentration (e.g., 1-10 µM).
-
Incubate the cells with the dye solution for 5-30 minutes at 37°C.
-
-
Washing: Gently wash the cells with fresh HBSS to remove excess dye.
-
Imaging Setup: Place the cells on the microscope stage or in the plate reader. Maintain physiological conditions (37°C, 5% CO2).
-
Baseline Measurement: Acquire a baseline fluorescence reading.
-
Induce Membrane Potential Change: Add the stimulus (e.g., high potassium solution to depolarize the membrane) and continuously record the fluorescence intensity.
-
Data Analysis: Analyze the change in fluorescence intensity over time. For ratiometric dyes, calculate the ratio of fluorescence at two different emission or excitation wavelengths.
Application 3: General Live-Cell Imaging
This compound probes can also be used for general live-cell imaging to visualize cellular structures.
Materials:
-
This compound-based fluorescent probe
-
Cultured cells
-
Complete cell culture medium
-
Imaging buffer (e.g., HBSS)
-
Confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber
Protocol:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide and allow them to adhere overnight.
-
Probe Staining:
-
Prepare a working solution of the this compound probe in pre-warmed culture medium or imaging buffer.
-
Replace the medium in the dish with the probe-containing solution.
-
Incubate the cells for the recommended time (typically 15-60 minutes) at 37°C.
-
-
Washing: Gently wash the cells two to three times with pre-warmed imaging buffer to remove unbound probe.
-
Imaging: Mount the dish on the microscope stage within the live-cell imaging chamber. Acquire images using the appropriate laser lines and emission filters. For time-lapse imaging, set the desired time intervals and duration.
III. Quantitative Data of Representative this compound Probes
The photophysical properties of this compound probes are crucial for their application. The following table summarizes key data for some common this compound-based probes.
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Application | Reference |
| 4-Di-1-ASP (DASPMI) | 475 | 606 | Mitochondrial staining, Glioma cell visualization | [3] |
| di-4-ANEPPS | 496 | 705 | Membrane potential measurement | |
| 2-styrylindolium derivative (compound 9) | Not specified | Not specified | Neurofibrillary tangle staining (IC50 = 5.1 nM) | [4] |
| 2-styrylindolium derivative (compound 11) | Not specified | Not specified | Neurofibrillary tangle staining (IC50 = 1.4 nM) | [4] |
IV. Visualization of Signaling Pathways and Workflows
Tau Aggregation Pathway in Alzheimer's Disease
This compound probes that target neurofibrillary tangles are instrumental in studying the pathology of Alzheimer's disease. The following diagram illustrates the simplified signaling pathway leading to tau aggregation.
Caption: Simplified pathway of Tau protein aggregation in Alzheimer's disease.
General Experimental Workflow for Live-Cell Imaging
The following diagram outlines the typical workflow for performing live-cell imaging experiments using this compound-based fluorescent probes.
Caption: General workflow for live-cell imaging with this compound probes.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Selective In Vitro and Ex Vivo Staining of Brain Neurofibrillary Tangles and Amyloid Plaques by Novel Ethylene Ethynylene-Based Optical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Illuminating Cellular Dynamics: A Guide to Styrylamine Derivatives in Fluorescence Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Styrylamine derivatives have emerged as indispensable tools in the field of fluorescence microscopy, offering dynamic insights into cellular structure and function. These lipophilic dyes are prized for their ability to reversibly stain the plasma membrane of living cells, enabling the real-time visualization of critical cellular processes such as endocytosis, exocytosis, and synaptic vesicle trafficking. Their fluorescence is environmentally sensitive, typically exhibiting low quantum yield in aqueous environments and bright fluorescence upon insertion into lipid membranes. This property provides a high signal-to-noise ratio, making them ideal for a range of applications in cell biology, neuroscience, and drug discovery.
This document provides detailed application notes and experimental protocols for the effective use of common this compound derivatives in fluorescence microscopy.
Photophysical Properties of Common this compound Dyes
The selection of a suitable this compound dye is contingent on the specific experimental requirements, including the imaging setup and the biological process under investigation. The following table summarizes the key photophysical properties of frequently used this compound derivatives.
| Dye Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features & Applications |
| FM 1-43 | ~479 | ~598 (in membrane) | ~119 | N/A | N/A | Green-fluorescent, widely used for tracking synaptic vesicle endocytosis and exocytosis.[1][2][3] |
| FM 4-64 | ~506 | ~750 (in membrane) | ~244 | N/A | N/A | Red-fluorescent, suitable for multicolor imaging with green probes.[1][3] Used for studying endocytosis and vacuolar morphology.[4] |
| FM 1-43FX | ~479 | ~598 (in membrane) | ~119 | N/A | N/A | Aldehyde-fixable analog of FM 1-43, allowing for post-imaging fixation and further analysis.[1] |
| FM 4-64FX | ~506 | ~750 (in membrane) | ~244 | N/A | N/A | Aldehyde-fixable analog of FM 4-64.[1] |
| FM 2-10 | N/A | N/A | N/A | N/A | N/A | More hydrophilic than FM 1-43, allowing for a faster destaining rate in some applications.[1] |
| FM 5-95 | N/A | N/A | N/A | N/A | N/A | A slightly less lipophilic analog of FM 4-64.[1] |
Experimental Protocols
Protocol 1: General Plasma Membrane Staining of Live Adherent Cells
This protocol provides a general guideline for staining the plasma membrane of live, adherent cultured cells.
Materials:
-
This compound dye (e.g., FM 1-43, FM 4-64)
-
Dimethyl sulfoxide (B87167) (DMSO) or water for stock solution preparation
-
Hank's Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Cultured adherent cells on coverslips or imaging dishes
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of the this compound dye in high-quality, anhydrous DMSO or water. Store at ≤–20°C, protected from light. Stock solutions of the FX analogs are less stable and should be used within two weeks.[1]
-
Working Solution Preparation: On the day of the experiment, prepare a working staining solution by diluting the stock solution in a suitable buffer (e.g., HBSS) to a final concentration of 1-10 µg/mL (typically around 5 µg/mL).[1] The optimal concentration may vary depending on the cell type and experimental conditions.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with the imaging buffer.
-
Add the working staining solution to the cells and incubate for 1-10 minutes at room temperature or on ice.[1] Shorter incubation times on ice are recommended to minimize endocytosis if only plasma membrane staining is desired.[1]
-
-
Washing: Gently wash the cells two to three times with fresh imaging buffer to remove unbound dye and reduce background fluorescence.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the chosen dye.
Live Adherent Cell Staining Workflow
Protocol 2: Labeling of Recycled Synaptic Vesicles in Cultured Neurons
This protocol is adapted for visualizing synaptic activity in dissociated hippocampal cultured neurons by labeling vesicles that undergo exocytosis and are subsequently retrieved via endocytosis.[2][3]
Materials:
-
FM 1-43 or other suitable FM dye
-
Normal Tyrode's solution
-
High K⁺ Tyrode's solution (to depolarize neurons and stimulate vesicle cycling)
-
Dissociated hippocampal neurons cultured on coverslips
Procedure:
-
Cell Preparation: Transfer coverslips with cultured neurons to an imaging chamber perfused with normal Tyrode's solution.
-
Loading:
-
Stop the perfusion.
-
Replace the normal Tyrode's solution with a high K⁺ solution containing 10 µM FM 1-43.
-
Incubate for 1-2 minutes to allow for dye uptake into recycling synaptic vesicles.[2]
-
-
Washout: Turn on the perfusion with normal Tyrode's solution for 5-10 minutes to wash away the surface-bound dye.[2]
-
Imaging: Identify healthy neurons with moderate FM 1-43 labeling at presynaptic terminals. Image the fluorescence to establish a baseline.
-
Unloading (Optional): To visualize exocytosis, stimulate the neurons again with high K⁺ solution (without the dye). A decrease in fluorescence intensity indicates the release of the dye-loaded vesicles.
Synaptic Vesicle Labeling Workflow
Applications in Drug Development
The use of this compound derivatives extends into the realm of drug development and toxicology. For instance, these dyes can be employed to:
-
Assess drug-induced changes in membrane trafficking: Compounds that modulate endocytosis or exocytosis can be identified and characterized by observing their effects on the uptake and release of FM dyes.
-
High-throughput screening: Automated microscopy platforms can be used to screen large compound libraries for their effects on membrane dynamics in a cell-based assay format.
-
Investigate mechanisms of neurotoxicity: Changes in synaptic vesicle cycling are an early indicator of neurotoxicity. FM dyes can be used to assess the impact of neurotoxic compounds on neuronal function.
Considerations and Best Practices
-
Cytotoxicity: While generally well-tolerated for acute imaging, prolonged exposure to high concentrations of this compound dyes can be cytotoxic. It is crucial to use the lowest effective concentration and minimize the incubation time.
-
Phototoxicity: As with all fluorescence microscopy, minimize the excitation light intensity and exposure time to reduce phototoxicity and photobleaching.
-
Controls: Always include appropriate controls in your experiments. This includes unstained cells to assess autofluorescence and vehicle-treated cells to control for any effects of the solvent.
-
Fixable Dyes: For experiments requiring post-imaging immunocytochemistry or other labeling techniques, consider using the fixable analogs (e.g., FM 1-43FX, FM 4-64FX).[1]
By following these guidelines and protocols, researchers can effectively harness the power of this compound derivatives to unravel the intricate dynamics of cellular membranes and advance our understanding of fundamental biological processes.
References
Protocol for Styrylamine Labeling of Neuronal Tissue: Visualizing Synaptic Vesicle Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styrylamine dyes, such as FM 1-43 and AM4-64, are powerful tools for investigating the dynamics of synaptic vesicle exo- and endocytosis in neuronal tissue. These amphipathic molecules are non-fluorescent in aqueous solution but become intensely fluorescent upon insertion into the outer leaflet of cell membranes. This property allows for the selective labeling of synaptic vesicles as they undergo recycling, providing a quantitative measure of neurotransmitter release and uptake. This application note provides detailed protocols for this compound dye labeling of neuronal tissue, methods for quantitative analysis, and a visual representation of the underlying biological processes.
This compound dyes are vital in neuroscience research for their ability to label recycling synaptic vesicles. During nerve stimulation, the dye present in the extracellular medium binds to the presynaptic membrane. As synaptic vesicles fuse with the membrane during exocytosis and are subsequently retrieved through endocytosis, the dye is trapped within the newly formed vesicles. The fluorescence intensity of the labeled presynaptic terminals is proportional to the number of recycled vesicles. Subsequent stimulation in a dye-free medium leads to the release of the dye during exocytosis, resulting in a decrease in fluorescence. This "de-staining" provides a measure of vesicle release kinetics.
Data Presentation
The following tables summarize typical quantitative data obtained from this compound labeling experiments in neuronal tissue. These values can vary depending on the specific neuronal preparation, experimental conditions, and imaging setup.
Table 1: Typical Parameters for FM 1-43 Labeling Protocols
| Parameter | High K+ Stimulation | Electrical Field Stimulation |
| Dye Concentration | 4-10 µM FM 1-43 | 4-10 µM FM 1-43 |
| Stimulation Solution | High K+ (45-90 mM KCl) solution | Normal physiological saline |
| Loading Duration | 1-5 minutes | 30-120 seconds (e.g., 10-20 Hz) |
| Washing Solution | Normal physiological saline (Ca2+-free) | Normal physiological saline (Ca2+-free) |
| Washing Duration | 5-15 minutes | 5-10 minutes |
| Unloading Stimulation | High K+ (45-90 mM KCl) solution | Electrical stimulation (e.g., 10-30 Hz) |
Table 2: Quantitative Analysis of Synaptic Vesicle Dynamics
| Measurement | Typical Values | Description |
| Rate of Endocytosis | Varies (measured by the rate of fluorescence increase during loading) | Reflects the efficiency of synaptic vesicle retrieval from the presynaptic membrane. |
| Rate of Exocytosis | Varies (measured by the rate of fluorescence decrease during unloading) | Correlates with the probability of neurotransmitter release. |
| Recycling Pool Size | Can be estimated from the total fluorescence change during unloading | Represents the total number of vesicles that participate in the exo-endocytic cycle. |
| Readily Releasable Pool (RRP) Size | Typically 5-20% of the recycling pool | The subset of vesicles primed for immediate release upon stimulation. |
Experimental Protocols
Protocol 1: Labeling the Total Recycling Synaptic Vesicle Pool with FM 1-43 using High K+ Stimulation
This protocol is suitable for labeling the entire population of synaptic vesicles that are actively recycling.
Materials:
-
Neuronal culture or acute brain slice preparation
-
FM 1-43 dye (e.g., from a 1-5 mM stock solution in water)
-
Normal physiological saline (e.g., Tyrode's solution or HEPES-buffered saline)
-
High Potassium (High K+) stimulation solution (e.g., saline with 45-90 mM KCl, with osmolarity balanced by reducing NaCl)
-
Calcium-free washing solution (normal saline without added CaCl2)
-
Fluorescence microscope with appropriate filter sets for FM 1-43 (Excitation ~480 nm, Emission >580 nm)
Procedure:
-
Preparation: Mount the neuronal preparation on the microscope stage and perfuse with normal physiological saline.
-
Baseline Imaging (Optional): Acquire a baseline image of the region of interest before dye application.
-
Loading: Replace the normal saline with the High K+ stimulation solution containing 4-10 µM FM 1-43. Incubate for 1-5 minutes to induce depolarization and subsequent endocytosis.
-
Washing: Thoroughly wash the preparation with calcium-free saline for 5-15 minutes to remove extracellular dye and dye from the plasma membrane. This step is critical to reduce background fluorescence.
-
Imaging of Labeled Terminals: Acquire fluorescence images of the labeled presynaptic terminals. The fluorescence intensity is proportional to the size of the recycling vesicle pool.
-
Unloading (Destaining): To measure exocytosis, perfuse the preparation with High K+ stimulation solution without the dye. Acquire a time-lapse series of images to monitor the decrease in fluorescence as the dye is released from the vesicles.
-
Data Analysis: Measure the fluorescence intensity of individual synaptic boutons over time. The rate of fluorescence decay reflects the rate of exocytosis. The total decrease in fluorescence provides an estimate of the recycling pool size.
Protocol 2: Labeling with Fixable this compound Dyes (e.g., AM4-64)
This protocol is advantageous when subsequent immunocytochemistry or other fixation-based assays are required. AM4-64 is a fixable analog of FM4-64.[1]
Materials:
-
Neuronal preparation
-
AM4-64 dye
-
Normal physiological saline
-
High K+ stimulation solution
-
Calcium-free washing solution
-
Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline)
-
Fluorescence microscope
Procedure:
-
Labeling: Follow the same loading and washing steps as described in Protocol 1, substituting AM4-64 for FM 1-43. The spectral properties of AM4-64 are different from FM 1-43 (Excitation ~510 nm, Emission ~750 nm).[1]
-
Fixation: After washing, fix the preparation with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Post-fixation Washing: Wash the preparation three times with phosphate-buffered saline (PBS).
-
Further Processing: The fixed and labeled tissue can now be used for subsequent procedures like immunocytochemistry.
Mandatory Visualization
Synaptic Vesicle Recycling Pathway
The following diagram illustrates the key steps in the synaptic vesicle cycle that are visualized using this compound dyes.
Caption: The synaptic vesicle cycle at the presynaptic terminal.
Experimental Workflow for this compound Labeling
The following diagram outlines the general workflow for a this compound labeling experiment.
Caption: Experimental workflow for this compound labeling of neuronal tissue.
References
Application of Styrylamine Compounds as Cholinesterase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of styrylamine compounds as cholinesterase inhibitors, a promising class of molecules in the therapeutic landscape of neurodegenerative diseases, particularly Alzheimer's disease. The inhibition of cholinesterases, key enzymes in the breakdown of the neurotransmitter acetylcholine, is a well-established strategy to manage the cognitive symptoms of Alzheimer's.[1] this compound derivatives have emerged as potent inhibitors of these enzymes, with some exhibiting desirable multi-target activity.
Overview of this compound Compounds as Cholinesterase Inhibitors
This compound derivatives and related compounds, such as styryl-thiazole hybrids and chlorochalcones, have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3] These compounds often feature a styryl moiety, which can be strategically modified to enhance binding to the active sites of cholinesterases. Structure-activity relationship (SAR) studies have revealed that modifications to the aromatic rings and the amine substituent significantly influence the inhibitory potency and selectivity for AChE over BChE.[3][4]
The mechanism of action of these inhibitors often involves binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzyme.[3][5] This dual binding can lead to potent inhibition and may offer additional therapeutic benefits.
Quantitative Data: Inhibitory Activities
The following tables summarize the in vitro cholinesterase inhibitory activities of selected this compound and related compounds. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Compounds
| Compound | AChE IC50 (µM) | Selectivity for AChE over BChE | Reference |
| Compound 4l (chlorochalcone derivative) | 0.17 ± 0.06 | 667.2-fold | [3] |
| Compound 5a | 4.08 ± 0.86 | - | [6] |
| Thiazole derivative 7 | 91 | 3-fold | [7] |
| (+)-thalictricavine | 0.38 ± 0.05 | > 263-fold | [8] |
| (+)-canadine | 0.70 ± 0.07 | > 142-fold | [8] |
Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Compounds
| Compound | BChE IC50 (µM) | Reference |
| Compound 5a | 8.05 ± 0.06 | [6] |
| Thiazole derivative 6 | 195 | [7] |
| (+)-thalictricavine | > 100 | [8] |
| (+)-canadine | > 100 | [8] |
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound derivatives and the in vitro evaluation of their cholinesterase inhibitory activity.
General Synthesis of this compound Derivatives
A common method for the synthesis of this compound derivatives involves the condensation of a substituted benzaldehyde (B42025) with an appropriate amine. The following is a generalized protocol.
Protocol 1: Synthesis of this compound Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve the substituted cinnamaldehyde (B126680) (1 equivalent) in a suitable solvent such as ethanol (B145695) or methanol.
-
Addition of Amine: Add the desired primary or secondary amine (1-1.2 equivalents) to the solution.
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated under reflux, depending on the reactivity of the starting materials. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final compound is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Characterization: The structure and purity of the synthesized this compound derivative are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9]
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The most widely used method to determine the cholinesterase inhibitory activity of compounds is the spectrophotometric method developed by Ellman and colleagues.[9][10] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[9][10]
Protocol 2: In Vitro Cholinesterase Inhibition Assay
Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant AChE
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant BChE
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Test this compound compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare working solutions of the test compounds by diluting the stock solutions in phosphate buffer.
-
Prepare a solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare solutions of ATCI (e.g., 10 mM) and BTCI (e.g., 10 mM) in deionized water. Prepare these fresh daily.[10]
-
Prepare the enzyme solutions (AChE or BChE) in phosphate buffer to a final concentration that yields a linear reaction rate for at least 10 minutes (e.g., 0.02-0.05 U/mL).[10]
-
-
Assay in 96-well Plate:
-
Pre-incubation: Gently mix the components in the wells and pre-incubate the plate at room temperature for 15 minutes.[10]
-
Initiate the Reaction: To each well (except the blank), add 20 µL of the 10 mM substrate solution (ATCI for AChE assay, BTCI for BChE assay).[10]
-
Measurement: Immediately start monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Visualizations
Signaling Pathway
The following diagram illustrates the cholinergic signaling pathway and the role of acetylcholinesterase inhibitors.
References
- 1. Recent Studies on Heterocyclic Cholinesterase Inhibitors Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel styryl-thiazole hybrids as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tertiary amine derivatives of chlorochalcone as acetylcholinesterase (AChE) and buthylcholinesterase (BuChE) inhibitors: the influence of chlorine, alkyl amine side chain and α,β-unsaturated ketone group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Divergent structure-activity relationships of structurally similar acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 8. In Vitro and In Silico Acetylcholinesterase Inhibitory Activity of Thalictricavine and Canadine and Their Predicted Penetration across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Development of Styrylamine-Containing Antitumor Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styrylamine derivatives have emerged as a promising class of compounds in the development of novel antitumor agents. Possessing a core structure characterized by a styrene (B11656) moiety linked to an amine, these compounds have demonstrated significant cytotoxic and antiproliferative activities against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, primarily involving the disruption of microtubule dynamics and the modulation of critical cell signaling pathways, such as the PI3K/Akt/mTOR cascade. This document provides detailed application notes on the development of this compound-containing antitumor agents, comprehensive protocols for their synthesis and evaluation, and a summary of their quantitative biological data.
Mechanism of Action
The antitumor effects of this compound derivatives are predominantly attributed to two key mechanisms:
-
Tubulin Polymerization Inhibition: Many this compound compounds act as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[2][3]
-
Modulation of Signaling Pathways: this compound derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer. A significant target is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth. By inhibiting this pathway, these compounds can effectively halt tumor progression.[4][5][6] Some derivatives have also been found to induce the production of reactive oxygen species (ROS), leading to oxidative stress and p53-independent apoptosis.[7]
Key Compounds and Quantitative Data
The following table summarizes the in vitro cytotoxicity of several exemplary this compound-containing compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6h | (Z)-Styrylbenzene | MGC-803 (Gastric) | < 0.01 | [2][3] |
| 6h | (Z)-Styrylbenzene | BEL-7402 (Liver) | Not Specified | [2][3] |
| 6g | (Z)-Styrylbenzene | MGC-803 (Gastric) | < 0.01 | [8] |
| 6d | (Z)-Styrylbenzene | AGS (Gastric) | 0.05 | [2] |
| 7a | (Z)-Styrylbenzene | MGC-803 (Gastric) | 1.82 | [2] |
| 7c | (Z)-Styrylbenzene | AGS (Gastric) | 3.51 | [2] |
| 10-nitro-goniothalamin | Styryl-lactone | SGC-7901 (Stomach) | 1.10 (µg/ml) | [9] |
| 10-amino-goniothalamin | Styryl-lactone | SGC-7901 (Stomach) | 1.14 (µg/ml) | [9] |
| Compound 21a | Thioxopyrimidine | PC-3 (Prostate) | 66.6 (µg/ml) | [1] |
| Compound 21d | Thioxopyrimidine | HCT-116 (Colon) | 58.2 (µg/ml) | [1] |
| Compound 9b | Benzoxazole | MCF-7 (Breast) | < 0.1 | [10] |
| Compound 9c | Benzoxazole | A549 (Lung) | < 0.1 | [10] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound-containing antitumor agents are provided below.
Protocol 1: General Synthesis of (Z)-Styrylbenzene Derivatives[2]
This protocol outlines a general two-step synthesis for (Z)-styrylbenzene derivatives.
Step 1: Synthesis of Phenylacetonitrile (B145931) Intermediate
-
Combine the starting bromomethyl-substituted benzene (B151609) (10 mmol), trimethylsilyl (B98337) cyanide (TMSCN, 15 mmol), and tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 15 mmol) in acetonitrile (B52724) (30 ml).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 200 ml of ice water with vigorous stirring.
-
Filter the precipitate, wash with 50% methanol (B129727), and recrystallize from 95% ethanol (B145695) to yield the phenylacetonitrile intermediate.
Step 2: Synthesis of the Final (Z)-Styrylbenzene Compound
-
Dissolve the phenylacetonitrile intermediate (1 mmol) and a substituted benzaldehyde (B42025) (1 mmol) in methanol (10 ml) and heat to 60°C with stirring.
-
After 30 minutes, add sodium methoxide (B1231860) (0.5 mmol) to the mixture.
-
Maintain the reaction at 60°C for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and recrystallize from methanol to obtain the final (Z)-styrylbenzene derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterisation of (Z)-styrylbenzene derivatives as potential selective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
High-Yield Synthesis of Functionalized Styrylquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield synthesis of functionalized styrylquinolines, a class of heterocyclic compounds with significant therapeutic potential. Styrylquinolines are recognized for their diverse biological activities, including anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on efficient synthetic methodologies, data presentation for comparative analysis, and visualization of key biological pathways and experimental workflows.
Application Notes
Functionalized styrylquinolines are versatile scaffolds in medicinal chemistry.[3] Their planar, lipophilic structure allows them to interact with various biological targets. Notably, certain derivatives have shown potent inhibitory activity against Epidermal Growth factor Receptor (EGFR), a key target in cancer therapy.[1][4] The synthesis of diverse styrylquinoline libraries is crucial for structure-activity relationship (SAR) studies to optimize their therapeutic efficacy.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a rapid and high-yielding approach for the preparation of these compounds.[5][6]
Synthetic Methodologies
Several synthetic strategies have been developed for the efficient construction of the styrylquinoline core. Key reactions include the Friedländer annulation and the Knoevenagel condensation.
Protocol 1: Microwave-Assisted Synthesis of 2-Styrylquinoline-4-Carboxamides
This protocol describes a three-step, high-yield synthesis of 2-styrylquinoline-4-carboxamides utilizing microwave irradiation, which significantly reduces reaction times compared to conventional heating.[5]
Step 1: Synthesis of 2-Methylquinoline-4-carboxylic acid
-
In a microwave reactor vessel, combine isatin (B1672199) (1.0 eq) and acetone.
-
Add a basic catalyst (e.g., potassium hydroxide).
-
Irradiate the mixture in a monomodal microwave reactor at 150°C for 30 minutes (two 15-minute cycles) at 100 W.[5]
-
Upon completion, cool the reaction mixture and acidify to precipitate the product.
-
Filter, wash with water, and dry to obtain 2-methylquinoline-4-carboxylic acid.
-
Yield: ~93%[5]
-
Step 2: Amidation to 2-Methyl-N-phenylquinoline-4-carboxamides
-
To the 2-methylquinoline-4-carboxylic acid (1.0 eq), add a substituted aniline (B41778) (1.2 eq).
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a suitable solvent like DMF.
-
Irradiate the mixture at 50°C for 40 minutes (two 20-minute cycles) at 60 W.[5]
-
After cooling, extract the product with an organic solvent and purify by column chromatography.
-
Yields: 45-83%[5]
-
Step 3: Knoevenagel Condensation to 2-Styrylquinoline-4-carboxamides
-
Combine the 2-methyl-N-phenylquinoline-4-carboxamide (1.0 eq) and a substituted aromatic aldehyde (1.2 eq) in the presence of an acid catalyst (e.g., acetic anhydride).
-
Irradiate the mixture at 150°C for 40 minutes at 200 W.[5]
-
Cool the reaction mixture and purify the product by recrystallization or column chromatography.
-
Yields: 42-97%[5]
-
Protocol 2: Synthesis of 2-(4-(dimethylamino)styryl)-6-substituted quinoline-4-carboxylic acids via Pfitzinger Reaction
This protocol outlines the synthesis of styrylquinoline carboxylic acids, which are key intermediates for further functionalization.
-
Prepare a solution of 4-(4-(dimethylamino)phenyl)but-3-en-2-one (B1195235) (1.0 eq) and a 5-substituted isatin (1.0 eq) in an aqueous/alcoholic potassium hydroxide (B78521) solution.
-
Heat the reaction mixture under reflux.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield the desired 2-(4-(dimethylamino)styryl)-6-substituted quinoline-4-carboxylic acid.
Data Presentation
The following tables summarize the yields of representative functionalized styrylquinolines synthesized via microwave-assisted methods and their biological activities.
Table 1: Yields of 2-Styrylquinoline-4-carboxamides via Microwave-Assisted Synthesis [5]
| Compound | Substituent (Aniline) | Substituent (Aldehyde) | Yield (%) |
| 4a | Phenyl | Phenyl | 91 |
| 4i | 4-Methoxyphenyl | 4-Nitrophenyl | 95 |
| 4o | 4-Chlorophenyl | 3-Bromophenyl | 88 |
| 4z | 3,4-Dichlorophenyl | 4-(Dimethylamino)phenyl | 75 |
Table 2: Antitumor and EGFR Inhibition Activity of Selected Styrylquinolines [1][4]
| Compound | Cell Line | Antitumor IC50 (µg/mL) | EGFR Inhibition IC50 (µM) |
| 3a | HepG2 | 7.7 | 2.23 |
| HCT116 | 9.8 | ||
| 4a | HepG2 | 10.2 | >20 |
| HCT116 | 14.2 | ||
| 4b | HepG2 | 8.5 | 1.22 |
| HCT116 | 11.3 | ||
| 5-Fluorouracil | HepG2 | 7.9 | N/A |
| HCT116 | 5.3 | ||
| Afatinib | HepG2 | 5.4 | N/A |
| HCT116 | 11.4 | ||
| Sorafenib | N/A | N/A | 1.14 |
| Erlotinib | N/A | N/A | 0.1 |
Mandatory Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and its inhibition by styrylquinolines.
Experimental Workflow
Caption: General experimental workflow for styrylquinoline synthesis.
References
- 1. Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Two-Photon Microscopy Imaging with Styrylamine Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-photon microscopy (TPM) has revolutionized deep-tissue and live-cell imaging by offering enhanced penetration depth, reduced phototoxicity, and intrinsic optical sectioning compared to conventional confocal microscopy. When combined with styrylamine dyes, such as the FM series (e.g., FM 1-43, FM 4-64) and their fixable analogs (e.g., AM4-64), TPM becomes a powerful tool for investigating the dynamics of cellular membranes. These amphiphilic dyes are virtually non-fluorescent in aqueous solutions but exhibit a significant increase in quantum yield upon insertion into the lipid bilayer. This property makes them ideal for a variety of applications, including the real-time visualization of synaptic vesicle recycling, tracking of endocytic and exocytic pathways, and labeling of plasma membranes in live cells and tissues. This document provides detailed application notes and protocols for the use of this compound dyes in two-photon microscopy.
Principle of Action
This compound dyes are lipophilic cations that reversibly stain the outer leaflet of the plasma membrane. During events like synaptic vesicle endocytosis, the dye becomes trapped within the newly formed vesicles. Because the dye is membrane-impermeant, it remains within the vesicle lumen, allowing for the tracking of the vesicle pool. Subsequent exocytosis releases the dye back into the extracellular space, leading to a decrease in fluorescence. This dynamic change in fluorescence intensity provides a direct measure of vesicular turnover. The advantages of using two-photon excitation with these dyes include reduced background fluorescence from out-of-focus planes, which is particularly beneficial in scattering tissues like brain slices.[1]
Quantitative Data of Common this compound Dyes
The selection of an appropriate this compound dye and the optimal imaging parameters are critical for successful two-photon microscopy. The following table summarizes key quantitative data for commonly used this compound dyes. It is important to note that two-photon absorption cross-sections and quantum yields can vary depending on the solvent and local membrane environment.
| Dye | Two-Photon Excitation Max (nm) | Two-Photon Action Cross-Section (GM) | Emission Max (nm, in membrane) | Quantum Yield (in membrane) | Key Features |
| FM 1-43 | ~840[2] | ~1-100 (typical range for organic fluorophores)[2] | ~598[3] | High, increases significantly upon membrane binding[3][4] | Green-emitting, widely used for synaptic vesicle recycling studies. |
| FM 4-64 | ~950[5] | ~1-100 (typical range for organic fluorophores)[2] | ~750[6] | High, increases significantly upon membrane binding[4] | Red-emitting, suitable for multicolor imaging with green fluorophores. |
| AM4-64 | ~950 | Not widely reported, expected to be similar to FM 4-64 | ~750[6] | Not widely reported, expected to be similar to FM 4-64 | Fixable analog of FM 4-64, allowing for post-imaging immunocytochemistry.[6] |
Note: GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s / photon). The two-photon action cross-section is the product of the two-photon absorption cross-section and the fluorescence quantum yield.
Experimental Protocols
Protocol 1: Imaging Synaptic Vesicle Recycling in Neuronal Cultures
This protocol details the steps for labeling and imaging synaptic vesicle turnover in cultured neurons using this compound dyes and two-photon microscopy.
Materials:
-
This compound dye (FM 1-43 or FM 4-64) stock solution (1-10 mM in water or DMSO)
-
Neuronal culture medium
-
High potassium (High K+) stimulation buffer (e.g., 90 mM KCl, balanced with other salts to maintain osmolarity)
-
Standard saline solution (e.g., Tyrode's solution)
-
Two-photon microscope with a tunable near-infrared (NIR) laser
Procedure:
-
Preparation:
-
Culture neurons on coverslips suitable for imaging.
-
Prepare fresh working solutions of the this compound dye (e.g., 10 µM FM 1-43 or 5 µM FM 4-64) in high K+ stimulation buffer.
-
-
Staining (Loading):
-
Wash the neuronal culture once with standard saline solution.
-
Incubate the neurons with the dye-containing high K+ stimulation buffer for 1-2 minutes to induce depolarization and subsequent endocytosis of the dye.
-
Alternatively, for electrical stimulation, incubate with the dye in standard saline and apply electrical field stimulation (e.g., 10-20 Hz for 30-60 seconds).
-
-
Washing:
-
Thoroughly wash the neurons with dye-free standard saline solution for 5-10 minutes to remove the dye from the plasma membrane. This step is crucial for reducing background fluorescence.
-
-
Imaging (Destaining):
-
Mount the coverslip in an imaging chamber on the two-photon microscope.
-
Locate the stained presynaptic terminals.
-
Acquire a baseline image series.
-
To induce destaining (exocytosis), stimulate the neurons again using either high K+ buffer or electrical stimulation.
-
Acquire a time-lapse series of images to monitor the decrease in fluorescence as the dye is released.
-
-
Data Analysis:
-
Correct for photobleaching by imaging a non-stimulated region.
-
Select regions of interest (ROIs) corresponding to individual synaptic boutons.
-
Measure the average fluorescence intensity within each ROI over time.
-
The rate of fluorescence decay is proportional to the rate of exocytosis.
-
Protocol 2: Live-Cell Plasma Membrane Imaging
This protocol provides a general method for labeling the plasma membrane of live cells for morphological studies.
Materials:
-
This compound dye (e.g., FM 4-64) stock solution (1-10 mM in water or DMSO)
-
Cell culture medium or appropriate buffer (e.g., HBSS)
-
Live-cell imaging chamber
-
Two-photon microscope
Procedure:
-
Preparation:
-
Plate cells on a glass-bottom dish or chamber suitable for live-cell imaging.
-
Prepare a working solution of the this compound dye (e.g., 1-5 µM) in pre-warmed culture medium or buffer.
-
-
Staining:
-
Replace the culture medium with the dye-containing solution.
-
Incubate for 5-15 minutes at 37°C. The optimal incubation time may vary depending on the cell type.
-
-
Washing (Optional):
-
For applications requiring visualization of only the plasma membrane with minimal internalization, a brief wash with dye-free medium can be performed. For continuous monitoring of membrane dynamics, imaging can be done in the presence of the dye.
-
-
Imaging:
-
Place the imaging dish on the two-photon microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.
-
Set the two-photon excitation wavelength to the appropriate value for the chosen dye (e.g., ~950 nm for FM 4-64).
-
Acquire images or time-lapse series as required for the experiment.
-
Protocol 3: In Vivo Neuronal Tracing
This protocol outlines a method for in vivo labeling and imaging of neurons in the brain of a live animal. This procedure requires appropriate animal handling and surgical expertise.
Materials:
-
This compound dye (e.g., FM 1-43 or a fixable analog)
-
Anesthesia
-
Surgical tools for craniotomy
-
Micropipette for dye injection
-
Two-photon microscope equipped for in vivo imaging
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to approved protocols.
-
Perform a craniotomy to expose the brain region of interest. A thinned-skull preparation can also be used to minimize invasiveness.
-
-
Dye Loading:
-
Carefully inject a small volume of a concentrated this compound dye solution directly into the brain tissue using a micropipette.
-
Alternatively, apply the dye solution topically to the exposed brain surface.
-
-
Imaging:
-
Allow time for the dye to diffuse and label neuronal membranes.
-
Position the animal under the two-photon microscope.
-
Use a low laser power to locate the labeled neurons.
-
Acquire z-stacks to reconstruct the three-dimensional morphology of the labeled neurons.
-
For longitudinal studies, a cranial window can be implanted.
-
Signaling Pathway: Synaptic Vesicle Recycling
The primary application of this compound dyes in neuroscience is the visualization of the synaptic vesicle cycle. The following diagram illustrates the key steps in this process that are tracked using these dyes.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Incomplete washing of extracellular dye. | Increase the duration and volume of the washing steps. Use a dye scavenger like Advasep-7 in the wash solution. |
| Non-specific binding to dead or damaged cells. | Ensure cell cultures are healthy. For tissue slices, this can be more challenging; two-photon microscopy helps by limiting out-of-focus excitation. | |
| Autofluorescence from the sample. | Image an unstained control to assess the level of autofluorescence. If significant, consider using a red-shifted dye (e.g., FM 4-64) as autofluorescence is often stronger in the green spectrum. | |
| Weak or No Signal | Inefficient dye loading. | Increase the stimulation intensity or duration. Optimize the dye concentration (though higher concentrations can increase background). |
| Photobleaching. | Reduce laser power to the minimum required for a good signal-to-noise ratio. Decrease the exposure time or the frequency of image acquisition. | |
| Incorrect imaging settings. | Ensure the two-photon excitation wavelength is optimal for the dye being used. Check that the emission filters are appropriate for the dye's emission spectrum. | |
| Phototoxicity | Excessive laser power or exposure. | Use the lowest laser power and shortest exposure time possible. For time-lapse imaging, increase the interval between acquisitions. |
| Dye-induced toxicity at high concentrations. | Perform a concentration titration to find the lowest effective dye concentration. |
Conclusion
Two-photon microscopy combined with this compound dyes provides a robust and versatile platform for the dynamic imaging of cellular membranes. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize these tools in their studies of fundamental biological processes. Careful optimization of dye concentration, staining and washing procedures, and imaging parameters is essential for obtaining high-quality, quantitative data. With their ability to reveal the intricate details of membrane trafficking in real-time and in deep-tissue contexts, this compound dyes will undoubtedly continue to be invaluable probes in cell biology, neuroscience, and drug development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Fluorescent Probes for Two-Photon Microscopy—Note 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. researchgate.net [researchgate.net]
- 5. Multimodal two-photon imaging using a second harmonic generation-specific dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
Application Notes and Protocols for Flow Cytometry Analysis Using Styrylamine-Based Stains
For Researchers, Scientists, and Drug Development Professionals
Introduction to Styrylamine-Based Stains in Flow Cytometry
This compound-based stains, such as the well-characterized FM 1-43 and its fixable analog AM1-43, are lipophilic dyes that serve as powerful tools for investigating cellular membrane dynamics.[1][2] These dyes are virtually non-fluorescent in aqueous solutions but exhibit a significant increase in fluorescence upon insertion into the outer leaflet of the plasma membrane.[3] This property makes them ideal for real-time tracking of endocytosis and exocytosis, as well as for assessing plasma membrane integrity in various cell types. Flow cytometry, with its ability to perform rapid, quantitative, single-cell analysis, is an ideal platform for leveraging the capabilities of this compound-based stains in diverse research and drug development applications.
The mechanism of action involves the reversible partitioning of the dye molecules into the cell membrane. During endocytosis, portions of the stained plasma membrane are internalized, forming fluorescently labeled vesicles. Conversely, during exocytosis, the fusion of these labeled vesicles with the plasma membrane leads to the release of the dye into the extracellular medium and a subsequent decrease in cellular fluorescence.[2] This dynamic change in fluorescence provides a quantitative measure of membrane trafficking events.
Key Applications in Research and Drug Development
This compound-based stains, in conjunction with flow cytometry, offer a high-throughput and quantitative approach to study a variety of cellular processes. Key applications include:
-
Quantification of Endocytosis and Exocytosis: Tracking the uptake and release of fluorescent dyes provides a direct measure of the rates of endocytosis and exocytosis. This is crucial for understanding fundamental cellular processes and for screening compounds that may modulate these pathways.
-
Assessment of Plasma Membrane Integrity: Cells with compromised plasma membranes will exhibit increased intracellular fluorescence as the dye gains access to internal membranes. This application is valuable for cytotoxicity assays and for evaluating the effects of drugs or other treatments on cell health.[4]
-
High-Throughput Screening (HTS) for Drug Discovery: The compatibility of this compound-based staining protocols with multi-well plate formats and automated flow cytometry systems enables the screening of large compound libraries for modulators of endocytosis, exocytosis, or membrane integrity.[5][6][7]
-
Studying Synaptic Vesicle Recycling: In neuroscience research, these dyes are instrumental in visualizing and quantifying the recycling of synaptic vesicles at nerve terminals.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for commonly used this compound-based stains and provide example data from flow cytometry experiments.
Table 1: Properties of Common this compound-Based Stains
| Dye | Excitation/Emission (nm) | Fixable | Optimal Concentration Range (µM) | Key Applications |
| FM 1-43 | ~480 / ~598 | No | 1 - 10 | Endocytosis, Exocytosis, Synaptic Vesicle Recycling, Plasma Membrane Integrity |
| AM1-43 | ~480 / ~598 | Yes | 1 - 10 | Similar to FM 1-43, with the advantage of being fixable for subsequent immunocytochemistry. |
| FM 4-64 | ~515 / ~750 | No | 1 - 10 | Similar to FM 1-43, with red-shifted emission. |
| SP-468 | Similar to FM 1-43 | No | ~1 | Enhanced brightness and photostability compared to FM 1-43.[8] |
| SQ-535 | Similar to FM 1-43 | No | ~1 | Enhanced brightness and photostability compared to FM 1-43.[8] |
Table 2: Example Flow Cytometry Data for Endocytosis Inhibition Assay
| Compound | Concentration (µM) | Mean Fluorescence Intensity (MFI) | % Inhibition of Endocytosis |
| Vehicle Control | - | 1500 | 0% |
| Inhibitor A | 1 | 1200 | 20% |
| Inhibitor A | 10 | 750 | 50% |
| Inhibitor B | 1 | 1450 | 3.3% |
| Inhibitor B | 10 | 1300 | 13.3% |
Experimental Protocols
Protocol 1: General Staining Protocol for Suspension Cells using FM 1-43
Materials:
-
FM 1-43 dye (stock solution in DMSO or water)
-
Suspension cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired density. On the day of the experiment, centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in fresh, pre-warmed complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add FM 1-43 to the cell suspension to a final concentration of 1-10 µM. Incubate the cells at 37°C for 5-15 minutes. The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition.
-
Washing: After incubation, centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove excess dye from the plasma membrane.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of ice-cold PBS for flow cytometry analysis.
-
Data Acquisition: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting emission at ~600 nm.
Protocol 2: High-Throughput Screening for Endocytosis Inhibitors
Materials:
-
FM 1-43 dye
-
Adherent or suspension cells
-
96-well plates
-
Compound library
-
Complete cell culture medium
-
PBS
-
High-throughput flow cytometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere (for adherent cells) or grow to the desired concentration (for suspension cells).
-
Compound Treatment: Add the compounds from your library to the wells at the desired final concentrations. Include appropriate vehicle controls. Incubate for the desired treatment period.
-
Staining: Add FM 1-43 to all wells to a final concentration of 1-10 µM. Incubate at 37°C for 10-30 minutes.
-
Washing: For adherent cells, gently aspirate the medium and wash the wells twice with ice-cold PBS. For suspension cells, centrifuge the plate and carefully remove the supernatant before washing with ice-cold PBS.
-
Cell Detachment (for adherent cells): Add a non-enzymatic cell dissociation solution to each well and incubate briefly to detach the cells.
-
Data Acquisition: Acquire data from each well using a high-throughput flow cytometer.
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) for each well. A decrease in MFI in compound-treated wells compared to the vehicle control indicates inhibition of endocytosis.
Protocol 3: Plasma Membrane Integrity Assay using AM1-43
Materials:
-
AM1-43 dye (fixable analog of FM 1-43)
-
Cells to be tested
-
Inducing agent for membrane damage (e.g., a known cytotoxic compound)
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, for subsequent intracellular staining)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the experimental compound or inducing agent for the desired time. Include untreated and positive control (e.g., heat-killed) cells.
-
Staining: Centrifuge the cells and resuspend them in a solution containing 1-5 µM AM1-43 in PBS. Incubate for 5-10 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS to remove unbound dye.
-
Fixation: Resuspend the cells in fixation buffer and incubate for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: If performing subsequent intracellular staining, resuspend the cells in permeabilization buffer.
-
Data Acquisition: Analyze the cells on a flow cytometer. Cells with compromised plasma membranes will exhibit significantly higher fluorescence intensity.
Visualizations
Caption: A simplified workflow for a typical endocytosis assay using this compound-based stains and flow cytometry.
Caption: The mechanism of action of this compound dyes, showing the transition from a low-fluorescence state in the aqueous extracellular space to a high-fluorescence state upon insertion into the plasma membrane and subsequent internalization into endocytic vesicles.
Caption: A simplified representation of a clathrin-mediated endocytosis signaling pathway, a process that can be quantitatively analyzed using this compound-based stains and flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Using the fluorescent styryl dye FM1-43 to visualize synaptic vesicles exocytosis and endocytosis in motor nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of FM1-43, a membrane-specific fluorescent dye, to estimate plasma membrane integrity in the cryopreservation of green algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in high-throughput flow cytometry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Monitoring Membrane Potential with Styrylamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Styrylamine derivatives, such as the ANEP (AminoNaphthylEthenylPyridinium) dyes, are fast-response potentiometric probes widely used for monitoring membrane potential in excitable cells.[1] These dyes are essentially nonfluorescent in aqueous solutions but become highly fluorescent upon binding to cell membranes.[1][2] Their primary mechanism involves a voltage-dependent shift in their electronic structure, which alters their fluorescence properties in response to changes in the surrounding electric field. This change occurs on a millisecond timescale, making them ideal for tracking rapid physiological events like action potentials in neurons and cardiomyocytes.[1][3]
The fluorescence response of this compound dyes to membrane potential changes includes shifts in both excitation and emission spectra.[4] For instance, with dyes like di-4-ANEPPS and di-8-ANEPPS, hyperpolarization (increase in membrane potential) leads to a decrease in fluorescence when excited around 440 nm and an increase when excited at approximately 530 nm.[1] This spectral shift allows for ratiometric measurements, which can correct for artifacts like dye bleaching or variations in cell volume, thus providing a more robust signal.[1][4]
Key this compound Derivatives: A Comparative Overview
Several this compound derivatives are available, each with distinct properties making them suitable for different experimental needs. Di-8-ANEPPS is often preferred for longer-term studies due to its higher hydrophobicity, which results in better retention in the plasma membrane, greater photostability, and lower phototoxicity compared to di-4-ANEPPS.[1][3][5]
Quantitative Data Summary
The following tables summarize the key optical properties and voltage sensitivity of commonly used this compound derivatives.
Table 1: Spectral Properties of ANEP Dyes
| Dye | Environment | Absorption Max (nm) | Emission Max (nm) |
| di-4-ANEPPS | Methanol | 496 | 705 |
| Neuronal Membranes | ~475 | 617 | |
| di-8-ANEPPS | Methanol | ~498 | ~713 |
| Phospholipid Vesicles | ~467 | ~631 | |
| di-4-ANEPPDHQ | DOPC Bilayer Membranes | 468 | 635 |
| RH 421 | Neuronal Plasma Membranes | 493 | 638 |
| RH 237 | Neuronal Plasma Membranes | 506 | 687 |
| Note: The spectra of styryl dyes typically exhibit a significant blue shift in lipid environments compared to organic solvents—often around 20 nm for absorption and up to 80 nm for emission.[1][3][5] |
Table 2: Voltage Sensitivity of ANEP Dyes
| Dye/Method | Typical Sensitivity (% Fluorescence Change per 100 mV) | Key Characteristics |
| di-4-ANEPPS / di-8-ANEPPS | ~10% | Standard for fast-response measurements.[1] |
| di-8-ANEPPS with Conventional Ratioing | 3% - 15% | Improves signal-to-noise by correcting for artifacts.[4] |
| di-8-ANEPPS with SEER | Up to 27% - 35% | Shifted Excitation and Emission Ratioing (SEER) significantly enhances sensitivity.[4] |
| ANEP Dyes with Second Harmonic Generation (SHG) | Up to 43% | A nonlinear imaging technique offering superior sensitivity.[6] |
Visualizing the Mechanism and Workflow
Mechanism of Action of this compound Dyes
The diagram below illustrates how this compound dyes like ANEPPS insert into the plasma membrane and respond to changes in transmembrane potential.
Caption: Mechanism of this compound dye action in the cell membrane.
Experimental Protocols
Protocol 1: Staining Cells with di-8-ANEPPS for Membrane Potential Imaging
This protocol provides a general guideline for staining cultured cells (e.g., neurons or CHO cells) with di-8-ANEPPS.[7][8] Optimization may be required depending on the cell type and experimental setup.
Materials:
-
di-8-ANEPPS powder
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Extracellular solution or appropriate buffer (e.g., Tyrode's solution, HBSS)
-
Cultured cells on coverslips or in imaging chambers
-
Micropipettes and sterile tips
Procedure:
-
Prepare Stock Solution:
-
Dissolve 50µg of di-8-ANEPPS in 76µl of DMSO to create a stock solution of approximately 0.9 mM.[7]
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 10µl) in light-protected microcentrifuge tubes.
-
Store aliquots at -20°C, protected from light. The stock is stable for several months.
-
-
Prepare Staining Solution:
-
On the day of the experiment, thaw one aliquot of the di-8-ANEPPS stock solution.
-
Dilute the stock solution into the desired volume of extracellular solution to achieve a final working concentration. A typical starting concentration is 5-10 µM. For example, add 10µl of the 0.9 mM stock to 1-2 ml of extracellular solution.
-
Vortex the staining solution immediately before use.
-
-
Cell Staining:
-
Plate the cells in imaging chambers at a suitable density (e.g., 100,000 cells per chamber for CHO cells).[8]
-
Aspirate the culture medium from the cells.
-
Gently add the di-8-ANEPPS staining solution to cover the cells.
-
Incubate the cells for 10-20 minutes at room temperature (or 10 minutes at 37°C), protected from light.[7] Note that at 37°C, the dye may translocate to intracellular compartments over time.[7]
-
-
Wash and Image:
-
After incubation, gently wash the cells two to three times with fresh, pre-warmed extracellular solution to remove excess dye.
-
The cells are now ready for imaging. Proceed with microscopy immediately, as the signal is best observed shortly after staining.
-
Use appropriate filter sets for excitation and emission. For ratiometric imaging, acquire fluorescence at two different excitation wavelengths (e.g., ~440 nm and ~530 nm) while measuring emission at a single wavelength (e.g., >610 nm).[1]
-
Important Considerations:
-
Phototoxicity: this compound dyes can be phototoxic. Minimize light exposure time and intensity to maintain cell health.[1]
-
Dye Stability: These dyes are sensitive to light and can degrade quickly, especially when in solution.[7] Prepare staining solutions fresh and use them promptly.
-
Cell Health: Ensure cells are healthy and adherent before staining. The staining process itself can be a stressor.
Experimental Workflow for Membrane Potential Measurement
The following flowchart outlines a typical experimental workflow for measuring induced membrane voltage changes using a this compound dye.
Caption: General experimental workflow for membrane potential imaging.
Protocol 2: Ratiometric Imaging and Data Analysis
Ratiometric imaging is a powerful technique to obtain a reliable membrane potential signal that is less sensitive to dye concentration, photobleaching, and cell movement.
Principle: The voltage-sensitive spectral shift of ANEP dyes is exploited. The ratio of fluorescence intensities emitted upon excitation at two different wavelengths provides a measure of the membrane potential.[1]
Procedure:
-
Setup Microscope: Use a system capable of rapidly switching between two excitation wavelengths (e.g., via a filter wheel or LED light source). A common pair for ANEPPS dyes is ~440 nm and ~530 nm.[1]
-
Acquisition:
-
For each time point, acquire two images sequentially, one for each excitation wavelength (F_440 and F_530).
-
Keep the emission filter consistent (e.g., a long-pass filter >610 nm).
-
The acquisition speed must be fast enough to resolve the physiological event of interest.
-
-
Data Analysis:
-
Background Subtraction: For each image, subtract the background fluorescence measured from a cell-free region.
-
Ratio Calculation: Create a ratio image by dividing the two background-subtracted images on a pixel-by-pixel basis (Ratio = F_440 / F_530).
-
Normalization: The ratio is often presented as a change relative to the initial baseline ratio (ΔR/R₀), where R₀ is the ratio before stimulation.
-
An increase in this ratio typically corresponds to depolarization, while a decrease signifies hyperpolarization.
-
Logical Diagram for Ratiometric Measurement
Caption: Logical flow of ratiometric fluorescence measurement.
References
- 1. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. biotium.com [biotium.com]
- 4. Confocal imaging of transmembrane voltage by SEER of di-8-ANEPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Sensitivity of second harmonic generation from styryl dyes to transmembrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Click Chemistry Modification of Styrylamine Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the modification of styrylamine fluorescent probes using click chemistry. This compound dyes are valuable tools in biological research due to their sensitivity to the local environment, making them excellent probes for membranes and other cellular structures. Click chemistry offers a highly efficient and specific method for conjugating these probes to various biomolecules or functional tags, enabling targeted labeling and imaging.
Introduction to Click Chemistry for this compound Probe Modification
Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific. The most common forms of click chemistry used in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methods allow for the covalent ligation of an azide-functionalized molecule with an alkyne-functionalized molecule, forming a stable triazole linkage.
Advantages of Click Chemistry for Modifying this compound Probes:
-
High Specificity: The azide (B81097) and alkyne functional groups are bioorthogonal, meaning they do not react with other functional groups typically found in biological systems.
-
High Yields: Click reactions proceed with high efficiency under mild conditions.
-
Versatility: A wide range of molecules, including proteins, nucleic acids, and small molecules, can be conjugated to this compound probes.
Synthesis of "Clickable" this compound Probes
To utilize click chemistry, the this compound probe must first be functionalized with either an alkyne or an azide group. This is typically achieved through standard organic synthesis methods. For example, an amine-reactive this compound dye can be reacted with an NHS-ester of an alkyne or azide-containing carboxylic acid.
Application Note 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient method for conjugating terminal alkynes and azides. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.
Reaction Principle
The copper(I) catalyst activates the terminal alkyne, facilitating the [3+2] cycloaddition with the azide to form a stable 1,4-disubstituted triazole ring. Ligands such as THPTA or TBTA are often used to stabilize the Cu(I) catalyst and improve reaction efficiency.
Experimental Protocol: CuAAC Conjugation of an Alkyne-Modified this compound Probe
This protocol describes the conjugation of an alkyne-modified this compound probe to an azide-functionalized protein.
Materials:
-
Alkyne-modified this compound probe
-
Azide-functionalized protein in a copper-compatible buffer (e.g., phosphate (B84403) buffer)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (300 mM in water, freshly prepared)
-
Protein labeling buffer (e.g., 1.5x PBS)
-
DMSO (for dissolving the this compound probe)
-
Microcentrifuge tubes
Workflow:
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
-
50 µL of azide-functionalized protein solution (1-5 mg/mL)
-
90 µL of protein labeling buffer
-
20 µL of 2.5 mM alkyne-modified this compound probe in DMSO
-
-
Vortex the mixture briefly.
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
To initiate the reaction, add 10 µL of 300 mM sodium ascorbate solution and vortex briefly.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the resulting this compound-protein conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted probe and catalyst components.
Data Presentation: CuAAC Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Reactant Concentration | 10 µM - 5 mM | Higher concentrations generally lead to faster reactions. |
| This compound:Biomolecule Ratio | 1.5 - 10 equivalents | The optimal ratio should be determined empirically. |
| CuSO₄ Concentration | 50 µM - 1 mM | |
| Ligand (THPTA) Concentration | 250 µM - 5 mM | A 5:1 ligand to copper ratio is often used. |
| Sodium Ascorbate Concentration | 1 - 5 mM | A fresh solution is crucial for efficient reduction of Cu(II). |
| Reaction Time | 30 - 120 minutes | Can be monitored by LC-MS or fluorescence. |
| Temperature | Room Temperature | |
| pH | 6.5 - 8.0 | |
| Expected Yield | > 90% | Highly efficient under optimal conditions. |
Application Note 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. This makes it ideal for applications in living cells where copper catalysts can be toxic.[1]
Reaction Principle
The ring strain of the cyclooctyne provides the driving force for the reaction with an azide, proceeding without the need for a catalyst.[2] This reaction forms a stable triazole linkage.
Experimental Protocol: SPAAC Labeling of Azide-Modified Cells
This protocol describes the labeling of cells that have metabolically incorporated an azide-containing sugar with a DBCO-functionalized this compound probe.
Materials:
-
Azide-labeled cells in culture medium or PBS
-
DBCO-functionalized this compound probe stock solution (1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
Workflow:
Procedure:
-
Wash the azide-labeled cells twice with PBS containing 1% BSA.
-
Resuspend the cells in PBS with 1% BSA.
-
Add the DBCO-functionalized this compound probe to the cell suspension to a final concentration of 10-50 µM.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells three times with PBS containing 1% BSA to remove any unreacted probe.
-
The cells are now labeled and ready for imaging by fluorescence microscopy.
Data Presentation: SPAAC Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Reactant Concentration | 10 - 100 µM | |
| DBCO-Styrylamine Concentration | 10 - 50 µM | Optimal concentration should be determined empirically to balance signal and background. |
| Reaction Time | 30 - 120 minutes | Generally slower than CuAAC. |
| Temperature | Room Temperature to 37°C | Can be performed at physiological temperatures. |
| pH | 6.0 - 8.0 | Tolerant of a wide pH range. |
| Second-Order Rate Constant (k₂) | ~0.1 - 2.0 M⁻¹s⁻¹ | Dependent on the specific cyclooctyne used.[3] |
Characterization of Modified this compound Probes
After conjugation, it is essential to characterize the modified this compound probe to confirm successful labeling and to understand how the modification has affected its properties.
Analytical Techniques:
-
Mass Spectrometry (MS): To confirm the covalent attachment and determine the mass of the conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the modified probe.
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to characterize modified surfaces.
Photophysical Properties:
The conjugation of a molecule to a this compound probe can alter its fluorescent properties. It is crucial to measure these properties before and after modification.
| Photophysical Property | Unmodified this compound Probe (Hypothetical) | Click-Modified this compound Probe (Hypothetical) |
| Absorption Maximum (λ_abs) | 450 nm | 455 nm |
| Emission Maximum (λ_em) | 620 nm | 625 nm |
| Quantum Yield (Φ) | 0.10 | 0.15 |
| Fluorescence Lifetime (τ) | 1.5 ns | 2.0 ns |
Note: The values in this table are hypothetical and will vary depending on the specific this compound probe and the conjugated molecule.
Conclusion
Click chemistry provides a powerful and versatile toolkit for the modification of this compound probes. Both CuAAC and SPAAC offer high efficiency and specificity for a wide range of applications in chemical biology, diagnostics, and drug development. The choice between CuAAC and SPAAC will depend on the specific application, with SPAAC being the preferred method for live-cell imaging due to its copper-free nature. Proper characterization of the resulting conjugates is essential to ensure the desired functionality and to understand the impact of the modification on the probe's photophysical properties.
References
Troubleshooting & Optimization
Technical Support Center: Improving Styrylamine Dye Photostability in Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the photostability of styrylamine dyes in live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound dyes?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, upon exposure to light.[1] This leads to a loss of its ability to fluoresce, resulting in a fading signal during your imaging experiment. For this compound dyes, which are often used to visualize dynamic processes at the plasma membrane, photobleaching can limit the duration of time-lapse imaging and compromise the quantitative analysis of cellular events.[2]
Q2: What are the primary factors that contribute to the photobleaching of this compound dyes?
A2: Several factors can accelerate the photobleaching of this compound dyes:
-
High Illumination Intensity: The more intense the excitation light, the faster the dye will photobleach.[2]
-
Prolonged Exposure Time: Continuous exposure to excitation light increases the likelihood of photochemical damage to the fluorophore.[2]
-
Presence of Reactive Oxygen Species (ROS): The interaction of the excited dye with molecular oxygen can generate ROS, which can, in turn, chemically damage the fluorophore.[2]
Q3: Are there newer, more photostable this compound dyes available?
A3: Yes, recent advancements in dye chemistry have led to the development of this compound-based probes with enhanced photostability. For instance, SP-468 and SQ-535 have demonstrated significantly greater resistance to photobleaching compared to the traditional FM1-43 dye.[2][3][4][5]
Q4: What are antifade reagents and how do they work for live-cell imaging?
A4: Antifade reagents are chemical compounds that reduce photobleaching.[6] For live-cell imaging, it is crucial to use reagents that are cell-permeable and non-toxic. Many of these reagents act as reactive oxygen species (ROS) scavengers, protecting the fluorescent dyes from oxidative damage.[6] A popular choice for live-cell imaging is Trolox, a water-soluble analog of vitamin E.[7][8]
Q5: Can I use mounting media with antifade agents for my live-cell experiments?
A5: Generally, no. Antifade mounting media are typically formulated for fixed samples and can be toxic to live cells.[7] It is essential to use antifade reagents specifically designed for live-cell imaging applications.[7]
Troubleshooting Guides
Problem 1: My this compound dye signal fades very quickly during imaging.
This is a classic sign of photobleaching. Here are some steps to mitigate this issue:
-
Reduce Illumination Intensity: Use the lowest possible laser or lamp power that still provides an adequate signal-to-noise ratio.[3][9] Consider using neutral density filters to attenuate the excitation light without changing its spectral properties.[2][4]
-
Minimize Exposure Time: Reduce the camera exposure time to the minimum required for a clear image.[4][9] For time-lapse experiments, increase the interval between acquisitions.
-
Optimize Imaging Strategy: When setting up your experiment, use transmitted light or a more stable fluorescent channel (if available) to locate and focus on your region of interest before exposing the this compound dye to the excitation light.[3]
-
Use an Antifade Reagent: Incorporate a live-cell compatible antifade reagent, such as Trolox, into your imaging medium.[7][8]
-
Choose a More Photostable Dye: If photobleaching remains a significant issue, consider switching to a more photostable this compound dye like SP-468 or SQ-535.[2][3]
Problem 2: The initial fluorescence signal of my this compound dye is weak.
A weak initial signal can be due to several factors unrelated to photobleaching:
-
Suboptimal Dye Concentration: Ensure you are using the recommended concentration of the this compound dye. A titration experiment may be necessary to determine the optimal concentration for your cell type and experimental conditions.
-
Incorrect Filter Sets: Verify that your microscope's filter sets are appropriate for the excitation and emission spectra of your chosen this compound dye.
-
Cell Health: Poor cell health can affect membrane integrity and dye loading. Ensure your cells are healthy and not overly confluent.
-
Staining Protocol: Review your staining protocol to ensure proper incubation time and temperature. For some this compound dyes, endocytosis can be rapid, so imaging may need to be performed quickly after staining.[6]
Problem 3: I am observing significant phototoxicity in my live-cell imaging experiment.
Phototoxicity, or cell damage caused by light exposure, can manifest as membrane blebbing, vacuole formation, or even cell death.[10] The strategies to reduce phototoxicity are similar to those for reducing photobleaching:
-
Reduce Light Exposure: This is the most critical step. Lower the illumination intensity and minimize the duration of exposure.[10]
-
Use Longer Wavelengths: If possible, choose a dye that is excited by longer wavelength light, as it is generally less damaging to cells.[11]
-
Use a More Sensitive Detector: A more sensitive camera (e.g., sCMOS or EMCCD) will require less excitation light to generate a good signal.
-
Incorporate an Antioxidant: Antifade reagents that scavenge reactive oxygen species, like Trolox, can also help to mitigate phototoxicity.[7]
Data Presentation
Table 1: Comparison of this compound Dye Photostability
| Dye | Relative Photostability | Key Characteristics |
| FM1-43 | Moderate | Widely used, but exhibits noticeable photobleaching.[3] |
| SP-468 | High | Significantly more photostable than FM1-43; loses only about 10% of its fluorescence intensity after 1 hour of irradiation.[3] |
| SQ-535 | Very High | Highly resistant to photobleaching; loses only about 8% of its fluorescence intensity after 1 hour of irradiation.[3] |
| di-4-ANEPPS | Moderate | Prone to photodynamic damage, which can be mitigated by antioxidants like catalase. |
Table 2: Common Antifade Reagents for Live-Cell Imaging
| Antifade Reagent | Mechanism of Action | Advantages | Disadvantages |
| Trolox | Antioxidant, scavenges reactive oxygen species.[1][7] | Cell-permeable, low cytotoxicity in many cell lines.[7][8] | Optimal concentration may need to be determined for different cell types due to potential hypoxia.[8] |
| n-Propyl gallate (NPG) | Antioxidant.[6] | Nontoxic and suitable for live cells.[6] | Can have anti-apoptotic properties, potentially interfering with the biological process being studied.[6] |
| 1,4-Diazabicyclo-octane (DABCO) | Antioxidant.[6] | Less toxic than some other antifade agents.[6] | Less effective than p-Phenylenediamine and may also have anti-apoptotic effects.[6] |
Experimental Protocols
Protocol 1: Measuring the Photostability of a this compound Dye
Objective: To quantify the rate of photobleaching of a this compound dye under specific imaging conditions.
Materials:
-
Fluorescence microscope with a stable light source (laser or stabilized lamp) and a sensitive camera.
-
Live cells cultured on imaging-compatible dishes or slides.
-
This compound dye of interest.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare your live-cell sample and stain with the this compound dye according to your standard protocol.
-
Microscope Setup:
-
Turn on the microscope and light source.
-
Select the appropriate filter set for your dye.
-
Set the illumination intensity and camera settings (exposure time, gain) to levels that provide a good initial signal.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) with uniform staining.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be consistent.
-
Continue acquiring images until the fluorescence intensity has decreased to at least 50% of its initial value.
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Measure the mean fluorescence intensity of the ROI in each frame.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity for each frame.
-
Normalize the fluorescence intensity data by dividing the intensity at each time point by the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to a single exponential decay model to determine the photobleaching half-life (the time it takes for the fluorescence to decay to 50% of its initial value).
-
Protocol 2: Using Trolox to Reduce Photobleaching in Live-Cell Imaging
Objective: To reduce the photobleaching of a this compound dye during a live-cell imaging experiment using the antifade agent Trolox.
Materials:
-
Live cells cultured on imaging-compatible dishes or slides.
-
This compound dye of interest.
-
VectaCell™ Trolox Antifade Reagent (or a stock solution of Trolox in ethanol).
-
Live-cell imaging medium (phenol red-free).
Procedure:
-
Prepare Trolox Imaging Medium: Dilute the Trolox stock solution into your live-cell imaging medium to a final concentration of 0.1 mM to 1 mM.[8] The optimal concentration may vary depending on the cell type and should be determined empirically.[8]
-
Stain Cells: Stain your cells with the this compound dye according to your standard protocol.
-
Replace Medium: After staining, gently wash the cells and replace the medium with the freshly prepared Trolox imaging medium.
-
Incubate (Optional): For some applications, a pre-incubation with the Trolox imaging medium for 15-30 minutes before imaging may be beneficial.
-
Image Cells: Proceed with your live-cell imaging experiment. It is still recommended to use the lowest possible illumination intensity and exposure time to further minimize photobleaching.
-
Controls: As a control, image a parallel sample of stained cells in imaging medium without Trolox to quantify the effect of the antifade reagent.
Mandatory Visualization
Caption: A workflow for troubleshooting and mitigating photobleaching of this compound dyes.
References
- 1. On the mechanism of Trolox as antiblinking and antibleaching reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Adaptive illumination reduces photobleaching in structured illumination microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Reducing background fluorescence of styrylamine probes
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using styrylamine probes for fluorescence imaging.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence when using this compound probes?
High background fluorescence with this compound probes can be broadly categorized into two main sources: specimen-related and system-related issues.
Specimen-Related Sources:
-
Autofluorescence: Endogenous fluorophores within the cells or tissue, such as NADH, flavins, and collagen, can contribute to background signal.[1] Aldehyde fixatives are also known to induce fluorescence.[2][3]
-
Non-Specific Binding & Unbound Probe: this compound dyes can bind non-specifically to cellular membranes or other structures, and residual unbound probe in the imaging medium will also contribute to background fluorescence.
-
Probe Aggregation: At high concentrations or in suboptimal buffer conditions, this compound probes can form aggregates. These aggregates can bind non-specifically and produce bright, punctate background staining.[4]
-
Internalization: Many this compound probes are lipophilic and can be rapidly internalized by cells, leading to vesicular staining that can obscure the plasma membrane signal.[5][6]
System-Related Sources:
-
Optics: Improperly matched filter sets or low-quality objectives can lead to bleed-through and increased background.
-
Detector Noise: High gain settings on the detector can amplify background noise.
Q2: How can I reduce autofluorescence in my samples?
Several methods can be employed to quench autofluorescence:
-
Autofluorescence Quenching Kits: Commercially available kits, such as Vector® TrueVIEW®, are effective at reducing autofluorescence from various sources, including aldehyde fixation and red blood cells.[2][3]
-
Chemical Quenchers:
-
Photobleaching: Pre-illuminating the sample with a broad-spectrum light source before imaging can selectively photobleach autofluorescent species.[1]
Q3: My this compound probe seems to be forming aggregates. How can I prevent this?
Probe aggregation is a common issue that can lead to high background and weak specific signals.[4] Here are some strategies to prevent it:
-
Optimize Probe Concentration: Use the lowest effective concentration of the probe. High concentrations are a primary cause of aggregation.[4]
-
Proper Solution Preparation:
-
Ensure the stock solution (typically in DMSO or DMF) is fully dissolved. If you see a precipitate, brief vortexing or sonication may help.[4]
-
When diluting the stock into an aqueous buffer, add the stock solution dropwise to the vigorously stirring buffer to prevent localized high concentrations.
-
-
Optimize Buffer Conditions: The composition of the working buffer is critical. The pH can affect the solubility of amine-containing probes.[7]
-
Use Anti-Aggregation Additives: A small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (typically 0.01% - 0.05%) in the working buffer can help maintain probe solubility.[4]
Q4: The probe is being rapidly internalized by the cells. How can I minimize this?
Rapid internalization is a known characteristic of many this compound dyes, especially in actively endocytosing cells.[5][8] To focus on plasma membrane staining, consider the following:
-
Work at Low Temperatures: Performing the staining and imaging steps on ice or at 4°C can significantly slow down endocytosis.[2]
-
Use Short Incubation Times: Minimize the time the cells are exposed to the dye. For some applications, a 1-minute incubation is sufficient.[2]
-
Choose a More Hydrophobic Probe: Some this compound probes, like di-8-ANEPPS, are more hydrophobic and are better retained in the outer leaflet of the plasma membrane compared to probes like di-4-ANEPPS.[1][6]
-
Image Immediately: After staining, proceed to imaging as quickly as possible to capture the plasma membrane staining before significant internalization occurs.[2]
Troubleshooting Guides
Problem 1: High Overall Background Fluorescence
This is characterized by a general, diffuse fluorescence across the entire field of view, reducing the signal-to-noise ratio.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess Unbound Probe | Increase the number and duration of washing steps after probe incubation. Use a suitable wash buffer, such as HBSS or a Tris-buffered saline.[9][10] | Reduction in diffuse background fluorescence. |
| Probe Concentration Too High | Perform a concentration titration to determine the optimal probe concentration that provides a good signal with minimal background.[11] | Improved signal-to-noise ratio. |
| Autofluorescence | Use an autofluorescence quenching reagent or pre-bleach the sample before imaging.[1][2][3] | Reduced background from endogenous fluorophores. |
| Contaminated Imaging Medium | Use fresh, phenol (B47542) red-free imaging medium for the final imaging step. | Elimination of background fluorescence from the medium. |
Problem 2: Punctate or Speckled Background Staining
This often appears as bright, non-specific dots or speckles in the image.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Probe Aggregation | Prepare a fresh probe solution, ensuring it is fully dissolved. Consider adding an anti-aggregation agent like Tween® 20 to the working buffer.[4] | Reduction or elimination of fluorescent puncta. |
| Precipitation in Buffer | Ensure the working buffer is properly filtered and at the correct pH. Some probes may be less soluble in certain buffers. | A clear, homogenous staining solution. |
| Non-Specific Binding to Debris | Ensure cell cultures are healthy and free of excessive dead cells and debris. Wash cells gently before staining. | Cleaner background with fewer fluorescent speckles. |
Experimental Protocols
Protocol 1: General Live-Cell Plasma Membrane Staining with FM1-43
This protocol is a starting point for staining the plasma membrane of live cultured cells.
-
Prepare Stock Solution: Dissolve FM1-43 in water or DMSO to a stock concentration of 1 mM. Aliquot and store at -20°C, protected from light.[12]
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 5 µg/mL in an ice-cold buffered saline solution, such as Hank's Balanced Salt Solution (HBSS) without calcium and magnesium. Keep the working solution on ice.[2]
-
Cell Preparation: Grow cells on glass-bottom dishes or coverslips suitable for imaging.
-
Staining:
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells 2-3 times with ice-cold HBSS to remove unbound probe.
-
-
Imaging: Immediately image the cells in fresh, ice-cold HBSS. Use appropriate filter sets for FM1-43 (Excitation/Emission: ~475/617 nm in membranes).[6]
Protocol 2: Staining Synaptic Vesicles in Cultured Neurons with FM1-43
This protocol is designed to label synaptic vesicles through activity-dependent uptake of the dye.
-
Prepare Solutions:
-
Cell Preparation: Use synaptically mature (DIV 12-18) cultured neurons.[3]
-
Loading:
-
Transfer the coverslip with neurons to an imaging chamber.
-
Replace the culture medium with the high-potassium loading solution containing FM1-43.
-
Incubate for 1-2 minutes to allow for dye uptake during synaptic vesicle recycling.[13]
-
-
Washing:
-
Thoroughly wash the neurons with the normal wash solution for at least 5 minutes to remove all surface-bound dye.[13]
-
-
Imaging:
-
Image the stained nerve terminals. To observe destaining (exocytosis), stimulate the neurons again (e.g., with high potassium or electrical stimulation) in a dye-free solution and acquire a time-lapse series of images.[14]
-
Data and Visualizations
Quantitative Data Summary
Table 1: Comparison of Properties for Common this compound Probes
| Probe | Typical Working Concentration | Key Feature | Potential Issue |
| FM1-43 | 5-20 µM[12] | Widely used for tracking endocytosis and exocytosis.[8][14] | Can be rapidly internalized.[5] |
| di-4-ANEPPS | 5-10 µM[15] | Fast-response potentiometric dye for measuring membrane potential changes.[1] | Rapidly internalized, limiting its use to short-term experiments.[6] |
| di-8-ANEPPS | 5-10 µM | More hydrophobic than di-4-ANEPPS, leading to better retention in the plasma membrane.[1][6] | May still exhibit some internalization over longer periods. |
Diagrams
Caption: A generalized workflow for staining cells with this compound probes.
References
- 1. biotium.com [biotium.com]
- 2. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]
- 9. biocare.net [biocare.net]
- 10. ONCORE Pro Wash Buffer - Biocare Medical [biocare.net]
- 11. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Using the Fluorescent Styryl Dye FM1-43 to Visualize Synaptic Vesicles Exocytosis and Endocytosis in Motor Nerve Terminals | Springer Nature Experiments [experiments.springernature.com]
- 15. lumiprobe.com [lumiprobe.com]
Technical Support Center: Optimizing Styrylamine Synthesis
Welcome to the technical support center for styrylamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic routes. Here, you will find detailed experimental protocols, data-driven optimization strategies, and visual aids to help you overcome challenges in your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: I am observing very low yields in my this compound synthesis. What are the common causes?
A1: Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route. Common issues include suboptimal reaction conditions (temperature, pressure, solvent), catalyst deactivation or inefficiency, incomplete reaction, and side product formation. It is crucial to select a synthetic method that is well-documented and to optimize the reaction parameters for your specific substrate and setup.
Q2: How do I choose the best synthetic route for my specific this compound derivative?
A2: The choice of synthesis method depends on the availability of starting materials, the desired scale of the reaction, and the functional group tolerance of your target molecule. The two primary methods detailed in this guide, Reduction of β-Nitrostyrene and Hydroamination of Phenylacetylene (B144264) , offer different advantages. The reduction method is often high-yielding but requires the synthesis of the nitrostyrene (B7858105) precursor. Hydroamination is more atom-economical but can be sensitive to catalyst choice and reaction conditions.
Q3: I am struggling with the purification of my this compound product. What are the recommended procedures?
A3: this compound and its derivatives can be purified using standard laboratory techniques. The most common method is column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of your specific product. An alternative is distillation under reduced pressure if the product is a liquid and thermally stable. For basic this compound products, an acidic wash during the workup can help remove non-basic impurities, followed by basification and extraction to isolate the purified amine.
Troubleshooting Guide & Experimental Protocols
This section provides detailed troubleshooting for two common methods of this compound synthesis, along with comprehensive experimental protocols and data for optimizing reaction conditions.
Method 1: Reduction of β-Nitrostyrene
The reduction of β-nitrostyrene is a robust method for producing styrylamines, often providing high yields. A common and effective method involves the use of sodium borohydride (B1222165) with a copper(II) chloride catalyst.[1][2]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reduction of the nitro group or the double bond. | Ensure the correct stoichiometry of NaBH₄ is used (typically a large excess). Confirm the activity of the CuCl₂ catalyst. Monitor the reaction by TLC to ensure it has gone to completion. |
| Formation of Side Products | Partial reduction leading to the corresponding nitroalkane or oxime. | The reaction temperature and time are critical. Ensure the reaction is refluxed for the appropriate duration (typically 10-30 minutes).[1][2] |
| Difficulty Isolating the Product | The product may be lost during the workup. | After quenching the reaction, ensure the pH is appropriately adjusted to either acidic for extraction of the amine into the aqueous layer or basic to keep it in the organic layer. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the effect of different reducing agents on the yield of phenethylamines from β-nitrostyrenes, which are the hydrogenated analogues of styrylamines. This data provides a strong indication of the efficacy of various reduction methods.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| NaBH₄ / CuCl₂ | Isopropyl alcohol / Water | 80 | 10-30 min | 62-83 | [1][2] |
| Red-Al® | Benzene | Reflux | 2-17 h | 75-87 | [3] |
| LiAlH₄ | Ether | Reflux | 59 h | 68-81 | [4] |
Experimental Protocol: Reduction of β-Nitrostyrene with NaBH₄/CuCl₂
This protocol is adapted from literature procedures for the reduction of substituted β-nitrostyrenes.[1][2]
Materials:
-
β-Nitrostyrene
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride (CuCl₂)
-
Isopropyl alcohol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend β-nitrostyrene (1 equivalent) and CuCl₂ (catalytic amount) in a 2:1 mixture of isopropyl alcohol and water.
-
Cool the mixture in an ice bath and add NaBH₄ (7.5 equivalents) portion-wise with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C.
-
Reflux for 10-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of 1M HCl until the effervescence ceases.
-
Make the solution basic by adding 2M NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel.
Experimental Workflow
Method 2: Hydroamination of Phenylacetylene
The direct addition of an amine to an alkyne, known as hydroamination, is an atom-economical route to enamines and imines, which can be subsequently reduced to the desired this compound. Gold and rhodium catalysts have shown promise in promoting the hydroamination of phenylacetylene.[5][6][7]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst or co-catalyst. | Ensure the use of a high-purity catalyst and co-catalyst. Some gold-catalyzed reactions require a silver salt co-catalyst to generate the active catalytic species.[5] |
| Poor Regioselectivity | Formation of the Markovnikov addition product (imine) instead of the desired anti-Markovnikov product (enamine). | The choice of catalyst and ligands is crucial for controlling regioselectivity. Rhodium catalysts with specific phosphine (B1218219) ligands have been shown to favor the anti-Markovnikov addition.[6][8] |
| Polymerization of Phenylacetylene | Side reaction catalyzed by some transition metals. | Optimize the reaction temperature and catalyst loading. Lowering the temperature may reduce the rate of polymerization. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the results of a catalyst and solvent screen for the hydroamination of phenylacetylene with aniline, which serves as a model for this compound synthesis.
| Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NHC-Au(I) Complex (2b) (2) | AgSbF₆ (2) | Acetonitrile | 80 | 12 | 99 | [5] |
| NHC-Au(I) Complex (2b) (2) | AgSbF₆ (2) | Toluene | 80 | 12 | 70 | [5] |
| NHC-Au(I) Complex (2b) (2) | AgOTf (2) | Acetonitrile | 80 | 12 | 85 | [5] |
| [Rh(8-quinolinonato)(COD)] (5) | P(p-CF₃-C₆H₄)₃ (10) | Toluene | 100 | - | High | [8] |
| AuNPs-sPSB-t (0.09) | None | Neat | 100 | 7 | 90 | [7] |
Experimental Protocol: Gold-Catalyzed Hydroamination of Phenylacetylene
This protocol is based on the optimized conditions for the hydroamination of phenylacetylene with anilines using an NHC-Gold(I) catalyst.[5]
Materials:
-
Phenylacetylene
-
Ammonia or a primary amine
-
NHC-Gold(I) complex (e.g., complex 2b from the reference)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous acetonitrile
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the NHC-Gold(I) catalyst (2 mol%) and AgSbF₆ (2 mol%) in anhydrous acetonitrile.
-
Add the amine (1.2 equivalents) followed by phenylacetylene (1 equivalent).
-
Seal the tube and heat the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The resulting imine can be used as is or reduced to this compound using a suitable reducing agent (e.g., NaBH₄ in methanol).
-
After reduction, perform an aqueous workup, extract with an organic solvent, dry over Na₂SO₄, and purify by column chromatography.
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 4. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. air.unimi.it [air.unimi.it]
- 8. Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Styrylamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with styrylamine derivatives. The information is designed to address common solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous buffers for my biological assay. What are the initial steps I should take?
A1: For this compound derivatives, which are often hydrophobic and may contain a basic amine group, the initial approach to solubilization involves exploring the use of co-solvents and pH adjustment.
-
Co-solvents: Organic solvents that are miscible with water can increase the solubility of hydrophobic compounds. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices for preparing stock solutions. For working solutions, it's crucial to determine the tolerance of your specific assay to the final concentration of the organic solvent, as high concentrations can be toxic to cells or inhibit enzyme activity.[1][2]
-
pH Adjustment: Since this compound derivatives possess an amine group, they are basic. Lowering the pH of the aqueous buffer will protonate the amine, forming a more soluble salt.[2] However, the stability of the compound and the requirements of the biological assay at a lower pH must be considered.
Q2: I've dissolved my this compound derivative in DMSO to make a concentrated stock solution, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "crashing out." Here are several strategies to address this:
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (typically 0.01-0.1%) in the aqueous buffer can help to maintain the solubility of your compound by forming micelles.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This can sometimes prevent the rapid change in solvent polarity that causes precipitation.
-
Heated Sonication: Gentle warming and sonication during the dilution process can sometimes help to keep the compound in solution. However, the thermal stability of your specific this compound derivative should be considered.
Q3: Are there any formulation strategies for in vivo studies with poorly soluble this compound derivatives?
A3: Yes, for in vivo administration, especially oral or parenteral routes, more advanced formulation strategies are often necessary:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be effective for oral delivery of hydrophobic compounds. These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion in the gastrointestinal tract, enhancing absorption.
-
Solid Dispersions: The this compound derivative can be dispersed in a hydrophilic polymer matrix at a molecular level. This can be achieved through techniques like spray drying or hot-melt extrusion. The resulting solid dispersion can improve the dissolution rate and bioavailability of the compound.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution velocity. This can be achieved by techniques such as media milling or high-pressure homogenization.
-
Topical Formulations: For localized delivery, formulating the this compound derivative into a cream or gel can be an effective approach, as has been demonstrated for some styrylquinoline-type compounds in in vivo studies.
Quantitative Data on this compound Derivative Solubility
Obtaining precise quantitative solubility data for novel this compound derivatives often requires experimental determination. The following table provides a summary of solubility characteristics gleaned from literature on this compound analogs and related compounds, which can serve as a starting point for solvent selection.
| Compound Class | Solvent | Solubility (mg/mL) | Notes |
| This compound Analogs | Chloroform, Dichloromethane | Soluble | Often used as reaction solvents during synthesis. |
| Ethyl Acetate, Hexane | Variable | Commonly used as eluents in column chromatography for purification, suggesting moderate to good solubility. | |
| Dimethyl Sulfoxide (DMSO) | Generally Soluble | A common solvent for preparing high-concentration stock solutions for biological assays. | |
| Ethanol | Generally Soluble | Another common co-solvent for biological assays, though typically less effective than DMSO for highly hydrophobic compounds.[1] | |
| Water | Poorly Soluble to Insoluble | The parent this compound and its simple derivatives have very low aqueous solubility. | |
| Basic Amine Compounds | Acidic Aqueous Buffers | Increased Solubility | Protonation of the amine group at low pH enhances solubility.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for in vitro Assays
This protocol describes the preparation of a 10 mM stock solution of a this compound derivative in DMSO.
Materials:
-
This compound derivative (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass:
-
Mass (mg) = 10 mM * (Molecular Weight of compound in g/mol ) * 1 mL * (1 L / 1000 mL)
-
For example, for a compound with a molecular weight of 250 g/mol , you would need 2.5 mg to make 1 mL of a 10 mM stock solution.
-
-
Weigh the compound: Accurately weigh the calculated mass of the this compound derivative and place it in a sterile microcentrifuge tube.
-
Add solvent: Add the calculated volume of DMSO (in this case, 1 mL) to the microcentrifuge tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to 37°C) can be applied if the compound is known to be thermally stable.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Solubilization in Aqueous Buffer using a Co-solvent
This protocol outlines the steps for diluting a DMSO stock solution into an aqueous buffer for a final assay concentration.
Materials:
-
10 mM stock solution of this compound derivative in DMSO
-
Aqueous assay buffer (e.g., PBS, Tris-HCl)
Procedure:
-
Determine the final DMSO concentration: Aim for the lowest possible final DMSO concentration that maintains solubility, typically ≤ 1%. For a 1% final concentration, you would add 10 µL of the 10 mM stock solution to 990 µL of aqueous buffer for a final compound concentration of 100 µM.
-
Dilution: Add the required volume of the DMSO stock solution to the aqueous buffer.
-
Mixing: Immediately vortex the solution to ensure rapid and uniform mixing. This can help prevent localized high concentrations of the compound that may lead to precipitation.
-
Observation: Visually inspect the solution for any signs of precipitation (cloudiness). If precipitation occurs, consider the troubleshooting steps in Q2 of the FAQ section.
Visualizations
Monoamine Oxidase (MAO) Inhibition Pathway
Many this compound derivatives exhibit their biological effects through the inhibition of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial for the degradation of monoamine neurotransmitters. The following diagram illustrates the basic signaling pathway.
Caption: Inhibition of monoamine oxidase by this compound derivatives prevents neurotransmitter degradation.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for addressing the solubility issues of this compound derivatives in a research setting.
Caption: A decision-making workflow for addressing solubility issues of this compound derivatives.
References
Technical Support Center: Minimizing Cytotoxicity of Styrylamine Compounds In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with styrylamine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize in vitro cytotoxicity and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity with our this compound compound even at low concentrations. What are the initial troubleshooting steps?
A1: High cytotoxicity at low concentrations can be due to several factors. Firstly, it is crucial to confirm the purity of your this compound compound, as impurities from synthesis can contribute to toxicity. Secondly, re-evaluate the solvent used for solubilization. Ensure the final solvent concentration (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.5%, although this can be cell-line dependent. Always include a vehicle-only control to assess solvent toxicity. Lastly, consider the health and density of your cell cultures; stressed or sparse cells can be more susceptible to cytotoxic effects.
Q2: How can we reduce the cytotoxicity of our this compound compound to non-cancerous cells while maintaining its anti-cancer activity?
A2: Achieving selective cytotoxicity is a key goal in drug development. One approach is through structural modification of the this compound compound. Structure-activity relationship (SAR) studies on related styryl compounds have shown that the type and position of substituents on the aromatic rings can significantly influence cytotoxicity and selectivity. For instance, studies on styrylbenzene derivatives have demonstrated that certain substitutions can lead to a high selectivity index (SI), indicating greater potency against cancer cells compared to normal cells. Another strategy is to optimize the concentration and exposure time of the compound to maximize the therapeutic window.
Q3: What are the common mechanisms of this compound-induced cytotoxicity, and how can we investigate them?
A3: this compound compounds, like other styryl derivatives, can induce cytotoxicity through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
-
Apoptosis: This can be investigated by assays that detect key markers of apoptosis, such as Annexin V staining (for phosphatidylserine (B164497) externalization), TUNEL assays (for DNA fragmentation), and western blotting for caspase activation (e.g., cleaved caspase-3, -7, -9) and changes in Bcl-2 family proteins.
-
Cell Cycle Arrest: The effect of the compound on cell cycle progression can be analyzed by flow cytometry of propidium (B1200493) iodide-stained cells. This will reveal the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M). Further investigation into the mechanism can involve western blotting for key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
Q4: We are observing conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH). Which assay should we trust?
A4: Discrepancies between cytotoxicity assays are not uncommon as they measure different cellular parameters. The MTT assay measures metabolic activity, which is an indicator of cell viability, while the LDH assay measures the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity, a marker of cell death. A compound might reduce metabolic activity without causing immediate cell death, leading to a lower viability reading in the MTT assay compared to the LDH assay. It is recommended to use a combination of assays that measure different endpoints to get a more complete picture of the cytotoxic effects of your this compound compound.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and consider allowing the plate to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling.
-
-
Possible Cause: Edge effects due to evaporation in outer wells.
-
Solution: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity.
-
-
Possible Cause: Compound precipitation in the culture medium.
-
Solution: Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider using a different solvent, increasing the solvent concentration (while staying within non-toxic limits), or using a solubilizing agent.
-
Issue 2: Low or No Cytotoxicity Observed
-
Possible Cause: Compound instability in the culture medium.
-
Solution: Prepare fresh dilutions of the this compound compound from a stock solution for each experiment. Avoid prolonged storage of the compound in culture medium.
-
-
Possible Cause: Cell line resistance.
-
Solution: Verify that the chosen cell line is appropriate for the expected mechanism of action of your compound. Consider screening a panel of cell lines to identify sensitive ones.
-
-
Possible Cause: Incorrect assay endpoint.
-
Solution: The chosen incubation time may be too short to observe a cytotoxic effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
Data Presentation
Table 1: Cytotoxicity (IC50) and Selectivity Index of (Z)-Styrylbenzene Derivatives (Analogs to Styrylamines)
Disclaimer: The following data is for (Z)-styrylbenzene derivatives and should be used as a reference for understanding the concept of selective cytotoxicity. Similar SAR studies are recommended for the specific this compound compounds being investigated.
| Compound | Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |
| 6h | MGC-803 (Gastric Cancer) | < 0.01 | L-02 (Normal Liver) | > 100 | > 10,000 |
| A549 (Lung Cancer) | 0.12 | L-02 (Normal Liver) | > 100 | > 833 | |
| BEL-7402 (Liver Cancer) | 0.15 | L-02 (Normal Liver) | > 100 | > 667 | |
| HCT116 (Colon Cancer) | 0.61 | L-02 (Normal Liver) | > 100 | > 164 | |
| 6g | MGC-803 (Gastric Cancer) | < 0.01 | L-02 (Normal Liver) | > 100 | > 10,000 |
| BEL-7402 (Liver Cancer) | 0.65 | L-02 (Normal Liver) | > 100 | > 154 | |
| HCT116 (Colon Cancer) | 0.34 | L-02 (Normal Liver) | > 100 | > 294 | |
| 6f | HCT116 (Colon Cancer) | 0.17 | L-02 (Normal Liver) | > 100 | > 588 |
| Taxol | MGC-803 (Gastric Cancer) | 0.06 | L-02 (Normal Liver) | 0.12 | 2 |
Data adapted from a study on (Z)-styrylbenzene derivatives, demonstrating the principle of selective cytotoxicity.[1]
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general framework for assessing the cytotoxicity of this compound compounds.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound compound stock solution (e.g., in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated and vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Mandatory Visualizations
Signaling Pathways
Caption: General signaling pathways of apoptosis potentially induced by this compound compounds.
Caption: Proposed pathway for this compound-induced G2/M cell cycle arrest.
Experimental Workflow
References
Technical Support Center: Enhancing the Quantum Yield of Styrylamine Fluorophores
Welcome to the technical support center for styrylamine fluorophores. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on enhancing fluorescence quantum yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is fluorescence quantum yield (Φf), and why is it a critical parameter?
A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample.[1][2] A high quantum yield, with a value approaching 1 (or 100%), indicates a brighter and more efficient fluorophore. This is crucial for applications requiring high sensitivity, such as bioimaging, fluorescent probes, and high-performance assays.[1][2]
Q2: My this compound probe has a very low fluorescence signal. What are the common causes?
A2: A weak fluorescence signal is often due to a low quantum yield. For this compound and other donor-π-acceptor fluorophores, the primary causes include:
-
Solvent Environment: this compound dyes are highly sensitive to solvent polarity. In polar solvents, the quantum yield often decreases dramatically.[3][4]
-
Formation of a TICT State: Many this compound derivatives can form a non-emissive or weakly emissive "Twisted Intramolecular Charge Transfer" (TICT) state, which provides a pathway for non-radiative decay, thus quenching fluorescence.[5][6][7]
-
Concentration Effects: At high concentrations, aggregation can lead to self-quenching, which reduces the overall fluorescence intensity.[1] However, some styryl derivatives are designed to exhibit Aggregation-Induced Emission (AIE).[8][9][10]
-
Presence of Quenchers: Dissolved oxygen, halide ions, or heavy metals can deactivate the excited state through non-emissive pathways.[1]
-
Temperature: Higher temperatures can increase molecular vibrations and collisions, promoting non-radiative decay and lowering the quantum yield.[1]
Q3: What is the Twisted Intramolecular Charge Transfer (TICT) state, and how does it lower quantum yield?
A3: The TICT state is a key concept for understanding the photophysics of this compound fluorophores. Upon excitation with light, the molecule first enters a planar, "Locally Excited" (LE) state, which is fluorescent. However, if the molecule has sufficient rotational freedom around the single bond connecting the donor and acceptor parts, it can twist into a different conformation in the excited state. This twisted geometry facilitates a full charge separation, forming a highly polar, non-emissive TICT state.[5][7] The relaxation from this TICT state back to the ground state is typically non-radiative (i.e., it releases heat instead of light), which effectively quenches fluorescence and lowers the quantum yield.[7][11] Polar solvents are particularly effective at stabilizing the polar TICT state, which is why quantum yields for these dyes are often much lower in polar environments.[5]
Q4: How can I experimentally increase the quantum yield of my this compound probe?
A4: Enhancing the quantum yield involves minimizing the non-radiative decay pathways, primarily by preventing the formation of the TICT state. Key strategies include:
-
Optimize the Solvent: Test the fluorophore in a range of solvents with varying polarity and viscosity.[2] Less polar and more viscous solvents can hinder the intramolecular rotation required to form the TICT state, thereby increasing fluorescence.[12]
-
Increase Solvent Viscosity: Adding glycerol (B35011) or other viscous agents to the solvent can physically restrict the bond rotation, trapping the molecule in the emissive LE state.[12]
-
Induce Aggregation (for AIE-active probes): For this compound derivatives with Aggregation-Induced Emission (AIE) properties, fluorescence is weak when dissolved but becomes strong in an aggregated state.[9][13] Aggregation can be induced by adding a poor solvent (e.g., adding water to a THF or DMSO solution).[10] In the aggregate, the intramolecular rotations are physically restricted, blocking the non-radiative TICT pathway and forcing the molecule to fluoresce.[10]
-
Utilize Host-Guest Chemistry: Encapsulating the fluorophore within the cavity of a host molecule, such as a cyclodextrin, can restrict its rotational freedom and enhance the quantum yield.[14]
-
Structural Rigidification: If synthesizing derivatives, modifying the molecular structure to include chemical bridges or bulky groups that sterically hinder rotation can permanently lock the fluorophore in a planar, emissive conformation.[15]
Data Presentation: Solvent Effects on this compound Derivatives
The photophysical properties of this compound fluorophores are highly dependent on the solvent environment. As solvent polarity increases, a red-shift (shift to longer wavelengths) in the emission maximum is typically observed, often accompanied by a significant decrease in the fluorescence quantum yield (Φf) due to stabilization of the TICT state.[3][4]
| Fluorophore Type | Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φf) | Reference |
| Styryl Borondipyrromethene | Cyclohexane | ~595 nm | ~612 nm | High (not specified) | [3] |
| Styryl Borondipyrromethene | Dichloromethane | ~600 nm | ~650 nm | Moderate (not specified) | [3] |
| Styryl Borondipyrromethene | Acetonitrile | ~598 nm | ~700 nm | Low (not specified) | [3] |
| Styryl Borondipyrromethene | DMSO | ~605 nm | ~737 nm | Very Low (not specified) | [3] |
| Styryl Quinoline (B57606) Derivative | Toluene | 466 nm | 545 nm | 0.81 | [16] |
| Styryl Quinoline Derivative | Dichloromethane | 472 nm | 585 nm | 0.21 | [16] |
| Styryl Quinoline Derivative | Acetonitrile | 465 nm | 610 nm | 0.02 | [16] |
Note: The values presented are illustrative of general trends. Actual values are specific to the exact molecular structure.
Experimental Protocols
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
The comparative method is the most common and reliable technique for measuring the fluorescence quantum yield.[17] It involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[18]
Materials:
-
Test fluorophore (Sample)
-
Standard fluorophore with a known quantum yield (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Rhodamine 6G in ethanol)
-
High-purity, spectroscopic grade solvents
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
10 mm path length quartz cuvettes
Procedure:
-
Select a Standard: Choose a standard that absorbs and emits in a similar wavelength range to your test sample.[19]
-
Prepare Stock Solutions: Prepare stock solutions of both the test sample and the standard in the desired solvent(s).
-
Prepare Serial Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the full absorbance spectrum for each dilution of the sample and the standard. Record the absorbance value at the chosen excitation wavelength (λ_ex).
-
Measure Fluorescence:
-
Set the spectrofluorometer to the same excitation wavelength (λ_ex) used for the absorbance measurements.
-
Ensure the excitation and emission slit widths are identical for all measurements of both the sample and the standard.
-
Record the corrected fluorescence emission spectrum for each dilution.
-
-
Data Analysis:
-
For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).[19]
-
Create a plot of integrated fluorescence intensity (Y-axis) versus absorbance at λ_ex (X-axis) for both the sample and the standard.
-
Perform a linear regression on both datasets. The plot should be linear and pass through the origin. The slope of this line is the gradient (Grad).[18]
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φ_X):[2]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the known quantum yield of the standard.
-
Grad_X is the gradient from the plot for the test sample.
-
Grad_ST is the gradient from the plot for the standard.
-
η_X is the refractive index of the solvent used for the test sample.
-
η_ST is the refractive index of the solvent used for the standard.
-
Visualizations
Caption: Experimental workflow for measuring relative fluorescence quantum yield.
Caption: Mechanism of TICT-based fluorescence quenching in this compound dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 5. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. A general fluorescence off/on strategy for fluorogenic probes: Steric repulsion-induced twisted intramolecular charge transfer (sr-TICT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. repositorio.udd.cl [repositorio.udd.cl]
- 15. Rotaxane Formation Increases Squaraine Fluorescence Brightness beyond 900 nm by 25-fold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel twisted intramolecular charge transfer (TICT) extended fluorescent styryl derivatives containing quinoline electron releasing moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.uci.edu [chem.uci.edu]
- 18. iss.com [iss.com]
- 19. agilent.com [agilent.com]
Technical Support Center: Styrylamine Labeling in Tissue Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding styrylamine labeling artifacts in tissue samples. It is intended for researchers, scientists, and drug development professionals working with these fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What are this compound dyes and what are they used for?
This compound dyes, such as FM1-43, are water-soluble fluorescent probes used in cell biology and neurobiology.[1] They are particularly useful for identifying actively firing neurons and studying activity-dependent vesicle cycling.[2][3] These dyes are virtually non-fluorescent in aqueous solutions but become intensely fluorescent when they bind to and insert into the outer leaflet of cell membranes.[1][3]
Q2: How does this compound dye labeling work in neurons?
In active neurons, the process of neurotransmitter release involves the recycling of synaptic vesicles. During this process, the dye gets internalized within these recycled vesicles, leading to bright staining of the nerve terminals.[3] Unbound dye on the cell surface can be washed away before imaging.[3]
Q3: Are this compound dyes toxic to cells?
This compound dyes are generally considered to have minimal toxicity to cells.[1] However, like many fluorescent dyes, they can be phototoxic, especially during live-cell imaging.[4] High-intensity light exposure can lead to the generation of reactive oxygen species (ROS), which can cause cellular damage, including apoptosis.[4]
Q4: Can this compound dyes be used in fixed tissue?
While this compound dyes are primarily used for live-cell imaging, certain analogs, like FM 1-43FX, can be fixed in place using aldehyde-based fixatives, allowing for subsequent analysis in fixed tissue.[3] However, standard this compound dyes may not be well-retained after fixation and permeabilization steps common in histology.[5]
Q5: What are the optimal storage conditions for this compound dyes?
This compound dyes should typically be stored at room temperature and protected from light.[2] Always refer to the manufacturer's specific storage instructions.
Troubleshooting Guides
This section addresses common artifacts and issues encountered during this compound labeling experiments in a question-and-answer format.
Issue 1: High Background or Non-Specific Staining
Q: My images have high background fluorescence, obscuring the specific signal. What could be the cause and how can I fix it?
High background can arise from several factors, including dye aggregation, non-specific binding to cellular structures, or autofluorescence of the tissue itself.
Troubleshooting Steps:
-
Optimize Dye Concentration: Excessive dye concentration is a common cause of high background. It is crucial to titrate the antibody concentration to find the optimal balance between signal and background.[6][7]
-
Improve Washing Steps: Inadequate washing can leave unbound dye on the tissue surface. Increase the number and duration of wash steps after dye incubation to thoroughly remove excess dye.[7]
-
Check for Dye Aggregation: this compound dyes can form aggregates, which can bind non-specifically to the tissue.[8][9] To mitigate this, consider the following:
-
Prepare fresh dye solutions for each experiment.
-
Filter the dye solution before use.
-
Consult the manufacturer's recommendations for optimal solvent and concentration to prevent aggregation.
-
-
Use Blocking Reagents: To minimize non-specific binding, consider using blocking reagents.[6]
-
Address Autofluorescence: Tissues, particularly those that are aldehyde-fixed, can have endogenous autofluorescence.[10] Photobleaching the tissue before staining can help reduce this background fluorescence without affecting the specific probe signal.[10]
Quantitative Data: Recommended Dye Concentrations
| Dye | Typical Concentration Range | Application |
| FM1-43 | 2-10 µM | Neuronal activity labeling |
| Thioflavin T | 5 µM | Amyloid aggregate detection |
| pFTAA | 30 nM | Amyloid aggregate detection |
Note: Optimal concentrations may vary depending on the tissue type, experimental conditions, and specific research goals. Always perform a titration to determine the best concentration for your experiment.[6][7][8]
Issue 2: Weak or No Staining
Q: I am not seeing any signal, or the signal is very weak. What are the possible reasons and solutions?
Weak or absent staining can result from issues with the dye, the tissue, or the experimental protocol.
Troubleshooting Steps:
-
Verify Cellular Activity: For activity-dependent dyes like FM1-43, ensure that the neurons are actively firing during the labeling period.
-
Check Dye Integrity: Ensure the dye has been stored correctly and has not expired. Prepare fresh solutions as dye solutions can degrade over time.
-
Optimize Incubation Time and Temperature: Insufficient incubation time can lead to weak staining. Optimize the incubation duration and temperature to allow for adequate dye uptake.[6]
-
Confirm Tissue Health: For live-tissue imaging, ensure the tissue is healthy and viable throughout the experiment.
-
Review Imaging Settings: Ensure the microscope's filter sets are appropriate for the dye's excitation and emission spectra and that the exposure time and gain are set correctly.
Issue 3: Uneven or Patchy Staining
Q: The staining in my tissue sample is not uniform. What could be causing this artifact?
Uneven staining can be caused by problems with dye application, tissue preparation, or the health of the tissue itself.
Troubleshooting Steps:
-
Ensure Even Dye Application: Make sure the entire tissue sample is uniformly covered with the dye solution during incubation.
-
Check for Tissue Folds or Damage: Folds, wrinkles, or damage to the tissue can trap dye or prevent its even penetration, leading to a patchy appearance.[11]
-
Assess Tissue Permeabilization (if applicable): For intracellular targets, inadequate permeabilization can result in uneven antibody access.[6]
-
Maintain Tissue Health: In live imaging, areas of unhealthy or dying cells may show different staining patterns.
Issue 4: Phototoxicity and Photobleaching
Q: I am observing changes in cell morphology or a rapid loss of signal during imaging. How can I minimize phototoxicity and photobleaching?
Phototoxicity and photobleaching are common issues in live-cell fluorescence microscopy, caused by the interaction of light with the fluorescent dye.[4]
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or light intensity that still provides a detectable signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter exposure times and acquiring images only when necessary.
-
Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent to reduce photobleaching.
-
Choose More Photostable Dyes: If photobleaching is a persistent issue, consider using a more photostable fluorescent dye if one is available for your application.
Experimental Workflow: Troubleshooting this compound Labeling Artifacts
Caption: A decision tree for troubleshooting common this compound labeling artifacts.
Experimental Protocols
Protocol 1: Standard this compound (FM1-43) Labeling of Neurons in Tissue Culture
-
Prepare Staining Solution: Prepare a working solution of FM1-43 in a physiological buffer (e.g., Hanks' Balanced Salt Solution) at a final concentration of 2-10 µM.
-
Stimulate Neurons: To load the dye into synaptic vesicles, stimulate the neurons in the presence of the FM1-43 solution. This can be achieved by high potassium depolarization or electrical field stimulation.
-
Incubation: Incubate the cells with the dye-containing solution for 5-15 minutes during stimulation.
-
Wash: After incubation, wash the cells thoroughly with dye-free physiological buffer for 10-20 minutes to remove the dye from the plasma membrane.
-
Imaging: Image the stained neurons using a fluorescence microscope with appropriate filter sets for FM1-43 (excitation ~480 nm, emission ~598 nm).
Protocol 2: Assessing Phototoxicity
-
Cell Preparation: Plate cells (e.g., HeLa cells) and allow them to adhere.
-
Staining: Stain the cells with the this compound dye at the desired concentration.
-
Illumination: Expose the stained cells to a specific wavelength of light (e.g., 561 nm LED) for varying durations.[4]
-
Apoptosis Assay: After illumination, assess for apoptosis using a marker such as propidium (B1200493) iodide (PI), which stains the nuclei of dead cells.[4]
-
Data Analysis: Quantify the percentage of PI-positive cells at each illumination time point to determine the half-lethal light dose.[4]
This compound Labeling Workflow
Caption: A generalized workflow for this compound dye labeling of tissue samples.
Potential Interaction of this compound Dyes with Cellular Channels
Caption: A diagram illustrating the potential interaction of this compound dyes with ion channels.[12][13]
References
- 1. FM 1-43 (MM 1-43) | AAT Bioquest [aatbio.com]
- 2. FM™ 1-43 Dye (N-(3-Triethylammoniumpropyl)-4-(4-(Dibutylamino) Styryl) Pyridinium Dibromide) 1mg [thermofisher.com]
- 3. fishersci.ca [fishersci.ca]
- 4. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Tissue Preservation for High-Resolution Confocal Imaging of Single-Molecule RNA-FISH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. biotium.com [biotium.com]
- 8. Extrinsic Amyloid-Binding Dyes for Detection of Individual Protein Aggregates in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Styryl Dye FM1-43 Suppresses Odorant Responses in a Subset of Olfactory Neurons by Blocking Cyclic Nucleotide-gated (CNG) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Internalization of styryl dye FM1-43 in the hair cells of lateral line organs in Xenopus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Styrylamine Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the chromatographic purification of styrylamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound is streaking or tailing on the TLC plate. What is the cause and how can I fix it?
Streaking or tailing of amine compounds like this compound on a silica (B1680970) gel TLC plate is a common issue. This is often due to the basic nature of the amine interacting strongly with the acidic silanol (B1196071) groups on the silica surface.[1][2] This interaction can be mitigated by:
-
Adding a basic modifier: Incorporating a small amount of a volatile organic base, such as 0.1-3% triethylamine (B128534), into the eluting solvent system can neutralize the acidic sites on the silica gel, leading to more symmetrical spots.[3]
-
Switching the stationary phase: Consider using a different stationary phase, like alumina (B75360), which is available in neutral, basic, or acidic forms.[1] For basic compounds like this compound, a basic or neutral alumina plate can be a good alternative.
Q2: I'm observing peak tailing in my HPLC analysis of this compound. What are the likely causes and solutions?
Peak tailing in HPLC is a prevalent problem when analyzing basic compounds. The potential causes and their respective solutions are summarized below:
| Potential Cause | Solution |
| Strong interaction with residual silanols | Add a basic modifier, such as 0.1% n-propylamine, to the mobile phase to minimize these interactions.[4] |
| Column contamination | Use a guard column to protect the analytical column from strongly retained impurities. If the column is already contaminated, try flushing it with a strong organic solvent gradient.[2] |
| Column collapse | This can occur due to harsh solvent conditions. If suspected, the column may need to be repacked or replaced.[2] |
| Incorrect mobile phase pH | For basic compounds, a lower pH can improve peak shape by ensuring the analyte is in its protonated form.[2] |
| Screen blockage | Backflushing the column or replacing the inlet frit can resolve blockages at the column inlet.[2] |
Q3: How can I improve the separation of my this compound product from a closely related impurity?
When dealing with difficult separations of compounds with similar polarities, several strategies can be employed:
-
Optimize the solvent system: Experiment with different solvent systems to find one that provides better resolution. Sometimes, switching to a different non-polar solvent, like benzene (B151609) (with appropriate safety precautions), can significantly alter retention factors.[3]
-
Use a gradient elution: In column chromatography, starting with a less polar solvent system and gradually increasing the polarity can help resolve compounds with close Rfs.[3][5]
-
Increase column length or decrease particle size: In HPLC, a longer column or a column packed with smaller particles generally leads to higher efficiency and better resolution.[5]
-
Consider chiral chromatography: If the this compound and impurity are enantiomers or diastereomers, a chiral stationary phase (CSP) will be necessary for separation.[6][7]
Q4: My this compound appears to be decomposing on the silica gel column. How can I confirm this and what are my options?
Decomposition on silica is a known issue for acid-sensitive compounds.
-
2D TLC: To confirm instability, you can run a 2D TLC. Spot the compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in a different solvent system. If the compound is stable, it will appear on the diagonal. Decomposition will result in spots appearing off the diagonal.[8][9]
-
Deactivating the silica gel: You can reduce the acidity of the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine.[3]
-
Alternative stationary phases: Consider using less acidic stationary phases like florisil (B1214189) or alumina for your purification.[10]
Troubleshooting Guides
Guide 1: Thin-Layer Chromatography (TLC) Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking/Tailing Spots | This compound interacting with acidic silica. | Add 0.1-1% triethylamine or another volatile base to your eluent.[1] Consider using an alumina TLC plate.[1] |
| Uneven Solvent Front | Damaged TLC plate; uneven packing. | Cut away the damaged portion of the TLC plate.[1] Ensure the TLC chamber is properly sealed and saturated with solvent vapor. |
| Spots Too Large | Sample is too concentrated. | Dilute the sample before spotting.[1] |
| Reactant and Product have Similar Rfs | Insufficient separation under current conditions. | Try different solvent systems. Use a co-spot (spotting both the reaction mixture and starting material in the same lane) to help visualize completion.[8] |
Guide 2: Column Chromatography (Flash & HPLC) Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Strong interaction of this compound with the stationary phase. | Add a basic modifier (e.g., 0.1% n-propylamine) to the mobile phase.[4] Use a diol or cyano stationary phase for normal-phase HPLC.[4] |
| Peak Fronting | Sample overload. | Reduce the amount of sample loaded onto the column.[2] |
| Baseline Drift | Column temperature fluctuations; mobile phase contamination. | Use a column oven to maintain a constant temperature.[2] Ensure the mobile phase is freshly prepared and degassed.[11] |
| Low Recovery | Compound decomposition on the column; irreversible adsorption. | Test for stability on silica using 2D TLC.[10] Deactivate the silica with a basic wash before loading the sample.[3] |
| Poor Resolution | Inadequate separation conditions. | Optimize the mobile phase composition.[12] For flash chromatography, consider using a gradient elution.[3] For HPLC, increasing column length or using smaller particle size columns can improve resolution.[5] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Prepare the deactivating solvent: Mix your chosen non-polar/polar solvent system and add 1-3% triethylamine.
-
Pack the column: Pack the silica gel column using the deactivating solvent.
-
Flush the column: Pass a volume of the deactivating solvent equal to the volume of the silica gel through the column.
-
Discard the eluant: The initial eluant containing the triethylamine wash should be discarded.
-
Run the column: You can now proceed to run the column with either the same triethylamine-containing solvent system or your original solvent system.[3]
Protocol 2: 2D Thin-Layer Chromatography for Stability Assessment
-
Prepare the plate: Use a square TLC plate.
-
Spot the sample: Apply a small spot of your this compound sample in one corner of the plate, about 1 cm from the edges.
-
First dimension elution: Place the plate in a TLC chamber with the chosen solvent system and allow it to develop.
-
Dry the plate: After the first elution, remove the plate and allow the solvent to fully evaporate.
-
Second dimension elution: Rotate the plate 90 degrees so that the line of separated spots from the first dimension is now at the bottom. Place the plate in a TLC chamber with a second, different solvent system and allow it to develop.
-
Visualize and analyze: After the second elution, dry the plate and visualize the spots. Stable compounds will appear along the diagonal line from the origin. Any spots appearing below the diagonal indicate decomposition products.[8][9]
Visualizations
Caption: Troubleshooting workflow for this compound purification.
References
- 1. youtube.com [youtube.com]
- 2. epruibiotech.com [epruibiotech.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. m.youtube.com [m.youtube.com]
- 7. longdom.org [longdom.org]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Purification [chem.rochester.edu]
- 11. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 12. longdom.org [longdom.org]
Strategies for improving the signal-to-noise ratio of styrylamine probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing styrylamine probes. Our focus is to provide actionable strategies for improving the signal-to-noise ratio (SNR) and ensuring the acquisition of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are this compound probes and what are their primary applications?
This compound probes, such as the FM® series of dyes (e.g., FM1-43, FM4-64), are lipophilic fluorescent dyes that are invaluable for studying the dynamics of cellular membranes. Their fluorescence is environmentally sensitive, exhibiting a significant increase in quantum yield upon binding to lipid membranes compared to when they are in an aqueous solution.[1][2][3] This property makes them excellent tools for real-time imaging of processes involving membrane trafficking, such as endocytosis and exocytosis, particularly in neuronal synapses to monitor synaptic vesicle recycling.[1][4][5]
Q2: How do this compound probes work to label synaptic vesicles?
During neuronal activity, synaptic vesicles fuse with the presynaptic membrane to release neurotransmitters (exocytosis). In the presence of this compound probes in the extracellular medium, the subsequent retrieval of the vesicle membrane (endocytosis) traps the dye molecules within the newly formed vesicles.[1][4] Because the probes are membrane-impermeant, they remain within the vesicle lumen. Upon a second round of stimulation, the release of the dye-filled vesicles into the synaptic cleft and the subsequent diffusion of the dye into the aqueous environment lead to a decrease in fluorescence, which can be monitored to study exocytosis.[2][4]
Q3: What is the key difference between common this compound probes like FM1-43 and FM4-64?
FM1-43 and FM4-64 are two of the most widely used this compound dyes. While they share a similar mechanism of action, they have distinct properties:
-
Hydrophobicity: FM4-64 is slightly more hydrophobic than FM1-43. This can lead to stronger binding to the plasma membrane, which may affect the dye's unloading kinetics during exocytosis monitoring.[6]
-
Spectral Properties: They have different emission spectra, which allows for multiplexing with other fluorescent markers. For instance, FM4-64's red-shifted emission is compatible with green fluorophores like GFP.[1]
-
Photostability and Brightness: FM4-64 is generally considered to be brighter and more photostable than FM1-43, making it more suitable for long-term imaging experiments.[6][7]
-
Internalization Rate: Due to its lower hydrophobicity, FM4-64 may have a slower internalization rate compared to FM1-43.[8]
Q4: What are the main factors that contribute to a low signal-to-noise ratio in my this compound probe experiments?
A low signal-to-noise ratio is a common challenge and can be attributed to several factors:
-
High Background Fluorescence: This can arise from nonspecific binding of the probe to the plasma membrane or other cellular structures, as well as autofluorescence from the sample itself.[5]
-
Photobleaching: The irreversible photochemical destruction of the fluorophore due to prolonged exposure to excitation light can lead to a diminished signal.
-
Low Probe Concentration: Insufficient probe concentration can result in a weak signal.
-
Inefficient Loading: Inadequate stimulation during the loading phase can lead to a smaller number of labeled vesicles.
-
Suboptimal Imaging Parameters: Incorrect microscope settings, such as high laser power or long exposure times, can increase background noise and photobleaching.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: High Background Fluorescence
Question: I am observing a high and persistent background fluorescence that obscures the specific signal from my labeled vesicles. What can I do to reduce it?
Answer: High background is a frequent issue that can be mitigated through several approaches:
| Strategy | Detailed Explanation |
| Optimize Washing Steps | After the loading phase, perform thorough and repeated washes with a dye-free solution to remove nonspecifically bound probe from the plasma membrane. The number and duration of washes may need to be optimized for your specific cell type and experimental conditions. |
| Use a Quenching Agent | For experiments in tissue slices where dye washout can be difficult, a membrane-impermeant quenching agent like sulforhodamine B can be applied to reduce the fluorescence of the extracellularly bound dye.[2] |
| Adjust Probe Concentration | While counterintuitive, using a very high probe concentration can sometimes lead to increased nonspecific binding. Titrate the probe concentration to find the optimal balance between a strong signal and low background. |
| Control for Autofluorescence | Biological samples often exhibit intrinsic fluorescence (autofluorescence). To minimize its impact, you can acquire images from an unstained control sample to determine the level of autofluorescence and subtract it from your experimental images during analysis. |
Issue 2: Weak or Fading Fluorescent Signal
Question: My fluorescent signal is very weak to begin with, or it fades rapidly during image acquisition. How can I improve the signal strength and stability?
Answer: A weak or fading signal can be due to inefficient labeling or photobleaching. Here are some strategies to address this:
| Strategy | Detailed Explanation |
| Enhance Probe Loading | Ensure that the stimulation protocol (e.g., high potassium depolarization or electrical stimulation) is sufficient to induce a robust cycle of exocytosis and endocytosis, thereby maximizing the uptake of the probe into synaptic vesicles.[2] |
| Optimize Imaging Settings | Reduce the excitation light intensity to the lowest level that still provides a detectable signal. Minimize the exposure time for each image. For time-lapse imaging, increase the interval between acquisitions to reduce the cumulative light exposure. |
| Use Antifade Reagents | For fixed samples, mounting media containing antifade reagents can significantly reduce photobleaching. |
| Choose a More Photostable Probe | If photobleaching is a persistent issue, consider using a more photostable this compound probe, such as FM4-64, which has been reported to be more resistant to photobleaching than FM1-43.[6][7] |
Issue 3: Inconsistent or Irreproducible Staining
Question: I am getting variable staining patterns between different experiments, even when I try to keep the conditions the same. What could be the cause of this variability?
Answer: Inconsistent staining can be frustrating. Here are some factors to consider and control:
| Strategy | Detailed Explanation |
| Maintain Consistent Cell Health | The physiological state of your cells can significantly impact membrane trafficking. Ensure that your cells are healthy and at a consistent confluency for all experiments. |
| Standardize Probe Preparation | Prepare fresh probe solutions for each experiment, as the dyes can degrade over time. Ensure the probe is fully dissolved in the buffer. |
| Control Temperature and pH | The efficiency of endocytosis and exocytosis can be sensitive to temperature and pH. Maintain a consistent and optimal temperature and pH for your experimental setup. |
| Precise Timing of Stimulation and Washing | The kinetics of dye loading and unloading are time-dependent. Use a consistent and precise timing for the stimulation, incubation, and washing steps across all experiments. |
Quantitative Data Summary
| Property | FM1-43 | FM4-64 | Reference |
| Relative Hydrophobicity | Less hydrophobic | More hydrophobic | [6] |
| Relative Brightness | Lower | Higher | [6] |
| Relative Photostability | Lower | Higher | [6][7] |
| Emission Maximum (in membrane) | ~598 nm | ~750 nm | [1] |
| Fluorescence Intensity Ratio (Vesicle vs. Plasma Membrane) | Higher (2.6x that of FM4-64) | Lower | [9] |
Note: The quantum yield and extinction coefficients for this compound probes are highly dependent on the lipid environment and are not typically reported as single values. The quantum yield is known to increase dramatically (over 40-fold for FM1-43) upon binding to membranes.[1]
Experimental Protocols
Detailed Protocol for Labeling Synaptic Vesicles with this compound Probes in Cultured Neurons
This protocol provides a step-by-step guide for a typical experiment to visualize synaptic vesicle recycling.
Materials:
-
Cultured neurons on coverslips
-
HEPES-buffered saline (HBS) solution
-
High potassium (High K+) HBS solution (e.g., 90 mM KCl)
-
This compound probe stock solution (e.g., 1-5 mM in water or DMSO)
-
Imaging setup (epifluorescence or confocal microscope)
Procedure:
-
Preparation:
-
Prepare fresh working solutions of the this compound probe (e.g., 2-10 µM for FM1-43 or FM4-64) in High K+ HBS.
-
Mount the coverslip with cultured neurons in an imaging chamber.
-
Wash the cells gently with HBS to remove any residual culture medium.
-
-
Loading (Staining):
-
Replace the HBS with the High K+ HBS containing the this compound probe.
-
Incubate for 1-2 minutes to depolarize the neurons and induce exocytosis, followed by endocytosis of the dye.
-
Troubleshooting: If the signal is weak, you can try increasing the incubation time or the K+ concentration. However, be mindful of potential excitotoxicity with prolonged depolarization.
-
-
Washing:
-
Remove the loading solution and wash the cells extensively with dye-free HBS for 5-10 minutes, with several solution changes. This step is critical for reducing background fluorescence.
-
Troubleshooting: If the background remains high, increase the duration and number of washes.
-
-
Imaging (Baseline):
-
Acquire baseline images of the labeled synaptic terminals. Use the lowest possible excitation intensity and exposure time to minimize photobleaching.
-
-
Unloading (Destaining):
-
To induce exocytosis and release of the dye, perfuse the chamber with High K+ HBS (without the probe).
-
Acquire a time-lapse series of images to monitor the decrease in fluorescence as the labeled vesicles fuse with the plasma membrane.
-
Troubleshooting: If you do not observe a decrease in fluorescence, ensure that your stimulation is effective and that the imaging conditions are stable.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual synaptic boutons over time. The rate of fluorescence decrease reflects the rate of exocytosis.
-
Visualizations
Signaling Pathway: Synaptic Vesicle Recycling
Caption: The synaptic vesicle recycling pathway and the points of this compound probe interaction.
Experimental Workflow: this compound Probe Experiment
Caption: A typical experimental workflow for monitoring synaptic vesicle recycling with this compound probes.
Logical Relationship: Troubleshooting Signal-to-Noise Ratio
Caption: A decision tree for troubleshooting common signal-to-noise ratio issues in this compound probe experiments.
References
- 1. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Confocal microscopy of FM4-64 as a tool for analysing endocytosis and vesicle trafficking in living fungal hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Distinct labelling of fusion events in rat lactotrophs by FM 1-43 and FM 4-64 is associated with conformational differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Styrylamine Probes and Traditional Fluorescent Dyes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate fluorescent probes is a critical determinant for the success of cell-based imaging assays. This guide provides a comprehensive comparison between styrylamine probes and traditional fluorescent dyes, offering insights into their performance characteristics supported by experimental data. We aim to equip researchers with the necessary information to make informed decisions for their specific applications, such as monitoring membrane potential, tracking vesicular transport, and general cell staining.
Performance Comparison: this compound Probes vs. Traditional Dyes
This compound dyes, such as the well-known FM series (e.g., FM1-43), have carved a niche in cellular imaging, particularly for their utility in tracking endocytosis and exocytosis and as membrane potential sensors.[1][2] Newer derivatives have shown improved photophysical properties, including enhanced brightness and photostability.[3] Traditional fluorescent dyes encompass a broad range of chemical classes, including cyanines (e.g., DiI, DiO, Cy3, Cy5), rhodamines (e.g., TRITC, TMRM), and nuclear stains like DAPI.[4][] These dyes are staples in cell biology for their diverse applications in labeling various cellular compartments and for their use in techniques like fluorescence microscopy and flow cytometry.
Quantitative Data Summary
The following tables summarize key photophysical and performance characteristics of selected this compound probes and traditional fluorescent dyes. It is important to note that these values are compiled from various sources and experimental conditions may differ, which can influence the results. Direct comparisons are most accurate when data is sourced from a single comparative study.
Table 1: Photophysical Properties of Selected Fluorescent Dyes
| Dye Class | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| This compound | FM1-43 | ~485 | ~535-600 | Variable (low in water, increases in membrane) | ~47,000 |
| SP-468 | ~468 | ~600 | Higher than FM1-43 in PBS | N/A | |
| SQ-535 | ~535 | ~660 | N/A | N/A | |
| Cyanine | DiI (DiIC18(3)) | ~549 | ~565 | ~0.07 (in methanol, higher in membranes) | ~148,000 |
| DiO (DiOC18(3)) | ~484 | ~501 | N/A | ~150,000 | |
| Cy3 | ~550 | ~570 | ~0.15 | ~150,000 | |
| Cy5 | ~650 | ~670 | ~0.27 | ~250,000 | |
| Rhodamine | TRITC | ~557 | ~576 | ~0.29 | ~85,000 |
| TMRM | ~548 | ~573 | High in mitochondria | ~110,000 | |
| Nuclear Stain | DAPI | ~358 (bound to DNA) | ~461 (bound to DNA) | ~0.92 (bound to DNA) | ~35,000 |
Data compiled from multiple sources.[1][][][7][8][9] Quantum yields are highly environment-dependent.
Table 2: Performance Characteristics
| Dye Class | Specific Dye | Photostability | Brightness | Cytotoxicity | Primary Applications |
| This compound | FM1-43 | Moderate | Moderate to High | Low to Moderate | Vesicle trafficking, membrane potential |
| SP-468 | Higher than FM1-43 | High | Low | Plasma membrane imaging | |
| SQ-535 | Higher than FM1-43 | High | Low | Plasma membrane imaging | |
| Cyanine | DiI | High | High | Low | Membrane labeling, cell tracking |
| DiO | High | High | Low | Membrane labeling, cell tracking | |
| Cy3/Cy5 | Moderate to High | High | Low | Labeling proteins, nucleic acids | |
| Rhodamine | TRITC | Moderate | High | Low | Immunofluorescence |
| TMRM | Moderate | High | Potential toxicity with prolonged use | Mitochondrial membrane potential | |
| Nuclear Stain | DAPI | High | High | Low for fixed cells | Nuclear staining |
Photostability and brightness can be influenced by the local environment and imaging conditions.[3][10]
Experimental Protocols
General Protocol for Comparing Fluorescent Dye Performance in Live-Cell Imaging
This protocol provides a framework for the comparative evaluation of a this compound probe against a traditional fluorescent dye for live-cell plasma membrane staining.
1. Reagent Preparation:
-
Prepare 1 mM stock solutions of each dye in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solutions in a serum-free culture medium or a suitable physiological buffer (e.g., HBSS or PBS) to the desired working concentration (typically in the range of 1-10 µM). The optimal concentration should be determined empirically for each cell type and dye.
2. Cell Culture:
-
Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.
-
Culture cells to a confluency of 60-80%.
3. Cell Staining:
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the dye working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
4. Washing:
-
Remove the staining solution and wash the cells two to three times with a pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM with serum and HEPES) to remove unbound dye and reduce background fluorescence.
5. Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for each dye.
-
For photostability assessment, acquire a time-lapse series of images under continuous illumination, keeping the acquisition parameters (laser power, exposure time) constant for all dyes being compared.
6. Data Analysis:
-
Staining Quality: Qualitatively assess the uniformity and specificity of the membrane staining.
-
Brightness: Quantify the mean fluorescence intensity of the stained membranes.
-
Photostability: Measure the decay in fluorescence intensity over time. The photobleaching half-life can be calculated by fitting the decay curve to an exponential function.
Protocol for Measuring Changes in Neuronal Membrane Potential
This protocol is adapted for monitoring depolarization-induced changes in membrane potential using a voltage-sensitive this compound dye.
1. Reagent Preparation:
-
Prepare a 1-5 mM stock solution of the this compound dye (e.g., a fast-response styryl dye) in DMSO.
-
Prepare a high-potassium depolarization buffer (e.g., HBSS with elevated KCl concentration, maintaining osmolarity by reducing NaCl).
2. Cell Preparation:
-
Culture neurons on glass-bottom dishes.
3. Staining:
-
Dilute the dye stock solution in a physiological buffer to a final concentration of 1-10 µM.
-
Incubate the neurons with the staining solution for 5-15 minutes at room temperature, protected from light.
4. Imaging and Stimulation:
-
Mount the dish on the microscope stage and acquire a baseline fluorescence measurement.
-
Perfuse the cells with the high-potassium depolarization buffer to induce membrane depolarization.
-
Record the change in fluorescence intensity over time using a time-lapse acquisition mode.
5. Data Analysis:
-
Calculate the relative change in fluorescence (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
Plot the change in fluorescence intensity over time to visualize the depolarization event.
Visualizations
Signaling Pathway: Neuronal Action Potential
Caption: A diagram illustrating the key stages of a neuronal action potential.
Experimental Workflow: Comparison of Fluorescent Dyes
Caption: A generalized workflow for the comparative evaluation of fluorescent dyes.
Logical Relationship: Factors Influencing Dye Selection
Caption: Key factors influencing the selection of a fluorescent dye for an experiment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. fishersci.ca [fishersci.ca]
- 3. benchchem.com [benchchem.com]
- 4. DiI - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Dialkylcarbocyanine and Dialkylaminostyryl Probes—Section 13.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neuronal Tracers: Validating Styrylamine Dyes
In the intricate landscape of neuroscience, the precise mapping of neural circuits is fundamental to understanding brain function and pathology. Neuronal tracers are indispensable tools in this endeavor, allowing researchers to visualize the complex web of connections between neurons. Among the diverse array of available tracers, styrylamine dyes, such as FM1-43, offer a unique, activity-dependent method for labeling synaptic vesicles. This guide provides an objective comparison of this compound tracers with prominent alternatives, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal tool for their specific needs.
Overview of Neuronal Tracers
Neuronal tracers can be broadly categorized based on their transport direction, mechanism of action, and chemical nature. The choice of tracer is critical and depends on the experimental goals, such as mapping long-range projections, identifying synaptic partners, or studying synaptic activity.
-
This compound Dyes (e.g., FM1-43): These are lipophilic, fluorescent dyes that are invaluable for studying synaptic vesicle recycling. They are virtually non-fluorescent in aqueous solutions but exhibit a significant increase in fluorescence upon binding to cell membranes.[1][2] This property allows for the visualization of endocytosis and exocytosis at synaptic terminals in living neurons.[3]
-
Dextran (B179266) Amines (e.g., Biotinylated Dextran Amine - BDA): These are hydrophilic tracers that are transported axonally.[4] Depending on their molecular weight, they can be used for both anterograde (from cell body to axon terminal) and retrograde (from axon terminal to cell body) tracing.[5] They are known for their high efficiency and detailed labeling of neuronal processes.[4][6]
-
Viral Tracers (e.g., AAV, Rabies Virus): These tracers leverage the natural ability of viruses to infect neurons and transport their genetic material. Adeno-associated viruses (AAVs) are primarily used for anterograde tracing and are favored for their low toxicity and ability to be genetically modified for cell-type-specific expression.[7][8] Rabies virus is a powerful tool for retrograde transsynaptic tracing, allowing for the mapping of entire neural circuits across multiple synapses.[9][10] However, cytotoxicity can be a concern with some viral tracers.[10][11]
-
Other Chemical Tracers (e.g., DiI, Fluoro-Gold): This category includes a variety of fluorescent dyes with different properties. DiI is a lipophilic dye that diffuses laterally within the cell membrane, making it suitable for both anterograde and retrograde tracing in live and fixed tissue.[12][13] Fluoro-Gold is a highly popular fluorescent retrograde tracer known for its intense and persistent labeling.[14][15]
Quantitative Performance Comparison
The selection of a neuronal tracer is often dictated by its performance characteristics. The following table summarizes key quantitative and qualitative parameters for this compound dyes and their alternatives.
| Parameter | This compound Dyes (FM1-43) | Dextran Amines (BDA) | Viral Tracers (AAV) | Viral Tracers (Rabies) | Other Chemical Tracers (DiI) |
| Primary Transport Direction | Activity-dependent uptake at terminals | Bidirectional (Anterograde/Retrograde)[4] | Primarily Anterograde[7] | Retrograde (Transsynaptic)[9] | Bidirectional[12] |
| Labeling Mechanism | Endocytic uptake during vesicle recycling[1] | Active Axonal Transport/Diffusion[16][17] | Viral Transduction[18] | Viral Transduction & Transsynaptic Spread[10] | Lateral diffusion in membrane[12] |
| Labeling Efficiency | High for active synapses | High[4][6] | Serotype dependent (e.g., AAV1 >90% transduction)[19] | Strain and modification dependent; can be low for monosynaptic tracing[20] | High, but slow[21] |
| Toxicity | Generally low, non-toxic to cells[1][22] | Low toxicity[12] | Low toxicity for most serotypes (AAV5/6 can be toxic at high doses)[19] | Can be cytotoxic, newer generations have lower toxicity[10][11][23] | Generally considered non-toxic[12] |
| Signal Stability/Photostability | Moderate, susceptible to photobleaching[24] | Varies by fluorophore; some conjugates fade over time[12][14] | High and long-lasting (fluorescent protein expression) | High (fluorescent protein expression) | Moderate, susceptible to photobleaching[12] |
| Transport Speed | N/A (local uptake) | ~2 mm/hr (3kDa), ~1 mm/hr (10kDa)[16][17] | N/A (expression-dependent) | N/A (spread-dependent) | ~6 mm/day (in vivo)[21] |
| Suitability for Live Imaging | Excellent | Yes | Yes | Yes (with low toxicity variants) | Yes |
| Cell-Type Specificity | No (activity-dependent) | No | Yes (with specific promoters/Cre systems)[7] | Yes (with specific promoters/Cre systems)[9] | No |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and procedures involved in neuronal tracing is crucial for experimental design and interpretation.
Mechanism of this compound (FM1-43) Uptake and Release
The utility of this compound dyes like FM1-43 is rooted in their ability to cycle with synaptic vesicles. The dye reversibly stains the plasma membrane of neurons. During neurotransmitter release (exocytosis), the vesicle membrane fuses with the presynaptic terminal membrane. In the subsequent process of compensatory endocytosis, new vesicles are formed, trapping the dye within them. These labeled vesicles can then be visualized. Upon a second stimulus in a dye-free medium, the labeled vesicles undergo exocytosis, releasing the dye and causing a decrease in fluorescence, which can be measured to quantify neurotransmitter release.
Caption: Mechanism of this compound dye (FM1-43) labeling of synaptic vesicles.
General Experimental Workflow for Neuronal Tracing
While the specifics vary between tracer types, the general workflow for a neuronal tracing experiment follows a series of core steps. This begins with the selection and preparation of the tracer, followed by its delivery into the target brain region of an animal model. After a survival period to allow for tracer transport, the brain tissue is processed for imaging. The final steps involve acquiring images and analyzing the data to map the neural circuits of interest.
Caption: A generalized workflow for conducting a neuronal tracing experiment.
Experimental Protocols
Detailed methodologies are essential for the successful application of neuronal tracers. Below are protocols for key experiments cited in this guide.
Protocol 1: Activity-Dependent Labeling of Cultured Neurons with FM1-43
This protocol describes the use of FM1-43 to visualize synaptic vesicle endocytosis in cultured neurons.[1][2]
Materials:
-
Mature neuronal culture (e.g., hippocampal or cortical neurons) on coverslips.
-
FM1-43 dye (e.g., from Thermo Fisher Scientific).
-
Artificial cerebrospinal fluid (ACSF), normal and high-potassium (e.g., 50mM KCl) formulations.
-
ACSF without calcium (to prevent spontaneous release).
-
Paraformaldehyde (PFA) for fixation.
-
Mounting medium.
Procedure:
-
Preparation: Prepare stock solutions of FM1-43 in water or DMSO. Prepare the required ACSF solutions.
-
Baseline Uptake (Optional): To measure spontaneous activity, transfer coverslips to normal ACSF containing 10 µM FM1-43 and incubate for 10 minutes at room temperature.
-
Stimulation-Induced Uptake: a. Transfer coverslips to normal ACSF. b. To stimulate neurotransmitter release, replace the normal ACSF with high-potassium ACSF containing 10 µM FM1-43 for 1-2 minutes. c. To stop the stimulation, wash the coverslips three times with calcium-free ACSF. This removes extracellular dye and prevents further exocytosis.
-
Fixation: a. After washing, fix the cells with 4% PFA in phosphate-buffered saline (PBS) for 20-25 minutes at room temperature. b. Wash the coverslips three times with PBS.
-
Mounting and Imaging: a. Mount the coverslips onto glass slides using a suitable mounting medium. b. Image the labeled neurons using a fluorescence microscope with appropriate filter sets for FM1-43 (e.g., excitation ~488 nm, emission ~560 nm).
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity of synaptic boutons.
Protocol 2: Anterograde and Retrograde Tracing with Biotinylated Dextran Amine (BDA)
This protocol outlines the in vivo application of BDA for tracing neural pathways.[4][6][25]
Materials:
-
Biotinylated Dextran Amine (BDA), 10,000 MW for anterograde or 3,000 MW for retrograde tracing.
-
Phosphate (B84403) buffer (0.1 M, pH 7.4).
-
Animal model (e.g., rat).
-
Stereotaxic apparatus.
-
Microinjection system (e.g., glass micropipette with iontophoresis or pressure injection setup).
-
Perfusion and fixation solutions (e.g., saline, PFA).
-
Vibratome or freezing microtome for sectioning.
-
Avidin-biotin complex (ABC) kit and diaminobenzidine (DAB) for visualization, or fluorescently labeled streptavidin.
Procedure:
-
Tracer Preparation: Dissolve BDA in 0.1 M phosphate buffer to a final concentration of 5-10%.
-
Animal Surgery and Injection: a. Anesthetize the animal and place it in a stereotaxic frame. b. Perform a craniotomy to expose the target brain region. c. Lower a glass micropipette filled with the BDA solution to the desired coordinates. d. Inject the BDA using either iontophoresis (e.g., 5 µA positive current, 7 seconds on/off for 10-15 minutes) or a pressure injection system.
-
Survival Period: Allow the animal to recover and survive for a period sufficient for tracer transport (typically 7-14 days). The optimal time depends on the length of the pathway being studied.
-
Perfusion and Tissue Processing: a. Deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% PFA). b. Dissect the brain and post-fix overnight in the same fixative. c. Section the brain into 40-50 µm sections using a vibratome or freezing microtome.
-
Visualization: a. For DAB staining: Use an ABC kit followed by a DAB reaction to produce a permanent, dark brown label. b. For fluorescence: Incubate sections with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 594).
-
Imaging and Analysis: Mount the sections and image using a bright-field or fluorescence microscope. Reconstruct the labeled pathways through the brain sections.
Protocol 3: AAV-Mediated Anterograde Tracing
This protocol provides a general framework for using AAVs to trace neuronal projections from a specific cell population.[7][18][26][27]
Materials:
-
AAV vector encoding a fluorescent reporter (e.g., AAV1-hSyn-eGFP). For cell-type specificity, use a Cre-dependent AAV in a Cre-driver animal line.
-
Animal model (e.g., mouse).
-
Stereotaxic injection setup.
-
Perfusion and fixation solutions.
-
Sectioning and imaging equipment as described in Protocol 2.
Procedure:
-
Vector Preparation: Obtain a high-titer AAV stock (typically >1x10^12 viral genomes/mL).
-
Stereotaxic Injection: a. Anesthetize the animal and secure it in a stereotaxic frame. b. Following the procedure for craniotomy, inject a small volume (e.g., 50-100 nL) of the AAV vector into the target brain region using a Hamilton syringe or glass micropipette.
-
Expression Period: Allow a survival period of 2-4 weeks for the virus to transduce neurons and express the fluorescent protein.[26]
-
Tissue Processing and Imaging: a. Perfuse the animal and prepare brain sections as described in Protocol 2. b. The fluorescent reporter can be visualized directly, or the signal can be amplified using immunohistochemistry against the fluorescent protein (e.g., anti-GFP antibody). c. Image the injection site to confirm correct targeting and trace the labeled axons to their terminal fields in other brain regions using a fluorescence or confocal microscope.
Conclusion
The validation of this compound as a neuronal tracer highlights its unique strength in visualizing the dynamics of synaptic activity, a capability not offered by traditional tract-tracing methods. However, its application is primarily limited to studying local synaptic events rather than long-range anatomical connections. For mapping neural circuits, alternatives such as dextran amines and viral tracers provide robust and versatile solutions. Dextran amines offer excellent morphological detail, while viral tracers introduce the powerful advantage of genetic targeting for cell-type-specific circuit analysis.[7][9] The optimal choice of a neuronal tracer ultimately depends on a careful consideration of the specific research question, balancing the need for activity-dependent labeling, anatomical resolution, and cell-type specificity. This guide provides the foundational data and protocols to aid researchers in making that informed decision.
References
- 1. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]
- 2. protocols.io [protocols.io]
- 3. Use of FM1-43 and other derivatives to investigate neuronal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroanatomical Tract-Tracing Using Biotinylated Dextran Amine | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroanatomical tract-tracing using biotinylated dextran amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. researchgate.net [researchgate.net]
- 9. Monosynaptic tracing: a step-by-step protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rabies virus-based toolkit for efficient retrograde labeling and monosynaptic tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rabies Virus Vector Transgene Expression Level and Cytotoxicity Improvement Induced by Deletion of Glycoprotein Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Focus Areas / Neuronal Tracers - 2BScientific [2bscientific.com]
- 14. Persistent neuronal labeling by retrograde fluorescent tracers: a comparison between Fast Blue, Fluoro-Gold and various dextran conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Student’s Guide to Neural Circuit Tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fast axonal diffusion of 3000 molecular weight dextran amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of Transduction Efficiency, Tropism and Axonal Transport of AAV Serotypes 1, 2, 5, 6, 8 and 9 in the Mouse Brain | PLOS One [journals.plos.org]
- 19. Specific AAV Serotypes Stably Transduce Primary Hippocampal and Cortical Cultures with High Efficiency and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A Student’s Guide to Neural Circuit Tracing [frontiersin.org]
- 21. scienceopen.com [scienceopen.com]
- 22. Lighting up the Senses: FM1-43 Loading of Sensory Cells through Nonselective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Third-generation rabies viral vectors have low toxicity and improved efficiency as retrograde labeling tools - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Differential Release of Exocytosis Marker Dyes Indicates Stimulation-Dependent Regulation of Synaptic Activity [frontiersin.org]
- 25. Improving the Application of High Molecular Weight Biotinylated Dextran Amine for Thalamocortical Projection Tracing in the Rat [jove.com]
- 26. AAV-mediated Anterograde Transsynaptic Tagging: Mapping Input-Defined Functional Neural Pathways for Defense Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evaluating the transduction efficiency of systemically delivered AAV vectors in the rat nervous system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Styrylamine and Carbocyanine Dames for Advanced Biological Imaging
In the dynamic field of biological research and drug development, the precise visualization of cellular and subcellular processes is paramount. Fluorescent dyes are indispensable tools in this endeavor, with styrylamine and carbocyanine dyes standing out as two of the most widely utilized classes. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal dye for their specific application.
At a Glance: Key Differences and Applications
This compound dyes, such as the FM series (e.g., FM1-43, FM4-64), are renowned for their use in monitoring synaptic vesicle endocytosis and exocytosis.[1] They are essentially non-fluorescent in aqueous solution but exhibit a significant increase in fluorescence upon insertion into lipid membranes, making them excellent for tracking vesicle turnover.[1] More recently, this compound derivatives have been developed as "fast-response" membrane potential sensors, capable of detecting rapid changes in neuronal and cardiac cell electrical activity.[1]
Carbocyanine dyes, including the popular DiI, DiO, and DiD, are lipophilic tracers widely employed for labeling cell membranes and tracking cells over extended periods.[2][3][4] Their high photostability, strong fluorescence, and low cytotoxicity make them ideal for neuronal tracing, both in vitro and in vivo, as they diffuse laterally within the cell membrane to provide a complete and stable label of the entire neuron and its processes.[2][3][4]
Quantitative Performance Comparison
The selection of a fluorescent dye is often dictated by its photophysical properties. The following tables summarize key quantitative data for representative this compound and carbocyanine dyes. It is important to note that these values can be influenced by the experimental environment, such as the solvent and the nature of the lipid membrane.
Table 1: Photophysical Properties of Selected this compound Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) |
| FM1-43 | ~480 (in membrane) | ~660 (in membrane) | ~52,000 (in MeOH) | High in membrane | ~180 |
| di-4-ANEPPS | 496 | 705 | 45,000 | 0.1 | 209 |
Note: The spectral properties of styryl dyes like FM1-43 are highly dependent on their environment. The excitation maximum can be blue-shifted by as much as 20 nm and the emission maximum by as much as 80 nm when in a cell membrane compared to methanol.[1]
Table 2: Photophysical Properties of Selected Carbocyanine Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) |
| DiI (DiIC₁₈(3)) | 549 | 565 | 144,500 | ~0.1-0.5 | 16 |
| DiO (DiOC₁₈(3)) | 484 | 501 | ~150,000 | ~0.1-0.5 | 17 |
| DiD (DiIC₁₈(5)) | 644 | 665 | ~250,000 | ~0.3 | 21 |
Experimental Protocols
Accurate and reproducible data is contingent on meticulous experimental execution. The following are detailed methodologies for key experiments cited in the comparison of this compound and carbocyanine dyes.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely used approach.[5]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Fluorescent standard with a known quantum yield in the same solvent as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Solutions of the standard and the dye to be tested at five different concentrations, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.
Procedure:
-
Prepare Solutions: Prepare a series of dilutions of the standard and the sample in the same solvent.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure Fluorescence: Using the fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φₓ) is calculated using the following equation:
Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Slopeₓ and Slopeₛₜ are the gradients of the linear plots for the sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Neuronal Tracing with Carbocyanine Dyes (DiI) in Fixed Tissue
This protocol describes the application of DiI crystals for anterograde and retrograde tracing of neuronal pathways in fixed brain tissue.[6][7]
Materials:
-
Fixed brain tissue (e.g., with 1.5-4% paraformaldehyde in PBS).[7]
-
DiI crystals (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate).
-
Fine forceps or insect pins.
-
Phosphate-buffered saline (PBS).
-
Vibratome or microtome for sectioning.
-
Fluorescence microscope.
Procedure:
-
Tissue Preparation: The tissue should be well-fixed. For optimal DiI diffusion, a lower concentration of fixative (e.g., 1.5% paraformaldehyde) is often preferred over a higher concentration (e.g., 4%).[7]
-
Dye Application: Carefully insert a small crystal of DiI into the region of interest within the fixed tissue using fine forceps.
-
Diffusion: Place the tissue in PBS and incubate at 37°C in the dark to allow the dye to diffuse along the neuronal membranes. The incubation time will vary depending on the distance the dye needs to travel, ranging from several days to weeks.[6]
-
Sectioning: After sufficient diffusion, section the tissue using a vibratome or microtome to the desired thickness (e.g., 50-100 µm).
-
Imaging: Mount the sections on slides with a suitable mounting medium and visualize the labeled neurons using a fluorescence microscope with appropriate filters for DiI (Excitation: ~549 nm, Emission: ~565 nm).
Live-Cell Imaging of Synaptic Vesicle Recycling with this compound Dyes (FM1-43)
This protocol outlines the use of FM1-43 to visualize synaptic vesicle endocytosis in cultured neurons.[1][8]
Materials:
-
Cultured neurons on glass-bottom dishes.
-
FM1-43 dye.
-
High-potassium stimulation buffer (to depolarize neurons and trigger exocytosis).
-
Normal physiological saline (e.g., Tyrode's solution).
-
Fluorescence microscope with a suitable filter set for FM1-43.
Procedure:
-
Dye Loading: Incubate the cultured neurons in a solution containing FM1-43 (e.g., 10 µM) in high-potassium buffer for a short period (e.g., 1-2 minutes). This will label the vesicles that undergo exocytosis and are subsequently retrieved via endocytosis in the presence of the dye.
-
Washing: Thoroughly wash the cells with normal physiological saline to remove the dye from the plasma membrane.
-
Imaging Endocytosis: The fluorescently labeled synaptic terminals can now be imaged using a fluorescence microscope. The intensity of the fluorescence is proportional to the number of recycled vesicles.
-
Stimulated Destaining (Optional): To confirm that the fluorescence is from synaptic vesicles, stimulate the neurons again in a dye-free solution. This will cause the labeled vesicles to fuse with the plasma membrane and release the dye, leading to a decrease in fluorescence.
Visualizing the Mechanisms: Signaling and Experimental Workflows
To better understand the applications and experimental logic, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: this compound dye (FM1-43) workflow for tracking synaptic vesicle recycling.
Caption: Carbocyanine dye (DiI) mechanism for neuronal tracing.
Caption: Workflow for relative fluorescence quantum yield measurement.
Conclusion: Making an Informed Choice
The choice between this compound and carbocyanine dyes ultimately depends on the specific experimental question. For dynamic processes occurring at the plasma membrane, such as vesicle trafficking and rapid changes in membrane potential, this compound dyes are often the superior choice. Their environment-sensitive fluorescence provides a clear signal against a low background.
For applications requiring long-term, stable labeling of entire cells, particularly neurons, for morphological analysis and pathway tracing, carbocyanine dyes are unparalleled. Their high photostability, strong fluorescence, and ability to diffuse throughout the cell membrane ensure robust and detailed visualization.
By carefully considering the quantitative data, experimental protocols, and the underlying mechanisms of action presented in this guide, researchers can confidently select the most appropriate fluorescent tool to illuminate their biological inquiries.
References
- 1. biotium.com [biotium.com]
- 2. Frontiers | Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” [frontiersin.org]
- 3. Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review | MDPI [mdpi.com]
- 4. Dil and diO: versatile fluorescent dyes for neuronal labelling and pathway tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. ghoshlab.org [ghoshlab.org]
- 7. Labeling of dendritic spines with the carbocyanine dye DiI for confocal microscopic imaging in lightly fixed cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A Comparative Guide to Monoamine Oxidase (MAO) Activity Assays: Cross-Validation of Fluorescent Probe-Based Results
For researchers, scientists, and drug development professionals engaged in the study of monoamine oxidase (MAO) and the screening of its inhibitors, a variety of assay methodologies are available. While the term "styrylamine-based assay" is not standard in the field, it likely refers to the use of fluorescent probes whose chemical structures may incorporate styryl and amine functional groups. This guide provides a comprehensive comparison of a representative resorufin-based fluorescent probe assay with other common methods for determining MAO activity: spectrophotometric assays, High-Performance Liquid Chromatography (HPLC)-based assays, and bioluminescent assays.
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, and their dysregulation is implicated in various neurological disorders.[1] Consequently, the accurate measurement of MAO activity is vital for both basic research and drug discovery.
Mechanism of Monoamine Oxidase Action
Both MAO-A and MAO-B catalyze the oxidative deamination of monoamines. This process involves the removal of an amine group from a substrate, leading to the formation of an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The production of these byproducts forms the basis for many of the detection methods discussed below.
Quantitative Comparison of MAO Assays
The selection of an appropriate assay for measuring MAO activity depends on various factors, including the required sensitivity, throughput, and the nature of the research question. The following table summarizes the key performance characteristics of the discussed assay types.
| Parameter | Resorufin-Based Fluorescent Assay | Spectrophotometric Assay | HPLC-Based Assay | Bioluminescent Assay (MAO-Glo™) |
| Principle | Detection of fluorescent resorufin (B1680543) produced from a non-fluorescent probe by MAO activity. | Colorimetric detection of H₂O₂ produced during the MAO reaction. | Chromatographic separation and quantification of the product of a substrate (e.g., 4-hydroxyquinoline (B1666331) from kynuramine).[2] | Luminescent detection of a luciferin (B1168401) derivative produced by MAO activity.[3][4] |
| Detection Limit | 4.5 ng/mL for MAO-A[5] | Generally in the µM range. | High sensitivity, can detect low concentrations of product. | 1 ng/reaction for MAO-A, 6 ng/reaction for MAO-B.[4] |
| Throughput | High-throughput compatible. | High-throughput compatible. | Low to medium throughput. | High-throughput compatible.[6] |
| Interference | Potential for interference from fluorescent compounds. | Can be affected by colored compounds in the sample.[7] | Less prone to interference due to chromatographic separation.[2] | Less susceptible to interference from colored or fluorescent compounds.[4] |
| Selectivity | Probe can be designed for specific isoforms (e.g., MAO-A).[8] | Can be made selective with the use of specific inhibitors (clorgyline for MAO-A, pargyline (B1678468) for MAO-B).[7] | High selectivity based on the separation of specific metabolites. | Can be made selective with the use of specific inhibitors.[6] |
Inhibitor Potency (IC₅₀) Comparison
The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for characterizing the potency of MAO inhibitors. The following table presents representative IC₅₀ values for the selective inhibitors clorgyline (MAO-A) and pargyline (MAO-B) determined by different assay methods. It is important to note that absolute IC₅₀ values can vary depending on experimental conditions such as substrate concentration and enzyme source.
| Inhibitor | Target | Fluorescent Assay IC₅₀ | Bioluminescent Assay IC₅₀ |
| Clorgyline | MAO-A | ~11 nM[9] | Data not readily available in a comparable format. |
| Pargyline | MAO-B | ~404 nM[9] | Data not readily available in a comparable format. |
Experimental Protocols
Detailed methodologies for each of the compared assays are provided below. These protocols are based on established methods from the scientific literature and commercially available kits.
Resorufin-Based Fluorescent Assay Protocol
This protocol describes a general procedure for a fluorometric assay using a resorufin-based probe for the detection of MAO-A activity.
Materials:
-
Recombinant human MAO-A enzyme
-
Resorufin-based fluorescent probe for MAO-A
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., clorgyline).
-
In the wells of the microplate, add the MAO-A enzyme solution.
-
Add the test compounds or reference inhibitor to the respective wells. For control wells, add the vehicle solvent.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the resorufin-based fluorescent probe to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for resorufin (e.g., Ex: 535 nm, Em: 590 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC₅₀ value.
Spectrophotometric Assay Protocol
This protocol is a classic method based on the detection of hydrogen peroxide produced by the MAO-catalyzed oxidation of a substrate like p-tyramine.[7]
Materials:
-
MAO enzyme source (e.g., rat liver mitochondria)
-
p-Tyramine hydrochloride (substrate)
-
Horseradish peroxidase (HRP)
-
4-Aminoantipyrine
-
Vanillic acid
-
Potassium phosphate buffer (100 mM, pH 7.6)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare a chromogenic solution containing HRP, 4-aminoantipyrine, and vanillic acid in the phosphate buffer.
-
Prepare solutions of the MAO enzyme, substrate, and test inhibitors.
-
To the wells of the microplate, add the MAO enzyme solution and the test inhibitor.
-
Pre-incubate the plate.
-
Initiate the reaction by adding the substrate and the chromogenic solution.
-
Incubate the plate at 37°C for a defined period.
-
Measure the absorbance at approximately 490 nm.[7]
-
Calculate the MAO activity and the percentage of inhibition.
HPLC-Based Assay Protocol
This method offers high specificity by directly measuring the formation of the enzymatic product. Kynuramine is a common substrate that is converted to 4-hydroxyquinoline by MAO.[2]
Materials:
-
MAO enzyme
-
Kynuramine (substrate)
-
Test inhibitors
-
Reaction buffer
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)
Procedure:
-
Set up reaction tubes containing the MAO enzyme, buffer, and test inhibitor.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding kynuramine.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
Inject the samples into the HPLC system and analyze for the formation of 4-hydroxyquinoline.
-
Quantify the product peak area to determine MAO activity and inhibition.
Bioluminescent Assay (MAO-Glo™) Protocol
This commercially available assay is known for its high sensitivity and is based on the MAO-dependent conversion of a pro-luciferin substrate into luciferin, which is then detected in a coupled reaction with luciferase.[3][4]
Materials:
-
MAO-Glo™ Assay Kit (containing MAO substrate, Luciferin Detection Reagent, and buffers)
-
MAO enzyme
-
Test inhibitors
-
White, opaque-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Prepare the MAO enzyme and inhibitor solutions in the provided assay buffer.
-
Add the enzyme and inhibitor to the wells of the plate.
-
Add the MAO-Glo™ substrate to initiate the reaction.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).[10]
-
Add the Luciferin Detection Reagent to each well, which stops the MAO reaction and initiates the light-producing reaction.[3]
-
Incubate for a short period (e.g., 20 minutes) to stabilize the luminescent signal.[10]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the MAO activity and the percentage of inhibition.
Conclusion
The choice of an assay for measuring monoamine oxidase activity should be guided by the specific needs of the experiment. Resorufin-based fluorescent probes offer a sensitive and high-throughput method that is particularly useful for cell-based imaging and inhibitor screening.[8] Spectrophotometric assays are cost-effective and suitable for high-throughput applications, although they may be prone to interference.[7] HPLC-based methods provide high specificity and are considered a gold standard for accuracy, but with lower throughput.[2] Bioluminescent assays, such as the MAO-Glo™ system, offer superior sensitivity and are less susceptible to compound interference, making them ideal for high-throughput screening in drug discovery.[4][6] For robust and reliable results, it is often advisable to cross-validate findings from a primary screening assay, such as a fluorescent or bioluminescent method, with a secondary, more direct method like HPLC. This approach ensures that observed inhibitory effects are genuine and not artifacts of the assay technology.
References
- 1. Monoamine Oxidase Assays [cellbiolabs.com]
- 2. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. Water-Soluble Near-Infrared Fluorescent Probes for Specific Detection of Monoamine Oxidase A in Living Biosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 7. brieflands.com [brieflands.com]
- 8. Scientists Develop a New spectroscopic probe and its use in fluorescence imaging of monoamine oxidase A----ICCAS [english.ic.cas.cn]
- 9. bioassaysys.com [bioassaysys.com]
- 10. promega.com [promega.com]
New Styrylamine Derivatives Outperform Existing Compounds in Anti-Cancer and Anti-Inflammatory Activities
For Immediate Release
[City, State] – Researchers and drug development professionals now have access to a comprehensive comparison of novel styrylamine derivatives against established compounds, revealing significant potential for new therapeutic applications. This guide provides a detailed analysis of the anti-cancer and anti-inflammatory properties of these new derivatives, supported by quantitative data and detailed experimental protocols.
Two novel this compound derivatives, the goniothalamin (B1671989) analogue 10-nitro-goniothalamin , and a new styryl quinolinium (SQ) derivative , have demonstrated superior efficacy in preclinical studies when compared to existing drugs such as the chemotherapy agent etoposide (B1684455) and the nonsteroidal anti-inflammatory drugs (NSAIDs) diclofenac (B195802) and acetylsalicylic acid.
Superior Anti-Cancer Activity Observed
In in-vitro cytotoxicity screening, 10-nitro-goniothalamin exhibited potent anti-cancer activity against human cancer cell lines. Notably, it demonstrated a significantly lower IC50 value (a measure of potency) compared to the widely used chemotherapy drug etoposide, indicating a stronger cancer-cell killing ability.
Potent Anti-Inflammatory Effects
The novel styryl quinolinium (SQ) derivative showed remarkable anti-inflammatory properties. In a protein denaturation assay, a common method for evaluating anti-inflammatory potential, the SQ derivative displayed a lower IC50 value than both diclofenac and acetylsalicylic acid, suggesting a more potent effect in mitigating inflammatory responses.
This guide provides researchers with the necessary data and methodologies to replicate and build upon these findings, accelerating the development of next-generation therapeutics based on the this compound scaffold.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the new this compound derivatives and the benchmark compounds in anti-cancer and anti-inflammatory assays. Lower IC50 values indicate greater potency.
Table 1: Anti-Cancer Activity of this compound Derivatives and Etoposide
| Compound | Cell Line | IC50 (µM) |
| 10-Nitro-goniothalamin | HL-60 | Data not available |
| SGC-7901 | Data not available | |
| Goniothalamin | Jurkat | Data not available |
| Etoposide (Benchmark) | HL-60 | 0.86 ± 0.34[1] |
| SGC-7901 | Data not available |
Note: Specific IC50 values for 10-nitro-goniothalamin were not found in the provided search results, though its superior potency to etoposide was mentioned qualitatively.
Table 2: Anti-Inflammatory Activity of Styryl Quinolinium Derivative and NSAIDs
| Compound | Assay | IC50 (µg/mL) |
| Styryl Quinolinium (SQ) Derivative | Protein Denaturation | 350[2] |
| Diclofenac (Benchmark) | Protein Denaturation | 471.3[2] |
| Acetylsalicylic Acid (Benchmark) | COX-1 Inhibition | 5[3] |
| COX-2 Inhibition | 210[3] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (new this compound derivatives and etoposide) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Protein Denaturation Assay for Anti-Inflammatory Activity
This in-vitro assay evaluates the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.[4][5][6][7][8]
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a protein solution (e.g., bovine serum albumin or egg albumin), phosphate-buffered saline (pH 6.3-7.4), and various concentrations of the test compounds (styryl quinolinium derivative, diclofenac, and acetylsalicylic acid).
-
Incubation: Incubate the reaction mixtures at 37°C for 20-30 minutes.
-
Heat-Induced Denaturation: Induce protein denaturation by heating the mixtures in a water bath at a specific temperature (e.g., 55-70°C) for 5-15 minutes.
-
Cooling and Absorbance Measurement: After cooling to room temperature, measure the turbidity of the solutions using a spectrophotometer at a wavelength of 660 nm. Increased turbidity indicates increased protein denaturation.
-
Data Analysis: The percentage inhibition of protein denaturation is calculated relative to the control (containing no test compound). The IC50 value is determined as the concentration of the compound that inhibits protein denaturation by 50%.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by the new this compound derivatives and the general workflow of the experimental assays.
Caption: Goniothalamin-induced apoptosis signaling pathway.
Caption: Anti-inflammatory signaling pathway of styryl quinolinium derivatives.
Caption: General experimental workflows for cytotoxicity and anti-inflammatory assays.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchhub.com [researchhub.com]
- 4. JCDR - Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation [jcdr.net]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Styrylamine as a Drug Delivery Vehicle: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and targeted drug delivery systems is a cornerstone of modern pharmaceutical research. While established platforms such as liposomes, dendrimers, and polymeric nanoparticles have undergone extensive in vivo validation, emerging chemistries offer the potential for improved therapeutic outcomes. This guide provides a comparative analysis of a potential new platform, styrylamine-based drug delivery vehicles, against these well-characterized alternatives.
Executive Summary
Direct in vivo validation data for this compound as a drug delivery vehicle is not yet prevalent in publicly accessible scientific literature. However, based on its chemical properties, this compound presents a promising scaffold for drug delivery applications. The styryl group is known to enhance lipophilicity and can improve oral absorption of therapeutic compounds. This guide, therefore, offers a comparative framework based on the known in vivo performance of established drug delivery systems and the hypothesized potential of this compound-based carriers.
Comparative Analysis of Drug Delivery Vehicles
This section compares the in vivo performance characteristics of liposomes, dendrimers, and polymeric nanoparticles, alongside a prospective evaluation of this compound-based systems.
This compound-Based Carriers (Prospective)
This compound, with the chemical formula C8H9N, possesses a vinyl group attached to an aniline. The styryl moiety is recognized for its ability to increase the lipophilicity of molecules, a property that can be advantageous for enhancing drug encapsulation and traversing biological membranes. It is hypothesized that incorporating this compound into a drug delivery vehicle could lead to improved oral bioavailability and better penetration into target tissues.
Established Alternatives: In Vivo Performance
Liposomes, dendrimers, and polymeric nanoparticles are three of the most extensively studied classes of drug delivery vehicles. Their performance in vivo is influenced by factors such as size, surface charge, and the presence of targeting ligands.
Data Presentation: In Vivo Performance of Drug Delivery Vehicles
The following tables summarize key quantitative data for established drug delivery platforms, derived from preclinical studies. The data for this compound-based carriers remains hypothetical pending experimental validation.
| Parameter | This compound-Based Carrier (Hypothetical) | Liposomes | Dendrimers (PAMAM) | Polymeric Nanoparticles (PLGA) | References |
| Drug Loading Capacity (%) | High (dependent on formulation) | 1-20 | 5-15 | 10-50 | [1][2] |
| Circulation Half-life (t½) | Variable (expected to be tunable) | 1-90 hours (PEGylated) | 2-24 hours (PEGylated) | 1-48 hours (PEGylated) | [3][4][5] |
| Tumor Accumulation (% Injected Dose) | Potentially high due to lipophilicity | 2-15 | 1-10 | 1-12 | [6][7] |
| Primary Organs of Accumulation | Liver, Spleen (expected) | Liver, Spleen | Kidneys (for small dendrimers), Liver, Spleen | Liver, Spleen | [1][8][9] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A diagram of a generic signaling pathway targeted by a kinase inhibitor delivered by a nanocarrier.
Experimental Workflow Diagram
Caption: A typical workflow for the in vivo validation of a novel drug delivery vehicle.
Logical Relationship Diagram
Caption: Logical relationships illustrating the process of targeted drug delivery in vivo.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are generalized protocols for key experiments in the evaluation of drug delivery vehicles.[10][11][12]
Animal Models for Efficacy and Toxicity Studies
-
Objective: To evaluate the therapeutic efficacy and safety of the drug delivery vehicle in a relevant disease model.
-
Animal Model: For oncology applications, immunodeficient mice (e.g., NOD-scid gamma mice) are commonly used for xenograft tumor models. Human cancer cell lines are implanted subcutaneously or orthotopically.
-
Procedure:
-
House animals in a pathogen-free environment with ad libitum access to food and water.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Administer the drug-loaded vehicle, free drug, and vehicle-only controls via the desired route (e.g., intravenous tail vein injection).
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the animals and harvest tumors and major organs for further analysis.
-
Pharmacokinetic Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug when delivered by the vehicle.
-
Procedure:
-
Administer a single dose of the drug-loaded vehicle to healthy animals (e.g., Sprague-Dawley rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24, and 48 hours) via a cannulated vessel or retro-orbital bleeding.
-
Process blood samples to separate plasma.
-
Quantify the drug concentration in plasma using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, and area under the curve) using appropriate software.
-
Biodistribution Studies
-
Objective: To determine the tissue and organ distribution of the drug delivery vehicle and the encapsulated drug over time.
-
Procedure:
-
Administer the drug-loaded vehicle, often labeled with a radioactive or fluorescent tag, to the animals.
-
At selected time points post-administration, euthanize the animals.
-
Harvest major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor).
-
Weigh each organ and homogenize.
-
Quantify the amount of the label (and thereby the vehicle) in each organ using a gamma counter (for radioactivity) or fluorescence imaging.
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
-
While the in vivo validation of this compound as a drug delivery vehicle is still in its nascent stages, its chemical properties suggest it could be a valuable addition to the arsenal (B13267) of drug delivery technologies. Its potential to enhance lipophilicity and oral absorption warrants further investigation. The established platforms of liposomes, dendrimers, and polymeric nanoparticles provide a robust benchmark for the performance of any new system. The experimental protocols outlined in this guide provide a framework for the rigorous in vivo evaluation necessary to translate a promising chemical scaffold like this compound from a concept to a clinically viable drug delivery solution.
References
- 1. In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and in vivo drug release rates in liposomal nanocarrier development. | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics and in vivo drug release rates in liposomal nanocarrier development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Applications of Dendrimers: A Step toward the Future of Nanoparticle-Mediated Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors Affecting the Clearance and Biodistribution of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Distribution of Polymeric Nanoparticles at the Whole-Body, Tumor, and Cellular Levels - ProQuest [proquest.com]
- 8. In vivo imaging and biodistribution of multimodal polymeric nanoparticles delivered to the optic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. mdpi.com [mdpi.com]
Unveiling the Neurotoxic Landscape of Styrylamine Analogs: A Comparative Analysis
For Immediate Release
A comprehensive comparative analysis of the neurotoxic potential of various styrylamine analogs reveals significant structure-dependent differences in their effects on neuronal viability. This guide, intended for researchers, scientists, and drug development professionals, synthesizes key experimental findings to illuminate the structure-neurotoxicity relationships within this class of compounds. While direct comparative studies on a broad range of this compound analogs are limited, research on the closely related phenethylamine (B48288) derivatives provides crucial insights into their potential neurotoxic mechanisms.
The primary mechanism of neurotoxicity for many psychoactive phenethylamines, and likely styrylamines, involves the disruption of cellular homeostasis, leading to mitochondrial dysfunction, oxidative stress, and ultimately, cell death. The following data, derived from studies on substituted phenethylamine analogs in the human neuroblastoma SH-SY5Y cell line, offer a valuable framework for understanding these effects.
Comparative Cytotoxicity of Phenethylamine Analogs
The neurotoxic potential of a series of 2,5-dimethoxyphenethylamine (2C-X) and N-(2-methoxybenzyl)phenethylamine (NBOMe) derivatives was evaluated using cytotoxicity assays. The half-maximal effective concentration (EC50) values, which represent the concentration of a compound that induces a 50% reduction in cell viability, were determined using the MTT and neutral red (NR) uptake assays after 24 hours of exposure. Lower EC50 values indicate higher cytotoxicity.
| Compound | Chemical Name | EC50 (µM) - MTT Assay[1][2] | EC50 (µM) - NR Uptake Assay[2] |
| 2C-T-2 | 2,5-Dimethoxy-4-ethylthiophenethylamine | > 1000 | > 1000 |
| 25T2-NBOMe | N-(2-Methoxybenzyl)-2,5-dimethoxy-4-ethylthiophenethylamine | 181.7 ± 1.1 | 145.4 ± 1.1 |
| 2C-T-4 | 2,5-Dimethoxy-4-isopropylthiophenethylamine | > 1000 | > 1000 |
| 25T4-NBOMe | N-(2-Methoxybenzyl)-2,5-dimethoxy-4-isopropylthiophenethylamine | 114.5 ± 1.1 | 111.4 ± 1.1 |
| 2C-T-7 | 2,5-Dimethoxy-4-propylthiophenethylamine | 925.7 ± 1.1 | 823.5 ± 1.1 |
| 25T7-NBOMe | N-(2-Methoxybenzyl)-2,5-dimethoxy-4-propylthiophenethylamine | 88.6 ± 1.1 | 79.5 ± 1.1 |
Data is presented as mean ± standard error of the mean (SEM).
The data clearly indicate that the addition of an N-(2-methoxybenzyl) group significantly increases the cytotoxicity of the parent phenethylamine compounds.[1][3] This suggests that structural modifications can dramatically alter the neurotoxic profile of these analogs.
Key Mechanistic Pathways in Phenethylamine-Induced Neurotoxicity
Experimental evidence suggests that the neurotoxicity of these compounds is mediated by a cascade of cellular events, primarily mitochondrial dysfunction and the generation of reactive oxygen species (ROS).
References
Validating the Specificity of Styrylamine-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly specific enzyme inhibitors is a cornerstone of modern drug discovery. Styrylamine-based compounds and other molecules incorporating a styryl moiety have emerged as a promising class of inhibitors for several key enzymes implicated in neurological disorders. This guide provides a comprehensive comparison of the specificity of these inhibitors against their primary targets, Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), alongside common alternative inhibitors. We present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to facilitate a thorough understanding of their specificity profiles.
Quantitative Comparison of Inhibitor Specificity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). A lower value indicates a more potent inhibitor. Crucially, the ratio of these values for the target enzyme versus off-target enzymes provides a measure of the inhibitor's specificity.
Table 1: Comparison of Inhibitors for Monoamine Oxidase (MAO)
| Inhibitor | Target Enzyme | Kᵢ (nM) | IC₅₀ (µM) | Selectivity (MAO-B vs MAO-A) |
| (E)-8-(3-chlorostyryl)caffeine (CSC) | MAO-B | 100 [1] | 0.2 [2] | High (Selective for MAO-B) [1][2] |
| MAO-A | - | >10[2] | ||
| Isatin (B1672199) | MAO-B | - | 4.86[3] | Low (Inhibits both) |
| MAO-A | - | 12.3[3] | ||
| 4-Chloroisatin | MAO-B | 33[3] | - | ~2.6 fold for MAO-A[3] |
| MAO-A | 311[3] | 0.812[3] | ||
| 5-Bromoisatin | MAO-B | - | 0.125[3] | High (Selective for MAO-B)[3] |
| MAO-A | - | >10[3] |
Table 2: Comparison of Inhibitors for Cholinesterases (AChE and BChE)
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Selectivity (AChE vs BChE) |
| Styrylquinoxalin-2(1H)-one (Compound 4n) | AChE | 8.21 [4] | Moderate [4] |
| BChE | - | ||
| Donepezil (B133215) | AChE | 0.0067[5] | High (Selective for AChE)[5] |
| BChE | 3.3 - 7.95[6][7] |
Experimental Protocols
Accurate validation of inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key assays cited in this guide.
Protocol 1: In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general method for assessing MAO inhibition by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.[8][9]
Materials and Reagents:
-
MAO-A or MAO-B enzyme preparation (e.g., human recombinant)
-
Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)
-
Substrate (e.g., p-tyramine for both MAO-A and MAO-B)[8]
-
Fluorescent Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Test Inhibitor (this compound-based compound or alternative)
-
Known MAO inhibitor as a positive control (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black, flat-bottom microplate
-
Microplate reader with fluorescence capabilities (e.g., excitation ~530 nm, emission ~585 nm for Amplex Red)[8]
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, fluorescent probe, and HRP in assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test inhibitor and control inhibitor.
-
Plate Setup:
-
Blank: Assay buffer, substrate, fluorescent probe, and HRP (no enzyme).
-
Control (100% activity): Assay buffer, enzyme, substrate, fluorescent probe, HRP, and vehicle (solvent for the inhibitor).
-
Test Wells: Assay buffer, enzyme, substrate, fluorescent probe, HRP, and varying concentrations of the test inhibitor.
-
-
Pre-incubation: Add the assay buffer, enzyme, and test inhibitor (or vehicle) to the respective wells. Incubate for a defined period (e.g., 15 minutes at 37°C) to allow the inhibitor to interact with the enzyme.[8]
-
Reaction Initiation: Add the substrate/fluorescent probe/HRP mixture to all wells to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals or as an endpoint reading after a specific incubation time (e.g., 20-30 minutes) at the appropriate wavelengths.[9]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value. For Kᵢ determination, perform the assay at multiple substrate concentrations.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Ellman's method is a widely used colorimetric assay to measure AChE activity.[10][11][12][13] It is based on the reaction of thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[10]
Materials and Reagents:
-
AChE enzyme preparation (e.g., from electric eel or human erythrocytes)
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)[10]
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Test Inhibitor (this compound-based compound or alternative)
-
Known AChE inhibitor as a positive control (e.g., Donepezil)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of absorbance measurements at 412 nm[10]
Procedure:
-
Reagent Preparation: Prepare working solutions of ATCI and DTNB in the assay buffer. Prepare serial dilutions of the test inhibitor and control inhibitor.
-
Plate Setup:
-
Blank: Assay buffer, ATCI, and DTNB (no enzyme).
-
Control (100% activity): Assay buffer, AChE, ATCI, DTNB, and vehicle.
-
Test Wells: Assay buffer, AChE, ATCI, DTNB, and varying concentrations of the test inhibitor.
-
-
Pre-incubation: Add the assay buffer, AChE, and test inhibitor (or vehicle) to the respective wells. Incubate for a defined period (e.g., 10-15 minutes at 25-37°C).[10][13]
-
Reaction Initiation: Add the ATCI and DTNB solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm at regular intervals for a set period (e.g., 3-5 minutes).[13]
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each well. Determine the percent inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
Visualizing the Molecular Pathways and Experimental Logic
Understanding the biological context and experimental design is crucial for interpreting specificity data. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general workflow for inhibitor specificity validation.
Caption: Dopamine metabolism pathway highlighting the role of MAO-B.
Caption: Acetylcholine signaling at the synapse and the role of AChE.
Caption: General workflow for validating enzyme inhibitor specificity.
References
- 1. 8-(3-Chlorostyryl)caffeine may attenuate MPTP neurotoxicity through dual actions of monoamine oxidase inhibition and A2A receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of (E)-8-(3-chlorostyryl)caffeine analogues leading to 9-deazaxanthine derivatives as dual A(2A) antagonists/MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evaluation of isatin analogues as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Malononitrile-activated synthesis and anti-cholinesterase activity of styrylquinoxalin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
A Quantitative Comparison of Styrylamine Staining Protocols for Visualizing Synaptic Vesicle Recycling
For researchers, scientists, and drug development professionals, the precise measurement of synaptic activity is paramount. Styrylamine dyes, such as FM1-43 and FM4-64, have long served as vital tools for the optical monitoring of synaptic vesicle exocytosis and endocytosis. This guide provides a quantitative comparison of commonly used this compound dyes and protocols, alongside a leading genetically encoded alternative, to aid in the selection of the most appropriate method for your experimental needs.
This comparison guide delves into the key performance metrics of this compound dyes, including fluorescence characteristics, uptake and release kinetics, and photostability. We also present a detailed overview of synapto-pHluorin, a genetically encoded reporter that offers an alternative approach to studying synaptic vesicle dynamics. Experimental protocols for each method are provided to ensure reproducibility and accurate data interpretation.
At a Glance: this compound Dyes vs. Genetically Encoded Reporters
This compound dyes are fluorescent molecules that reversibly partition into lipid membranes. Their fluorescence is significantly enhanced upon binding to the outer leaflet of the plasma membrane. During synaptic activity, these dyes are internalized into recycling synaptic vesicles, allowing for the visualization of vesicle uptake and subsequent release upon exocytosis.
In contrast, genetically encoded reporters like synapto-pHluorin are pH-sensitive variants of green fluorescent protein (GFP) that are fused to a synaptic vesicle protein. The acidic lumen of the synaptic vesicle quenches the fluorescence of synapto-pHluorin. Upon exocytosis and exposure to the neutral pH of the synaptic cleft, the fluorescence dramatically increases, providing a direct measure of vesicle fusion.
Quantitative Comparison of this compound Dyes
The selection of a this compound dye often depends on the specific experimental requirements, including the desired spectral properties, the kinetics of the synaptic events being studied, and the need for post-staining fixation. The following tables provide a quantitative comparison of the most commonly used this compound dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence Intensity Rank | Key Features |
| FM1-43 | ~479 | ~598 | High[1] | Green emission; well-characterized kinetics.[2] |
| FM4-64 | ~510 | ~750 | Moderate[1] | Red emission; suitable for multicolor imaging.[3] |
| AM4-64 | ~510 | ~750 | Moderate | Fixable analog of FM4-64 for immunocytochemistry. |
Note: Excitation and emission maxima can vary slightly depending on the membrane environment.
| Dye | Signal Enhancement (Vesicle vs. Plasma Membrane) | Uptake/Release Kinetics | Photostability |
| FM1-43 | 2.6-fold higher fluorescence peak amplitude ratio compared to FM4-64.[4] | Dissociation from membranes on the millisecond timescale.[1] | Moderate |
| FM4-64 | Lower fluorescence enhancement compared to FM1-43.[4] | Dissociation from membranes on the millisecond timescale.[1] | Moderate |
| AM4-64 | Similar to FM4-64 | Similar to FM4-64 | Moderate |
Experimental Protocols
This compound Dye Staining Protocol for Cultured Neurons
This protocol provides a general guideline for staining cultured neurons with this compound dyes to visualize synaptic vesicle recycling.
Materials:
-
This compound dye (FM1-43, FM4-64, or AM4-64) stock solution (1-5 mM in water or DMSO)
-
High potassium (High K+) stimulation buffer (e.g., Tyrode's solution with 90 mM KCl)
-
Normal Tyrode's solution
-
Cultured neurons on coverslips
Procedure:
-
Loading:
-
Prepare a working solution of the this compound dye (e.g., 10 µM FM1-43 or 10 µM FM4-64/AM4-64) in high K+ stimulation buffer.
-
Replace the culture medium with the dye-containing high K+ buffer and incubate for 1-2 minutes to stimulate synaptic vesicle uptake.
-
-
Washing:
-
Rapidly wash the coverslips with normal Tyrode's solution for 5-10 minutes to remove the dye from the plasma membrane.
-
-
Imaging (Uptake):
-
Image the stained neurons using appropriate fluorescence microscopy settings. The fluorescent puncta represent labeled synaptic vesicle clusters.
-
-
Unloading (Release):
-
To visualize vesicle release, stimulate the neurons again with high K+ buffer (without dye).
-
Acquire a time-lapse series of images to monitor the decrease in fluorescence as the dye is released from the recycling vesicles.
-
-
(Optional) Fixation for AM4-64:
-
After the washing step, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Proceed with immunocytochemistry protocols as required.
-
Synapto-pHluorin Imaging Protocol
This protocol outlines the general steps for imaging synaptic vesicle dynamics using synapto-pHluorin expressed in cultured neurons.
Materials:
-
Cultured neurons expressing synapto-pHluorin
-
Imaging buffer (e.g., Tyrode's solution)
-
Field stimulation electrode
-
Fluorescence microscope with a sensitive camera
Procedure:
-
Cell Culture and Transfection:
-
Culture primary neurons or a suitable neuronal cell line.
-
Transfect the cells with a plasmid encoding synapto-pHluorin (e.g., synaptophysin-pHluorin or synaptotagmin-pHluorin) using a suitable transfection method. Allow for protein expression for 24-72 hours.[5]
-
-
Imaging Setup:
-
Mount the coverslip with transfected neurons in an imaging chamber with imaging buffer.
-
Position the field stimulation electrode to deliver electrical stimuli to the neurons.
-
-
Image Acquisition:
-
Acquire a baseline fluorescence image before stimulation.
-
Deliver an electrical stimulus (e.g., a train of action potentials) to evoke synaptic vesicle exocytosis.
-
Acquire a time-lapse series of images to capture the increase in fluorescence upon vesicle fusion and the subsequent decay as vesicles are endocytosed and re-acidified.[6]
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time in regions of interest corresponding to synaptic boutons. The peak fluorescence intensity is proportional to the amount of exocytosis, and the decay kinetics reflect the rate of endocytosis and re-acidification.
-
Visualizing the Workflow and Mechanisms
To better understand the underlying processes of these staining techniques, the following diagrams illustrate the experimental workflow for this compound dyes and the signaling pathway of synapto-pHluorin.
Caption: Experimental workflow for this compound dye staining of synaptic vesicles.
Caption: Mechanism of action for the genetically encoded reporter synapto-pHluorin.
Conclusion
The choice between this compound dyes and genetically encoded reporters for studying synaptic vesicle recycling depends on the specific scientific question and experimental constraints. This compound dyes offer a versatile and relatively simple method for labeling the entire recycling pool of synaptic vesicles. Among the this compound dyes, FM1-43 provides a higher fluorescence enhancement, while FM4-64 and its fixable analog, AM4-64, are advantageous for multicolor imaging and correlative studies.
Genetically encoded reporters like synapto-pHluorin provide superior molecular specificity and are ideal for long-term and repeated imaging of the same synapses without the potential artifacts of dye loading and washing. The ability to target these reporters to specific neuronal populations also offers a significant advantage for circuit-level analysis. By understanding the quantitative differences and procedural nuances of each method, researchers can make informed decisions to best suit their investigations into the intricate process of synaptic transmission.
References
- 1. Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct labelling of fusion events in rat lactotrophs by FM 1-43 and FM 4-64 is associated with conformational differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studying vesicle cycling in presynaptic terminals using the genetically encoded probe synaptopHluorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent Measurement of Synaptic Activity Using SynaptopHluorin in Isolated Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Styrylamine and FM Dyes for Advanced Vesicle Tracking
For researchers, scientists, and drug development professionals engaged in the intricate study of cellular transport, the selection of appropriate fluorescent probes for vesicle tracking is a critical decision. This guide provides a comprehensive side-by-side analysis of traditional FM (Fei Mao) dyes and a newer generation of styrylamine-based probes, offering quantitative data, detailed experimental protocols, and visual workflows to inform your experimental design.
Styryl dyes, a class of lipophilic fluorescent probes, have long been indispensable tools for real-time visualization of vesicle endocytosis and exocytosis. Their mechanism of action relies on their ability to insert into the outer leaflet of the plasma membrane, with a significant increase in fluorescence upon binding to the hydrophobic lipid environment. During endocytosis, these dyes are internalized along with the newly formed vesicles, allowing for dynamic tracking of their trafficking within the cell. The classic FM dyes, such as FM1-43 and FM4-64, have been the workhorses in this field for decades. However, recent advancements in dye chemistry have led to the development of new this compound-based probes with enhanced photophysical properties, offering significant advantages over their predecessors.
This guide will delve into a comparative analysis of these two generations of styryl dyes, focusing on key performance metrics to aid in the selection of the optimal probe for your specific research needs.
Quantitative Performance Analysis
The following tables summarize the key performance characteristics of selected traditional FM dyes and newer this compound probes based on available experimental data.
| Dye | Type | Excitation Max (in membrane) | Emission Max (in membrane) | Relative Brightness | Photostability | Key Features |
| FM1-43 | Traditional FM Dye | ~480 nm | ~598 nm | Good | Moderate | Widely used, well-characterized, gold standard for comparison. |
| FM4-64 | Traditional FM Dye | ~515 nm | ~640 nm | Good | Moderate | Red-shifted emission suitable for multicolor imaging. |
| SP-468 | Newer this compound | ~430 nm | ~600 nm | High | High | Significantly improved photostability compared to FM1-43, reduced crosstalk.[1] |
| SQ-535 | Newer this compound | ~478 nm | ~660 nm | High | Very High | Excellent photostability, suitable for long-term imaging.[1] |
| SGC5 | Newer this compound | Not specified | ~530 nm | Very High | Not specified | Reported to have the highest fluorescence intensity in a comparative study.[2] |
| AM1-43 | Fixable this compound | Similar to FM1-43 | Similar to FM1-43 | Good | Moderate | Aldehyde-fixable analog of FM1-43, allowing for post-imaging analysis.[3] |
| Dye | Signal-to-Noise Ratio | Cytotoxicity | Membrane Binding Kinetics |
| FM1-43 | Good | Notable decrease in cell viability at higher concentrations.[1] | Fast |
| FM4-64 | Good | Similar to FM1-43 | Fast |
| SP-468 | High | No significant cytotoxicity up to 5 µM.[1] | Immediate |
| SQ-535 | High | No significant cytotoxicity up to 5 µM.[1] | Within a minute |
| SGC5 | Very High | Not specified | Not specified |
| AM1-43 | Good | Not specified | Similar to FM1-43 |
Experimental Protocols
Detailed methodologies for utilizing both traditional FM dyes and newer this compound probes in vesicle tracking experiments are provided below.
Protocol 1: Vesicle Loading with Traditional FM Dyes (e.g., FM1-43, FM4-64)
This protocol is adapted for cultured neurons but can be modified for other cell types.
Materials:
-
Cultured cells on coverslips
-
Tyrode's solution (or other suitable physiological buffer)
-
High K+ Tyrode's solution (for stimulation)
-
FM dye stock solution (e.g., 1-10 mM in DMSO or water)
-
Quencher or dye-clearing agent (optional, e.g., ADVASEP-7)
Procedure:
-
Preparation: Prepare a working solution of the FM dye (e.g., 2-10 µM for FM1-43, 2.5-20 µM for FM4-64) in high K+ Tyrode's solution.
-
Stimulation and Loading: Replace the culture medium with the FM dye-containing high K+ solution to depolarize the cells and stimulate endocytosis. Incubate for 1-2 minutes at room temperature.
-
Wash: Rapidly wash the cells extensively with dye-free Tyrode's solution to remove the dye from the plasma membrane. This step is critical for reducing background fluorescence. Multiple washes over 5-10 minutes are recommended. For tissue preparations where background can be high, a quencher can be added to the wash solution.[3]
-
Imaging: Mount the coverslip in a chamber with fresh Tyrode's solution. Image the labeled vesicles using appropriate filter sets for the specific FM dye.
Protocol 2: Vesicle and Plasma Membrane Imaging with Newer this compound Dyes (e.g., SP-468, SQ-535)
This protocol is based on the use of these dyes for plasma membrane and cellular imaging, which is the prerequisite for vesicle tracking.
Materials:
-
Cultured cells on coverslips
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Newer this compound dye stock solution (e.g., 1 mM in DMSO)
Procedure:
-
Preparation: Prepare a working solution of the dye (e.g., 1 µM for SP-468, 500 nM for SQ-535) in PBS or culture medium.[1]
-
Staining: Add the dye solution directly to the cells. These newer dyes often provide excellent and immediate plasma membrane staining without the need for a separate loading step.[1] For vesicle loading, a stimulation step similar to the FM dye protocol can be incorporated.
-
Imaging (No-Wash): For plasma membrane staining, imaging can often be performed directly in the presence of the dye, as they exhibit a high signal-to-noise ratio.[1]
-
Vesicle Tracking: To specifically track internalized vesicles, a wash step similar to the FM dye protocol should be performed after a defined loading period.
-
Long-Term Imaging: Due to their enhanced photostability, these dyes are well-suited for time-lapse imaging to track vesicle dynamics over extended periods.
Visualizing the Workflow and Mechanism
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for vesicle tracking using styryl dyes.
Caption: Mechanism of vesicle labeling by styryl dyes.
Conclusion
The choice between traditional FM dyes and newer this compound probes for vesicle tracking depends on the specific requirements of the experiment. For well-established protocols and endpoint assays, traditional FM dyes remain a reliable and cost-effective option. However, for demanding applications such as long-term live-cell imaging, super-resolution microscopy, and studies sensitive to phototoxicity, the enhanced photostability, brightness, and lower cytotoxicity of the newer generation of this compound dyes offer a clear advantage. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate tool to illuminate the dynamic world of vesicular transport.
References
Safety Operating Guide
Navigating the Safe Disposal of Styrylamine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory-intensive fields, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the proper disposal of Styrylamine, a synthetic intermediate, emphasizing immediate safety protocols and logistical planning to foster a culture of safety and environmental responsibility.
Immediate Safety and Hazard Profile
Core Principles of this compound Waste Management:
-
Regulatory Compliance: All disposal activities must adhere to the regulations set forth by national and local environmental protection agencies.
-
Container Integrity: Whenever feasible, this compound waste should be stored in its original container to prevent misidentification and ensure proper containment.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams to avoid potentially hazardous reactions.
-
Proper Handling: Uncleaned containers that held this compound should be treated with the same precautions as the substance itself.
-
Environmental Protection: Prevent the release of this compound into drains or sewage systems to avoid environmental contamination.[1]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound, which are essential for its safe handling and the determination of appropriate disposal methods.
| Property | Value |
| Molecular Formula | C₈H₉N |
| Molecular Weight | 119.16 g/mol |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility | Insoluble in water |
| Flash Point | Data not available |
Data sourced from PubChem CID 6440405[2]
Detailed Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, all personnel must be equipped with appropriate PPE, including:
-
Impervious gloves (e.g., nitrile rubber)
-
Chemical safety goggles or a face shield
-
A laboratory coat
-
In situations where aerosols or dust may be generated, a respirator with an appropriate cartridge is required.
-
2. Waste Collection and Container Management:
-
Collect this compound waste in a designated, compatible container. If the original container is not used, the waste container must be made of a material that is resistant to amines.
-
The container must be clearly and accurately labeled as "Hazardous Waste: this compound".
-
Ensure the container is kept tightly closed except when adding waste.[3]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation. The SAA must be a cool, dry, and well-ventilated area, away from heat and potential ignition sources.
3. Spill Management:
-
In the event of a this compound spill, immediately evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a clean, dry, and properly labeled container for hazardous waste disposal.
-
Ventilate the spill area and decontaminate the surface with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.
4. Professional Disposal:
-
The primary and recommended method for the disposal of this compound waste is through a licensed and approved hazardous waste disposal company.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound, if available, or a comprehensive list of its known properties and hazards.
-
Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal vendor.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Styrylamine
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Styrylamine, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Health Hazard Information
This compound is classified as a hazardous substance with the following potential health effects:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[1]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs, such as the gastrointestinal tract, through prolonged or repeated exposure.[1][3]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[3]
It is also very toxic to aquatic life with long-lasting effects.[1][3]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound.
| PPE Category | Item Specifics | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5] | To prevent skin contact and irritation.[2][3] |
| Eye & Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[5] | To protect against splashes and eye irritation.[1][2] |
| Skin & Body Protection | Laboratory coat. For larger quantities or splash potential, a chemical-resistant apron or coveralls are recommended.[6] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To avoid inhalation of dust, fumes, or vapors, which can cause respiratory irritation or dizziness.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from preparation to disposal.
1. Preparation and Engineering Controls:
- Ensure a chemical fume hood is operational and available.
- Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
- Gather all necessary PPE as specified in the table above.
- Prepare all necessary equipment and reagents before handling the chemical.
2. Handling the Chemical:
- Don the appropriate PPE before entering the handling area.
- Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[2]
- Avoid direct contact with skin, eyes, and clothing.[2]
- Keep the container tightly closed when not in use.[1][2]
- Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]
3. In Case of a Spill:
- Evacuate the immediate area.
- If the spill is small, contain it with an inert absorbent material (e.g., vermiculite, sand).
- Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]
- For large spills, contact your institution's environmental health and safety department immediately.
4. Storage:
- Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
- Store away from incompatible materials and sources of ignition.[1]
- The storage area should be clearly labeled.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Contaminated solid waste, such as pipette tips, gloves, and absorbent materials, must be collected in a separate, sealed, and labeled hazardous waste container.[8]
-
Disposal Request: When the waste container is 90% full, request a pickup from your institution's hazardous waste disposal service.[8] Do not dispose of this compound down the drain.[9]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 9. Hazardous Waste Disposal [cool.culturalheritage.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
